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  • Product: 3-Amino-6-chloropyrazine-2-carboxylic acid
  • CAS: 2727-13-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3-Amino-6-chloropyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-6-chloropyrazine-2-carboxylic acid is a heterocyclic organic compound that holds significant interest within the fields of medicinal ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloropyrazine-2-carboxylic acid is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its substituted pyrazine core serves as a versatile scaffold for the synthesis of a wide array of molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties of 3-Amino-6-chloropyrazine-2-carboxylic acid, including its physicochemical characteristics, spectral data, and relevant experimental protocols. This document is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel pharmaceuticals.

Chemical and Physical Properties

3-Amino-6-chloropyrazine-2-carboxylic acid is a white to yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Amino-6-chloropyrazine-2-carboxylic acid

PropertyValueReference(s)
IUPAC Name 3-Amino-6-chloropyrazine-2-carboxylic acid[2]
CAS Number 2727-13-1[3][4]
Molecular Formula C₅H₄ClN₃O₂[2][3][4]
Molecular Weight 173.56 g/mol [2]
Appearance White to Yellow Solid[1]
Melting Point 287-300 °C[1]
Boiling Point 402.2 °C at 760 mmHg[1]
Solubility Data not available. The structurally similar 3-Amino-6-bromopyrazine-2-carboxylic acid has limited solubility in water, dependent on pH, and is soluble in some polar organic solvents.[5]
pKa Experimental data not available.

Experimental Protocols

Synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid

G cluster_0 Synthesis Workflow start 2,6-Dichloropyrazine-3-carbonitrile step1 Selective Amination start->step1 Reagents: Ammonia source (e.g., NH₃ in solvent) intermediate 3-Amino-6-chloropyrazine-2-carbonitrile step1->intermediate step2 Hydrolysis intermediate->step2 Reagents: Acid or base catalysis product 3-Amino-6-chloropyrazine-2-carboxylic acid step2->product

Caption: A potential synthetic workflow for 3-Amino-6-chloropyrazine-2-carboxylic acid.

Note: This proposed synthesis is based on general organic chemistry principles and procedures for analogous compounds.[4][6] The specific reaction conditions, such as temperature, reaction time, and purification methods, would require experimental optimization.

Spectral Data

Detailed experimental spectral data for 3-Amino-6-chloropyrazine-2-carboxylic acid is not available in the public domain based on the conducted searches. However, data for structurally related compounds can provide an indication of the expected spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a signal for the pyrazine ring proton, as well as broad signals for the amine and carboxylic acid protons. The chemical shifts will be influenced by the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyrazine ring and the carboxylic acid group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group, the O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and C=N and C=C stretching vibrations of the pyrazine ring. A study on the related 3-aminopyrazine-2-carboxylic acid identified a stable conformer with intramolecular hydrogen bonds between the carboxylic acid and the adjacent nitrogen of the pyrazine ring, as well as between the amino group and the carbonyl oxygen.[7]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (173.56 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the biological activity or the involvement of 3-Amino-6-chloropyrazine-2-carboxylic acid in any signaling pathways. However, the pyrazine scaffold is a common feature in many biologically active molecules. For instance, derivatives of 3-aminopyrazine-2-carboxamide have been investigated as potential inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[8] The general structure of 3-aminopyrazine-2-carboxylic acid makes it a suitable starting material for the synthesis of such inhibitors.

The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors, a class of drugs to which derivatives of the topic compound may belong.

G cluster_1 Generalized Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., FGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor Potential Inhibitor (e.g., Pyrazine derivative) inhibitor->receptor Inhibition

Caption: A generalized receptor tyrosine kinase signaling pathway potentially targeted by pyrazine derivatives.

It is important to emphasize that this is a generalized pathway and the specific interaction of 3-Amino-6-chloropyrazine-2-carboxylic acid or its derivatives with any particular signaling cascade would require dedicated experimental investigation.

Conclusion

3-Amino-6-chloropyrazine-2-carboxylic acid is a chemical entity with significant potential as a building block in the development of new therapeutic agents. While some of its fundamental chemical and physical properties have been characterized, there remain notable gaps in the publicly available data, particularly concerning its detailed solubility, experimental pKa, a validated synthesis protocol, and comprehensive spectral analyses. Furthermore, its biological activity and potential roles in cellular signaling are yet to be elucidated. This technical guide consolidates the currently available information and highlights areas where further research is needed to fully unlock the potential of this promising molecule.

References

Exploratory

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carboxylic acid (CAS: 2727-13-1)

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-6-chloropyrazine-2-carboxylic acid, with CAS number 2727-13-1, is a pivotal heterocyclic building block in the landscape of medicinal chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-chloropyrazine-2-carboxylic acid, with CAS number 2727-13-1, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrazine core substituted with amino, chloro, and carboxylic acid functionalities, render it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the significant applications of its derivatives, particularly as antimicrobial agents and kinase inhibitors, and explores their interactions with key biological signaling pathways. Detailed experimental protocols and spectral data interpretations are included to support researchers in their scientific endeavors.

Physicochemical Properties

3-Amino-6-chloropyrazine-2-carboxylic acid is a white to yellow solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 2727-13-1[2][3]
Molecular Formula C₅H₄ClN₃O₂[2][3]
Molecular Weight 173.56 g/mol [3]
Appearance White to Yellow Solid[1]
Melting Point 287-300 °C[1]
Boiling Point 402.2 °C at 760 mmHg[1]
Purity Typically ≥95%[2]
Storage 2-8 °C, in a dark place under an inert atmosphere[4]
Solubility Limited solubility in water, soluble in some polar organic solvents.[5]
InChI Key TZEPSUWOCPVNMM-UHFFFAOYSA-N[2][3]

Synthesis and Purification

The synthesis of 3-amino-6-chloropyrazine-2-carboxylic acid typically involves the modification of a pre-existing pyrazine ring system. While specific, detailed protocols for its direct synthesis are not abundantly available in public literature, the general synthetic strategies involve chlorination and amination reactions.

General Synthesis Approach: Chlorination of 3-Aminopyrazine-2-carboxylic acid

A common method for the synthesis of 3-amino-6-chloropyrazine-2-carboxylic acid involves the direct chlorination of 3-aminopyrazine-2-carboxylic acid. This electrophilic substitution reaction introduces a chlorine atom onto the pyrazine ring.

Experimental Protocol:

  • Starting Material: 3-Aminopyrazine-2-carboxylic acid.

  • Chlorinating Agent: A suitable chlorinating agent such as N-chlorosuccinimide (NCS) is used.

  • Solvent: An inert solvent like acetonitrile is typically employed.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 82 °C) for a specified period (e.g., 12 hours) to ensure complete reaction.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system, such as petroleum ether/ethyl acetate, to yield the final product as a crystalline solid.[6]

Synthesis 3-Aminopyrazine-2-carboxylic acid 3-Aminopyrazine-2-carboxylic acid NCS, Acetonitrile, Reflux NCS, Acetonitrile, Reflux 3-Aminopyrazine-2-carboxylic acid->NCS, Acetonitrile, Reflux 3-Amino-6-chloropyrazine-2-carboxylic acid 3-Amino-6-chloropyrazine-2-carboxylic acid NCS, Acetonitrile, Reflux->3-Amino-6-chloropyrazine-2-carboxylic acid

Figure 1. General synthesis workflow.
Purification

Purification of the final product is crucial to remove any unreacted starting materials, by-products, or residual solvents. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A suitable eluent system is chosen to effectively separate the desired product from impurities.[7]

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of 3-amino-6-chloropyrazine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyrazine ring. The chemical shift of this proton will be influenced by the electron-withdrawing nature of the adjacent chlorine and carboxylic acid groups. The protons of the amino and carboxylic acid groups will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. For a related compound, 3-amino-6-chloropyrazine-2-carboxamide, the aromatic proton appears as a singlet at approximately 8.24 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the pyrazine ring will resonate in the aromatic region (typically 120-160 ppm). The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift (around 165-185 ppm). The chemical shifts will be influenced by the substituents on the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (Amino Group): Two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=N and C=C stretch (Pyrazine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 173 and a prominent (M+2)⁺ peak due to the presence of the chlorine-37 isotope. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).

Applications in Drug Development

Derivatives of 3-amino-6-chloropyrazine-2-carboxylic acid have shown significant promise in various therapeutic areas, primarily due to their ability to serve as scaffolds for potent bioactive molecules.

Antimicrobial Agents

A significant body of research has focused on the development of pyrazinecarboxylic acid derivatives as antimicrobial agents, particularly against Mycobacterium tuberculosis. Pyrazinamide, a structurally related compound, is a first-line drug for tuberculosis treatment. It acts as a prodrug, being converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. Pyrazinoic acid is thought to disrupt membrane potential and inhibit fatty acid synthase I (FAS-I), an enzyme crucial for mycolic acid biosynthesis in the bacterial cell wall.[8] Derivatives of 3-amino-6-chloropyrazine-2-carboxylic acid are being explored to overcome resistance and improve efficacy.

Antimicrobial_Mechanism cluster_0 Mycobacterium Pyrazinamide_Derivative Pyrazinamide Derivative (Prodrug) Pyrazinoic_Acid_Analog Pyrazinoic Acid Analog (Active Drug) Pyrazinamide_Derivative->Pyrazinoic_Acid_Analog Bacterial Enzyme FAS-I Fatty Acid Synthase I Pyrazinoic_Acid_Analog->FAS-I Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis FAS-I->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to

Figure 2. Proposed mechanism of action for pyrazinamide derivatives.
Kinase Inhibitors

The pyrazine scaffold is a common feature in many kinase inhibitors.[1][9] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrazine-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity. The amino and carboxylic acid groups on the 3-amino-6-chloropyrazine-2-carboxylic acid scaffold provide ideal handles for synthetic modifications to achieve potency and selectivity against specific kinase targets. For instance, some pyrazolinone chalcones have been shown to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is crucial for cancer cell proliferation and survival.

Kinase_Inhibition cluster_0 Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt ERK ERK1/2 Akt->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazine_Derivative Pyrazine Derivative (Kinase Inhibitor) Pyrazine_Derivative->PI3K Inhibition Pyrazine_Derivative->Akt Inhibition Pyrazine_Derivative->ERK Inhibition

Figure 3. Inhibition of a generic kinase signaling pathway.

Conclusion

3-Amino-6-chloropyrazine-2-carboxylic acid is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its utility in the development of antimicrobial agents and kinase inhibitors highlights its importance in modern drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating further research and development in this exciting area of medicinal chemistry. The detailed information and protocols presented herein are intended to serve as a valuable resource for scientists working to unlock the full potential of this important chemical entity.

References

Foundational

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 3-Amino-6-chloropyrazine-2-carboxylic acid, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 3-Amino-6-chloropyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.

Core Molecular Data

3-Amino-6-chloropyrazine-2-carboxylic acid is a substituted pyrazine derivative. Its key molecular identifiers and properties are summarized below for easy reference.

PropertyValueCitations
Molecular Formula C₅H₄ClN₃O₂[1][2][3]
Molecular Weight 173.56 g/mol [2][3]
IUPAC Name 3-amino-6-chloropyrazine-2-carboxylic acid[3]
CAS Number 2727-13-1[1][3]
Canonical SMILES C1=C(C(=NC(=C1Cl)N)C(=O)O)[3]
InChI Key TZEPSUWOCPVNMM-UHFFFAOYSA-N[1][3]
Appearance Solid[1]

Hypothetical Synthesis Protocol

Objective: To synthesize 3-Amino-6-chloropyrazine-2-carboxylic acid from a suitable precursor. A potential route involves the chlorination and subsequent amination of a pyrazine-2-carboxylic acid derivative.

Materials:

  • 3-Aminopyrazine-2-carboxylic acid methyl ester

  • Sulfuryl chloride (SO₂Cl₂)

  • Ammonia (aqueous solution or gas)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

Step 1: Chlorination of 3-Aminopyrazine-2-carboxylic acid methyl ester

  • In a 250 mL round-bottom flask, dissolve 3-aminopyrazine-2-carboxylic acid methyl ester (1 eq.) in dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-6-chloropyrazine-2-carboxylic acid methyl ester.

Step 2: Hydrolysis to 3-Amino-6-chloropyrazine-2-carboxylic acid

  • To the crude methyl ester from the previous step, add a solution of sodium hydroxide (2 eq.) in a mixture of water and methanol.

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring the hydrolysis by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid.

  • The product, 3-Amino-6-chloropyrazine-2-carboxylic acid, should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Characterization:

  • The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the hypothetical synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid.

SynthesisWorkflow Start 3-Aminopyrazine-2-carboxylic acid methyl ester Chlorination Chlorination with SO₂Cl₂ in DCM at 0°C to RT Start->Chlorination Intermediate 3-Amino-6-chloropyrazine-2-carboxylic acid methyl ester Chlorination->Intermediate Workup: NaHCO₃, Extraction Hydrolysis Hydrolysis with NaOH in MeOH/H₂O, Reflux Intermediate->Hydrolysis Acidification Acidification with HCl to pH 3-4 Hydrolysis->Acidification Workup: Evaporation, Wash Product 3-Amino-6-chloropyrazine-2-carboxylic acid (Precipitate) Acidification->Product Purification Recrystallization (Ethanol/Water) Product->Purification Filtration & Drying FinalProduct Pure Product Purification->FinalProduct

Caption: Hypothetical synthesis workflow for 3-Amino-6-chloropyrazine-2-carboxylic acid.

This guide provides foundational information for researchers working with 3-Amino-6-chloropyrazine-2-carboxylic acid. The provided synthetic protocol is a representative example, and optimization may be necessary based on laboratory conditions and available starting materials. Always adhere to standard laboratory safety procedures when handling the chemicals mentioned.

References

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-6-chloropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of 3-Amino-6-chloropy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of 3-Amino-6-chloropyrazine-2-carboxylic acid, a key intermediate in medicinal chemistry. Due to the limited publicly available quantitative data for this specific compound, this guide also incorporates information on structurally related compounds and general experimental protocols to provide a framework for its handling and analysis.

Physicochemical Properties

3-Amino-6-chloropyrazine-2-carboxylic acid is a solid, appearing as a powder[1]. Its molecular formula is C₅H₄ClN₃O₂, with a molecular weight of approximately 173.56 g/mol [2].

Table 1: Physicochemical Identifiers

PropertyValueReference
CAS Number2727-13-1[2]
Molecular FormulaC₅H₄ClN₃O₂[2]
Molecular Weight173.5572[2]
InChIInChI=1S/C5H4ClN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11)[2]
InChI KeyTZEPSUWOCPVNMM-UHFFFAOYSA-N[2]
Canonical SMILESC1=C(N=C(C(=N1)N)C(=O)O)Cl

Solubility Profile

Qualitative Solubility:

A related compound, 3-Amino-6-bromopyrazine-2-carboxylic acid, is described as having limited solubility in water, with its solubility being pH-dependent, and being soluble in some polar organic solvents[1]. It is reasonable to extrapolate that 3-Amino-6-chloropyrazine-2-carboxylic acid exhibits a similar qualitative solubility profile due to the structural analogy (chlorine and bromine are both halogens). Chloropyrazine derivatives, in general, are noted for their moderate solubility in organic solvents[3].

Table 2: Qualitative and Inferred Solubility of 3-Amino-6-chloropyrazine-2-carboxylic acid

SolventSolubilityRemarks
WaterLimitedSolubility is likely pH-dependent, a common characteristic for molecules with both acidic (carboxylic acid) and basic (amino) functional groups.
Polar Organic Solvents (e.g., DMSO, Ethanol)SolubleBased on data for the analogous 3-amino-6-bromopyrazine-2-carboxylic acid[1].
Non-polar Organic Solvents (e.g., Hexane, Toluene)Likely poorly solubleA general characteristic for polar molecules.
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of 3-Amino-6-chloropyrazine-2-carboxylic acid in various solvents at a controlled temperature.

Materials:

  • 3-Amino-6-chloropyrazine-2-carboxylic acid

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide)

  • Shaking incubator or water bath

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable column and detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Amino-6-chloropyrazine-2-carboxylic acid to a known volume of each solvent in a sealed container.

    • Place the containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, allow the suspensions to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of 3-Amino-6-chloropyrazine-2-carboxylic acid of known concentrations.

    • Calculate the solubility from the concentration of the saturated solution.

Stability Profile

Detailed stability studies for 3-Amino-6-chloropyrazine-2-carboxylic acid are not extensively reported. However, the stability of chloropyrazine derivatives is generally considered to be good under various conditions[3]. To rigorously assess its stability, a forced degradation study is recommended.

Experimental Protocol for Forced Degradation Study

A forced degradation study is designed to identify potential degradation products and pathways by subjecting the compound to harsh conditions.

Objective: To investigate the degradation of 3-Amino-6-chloropyrazine-2-carboxylic acid under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acidic Hydrolysis: Reflux in 0.1 M HCl at 60°C for a specified duration.

  • Basic Hydrolysis: Reflux in 0.1 M NaOH at 60°C for a specified duration.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).

  • Photostability: Expose the solid compound and its solution to UV light (e.g., 254 nm) and visible light.

Procedure:

  • Sample Preparation:

    • Prepare solutions of 3-Amino-6-chloropyrazine-2-carboxylic acid in the respective stress media. For thermal and photostability, use the solid compound.

    • Prepare a control sample stored under normal conditions.

  • Stress Application:

    • Expose the samples to the specified stress conditions for a defined period.

    • Withdraw aliquots at various time points.

  • Analysis:

    • Analyze the stressed samples and the control using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector or mass spectrometry (MS).

    • The analytical method should be capable of separating the parent compound from any degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of the parent compound.

    • Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

    • Propose a degradation pathway based on the identified products.

Experimental Workflows and Logical Relationships

As no specific signaling pathways involving 3-Amino-6-chloropyrazine-2-carboxylic acid have been identified in the literature, the following diagrams illustrate logical workflows for its analysis and utilization.

experimental_workflow Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_properties Property Evaluation synthesis Synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification structure Structural Elucidation (NMR, MS) purification->structure purity Purity Assessment (HPLC, Elemental Analysis) purification->purity solubility Solubility Studies purity->solubility stability Stability Studies (Forced Degradation) purity->stability stability_study_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare Solutions of 3-Amino-6-chloropyrazine-2-carboxylic acid acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidative Degradation start->oxidation thermal Thermal Degradation start->thermal photo Photostability start->photo analysis Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - % Degradation - Identify Degradants - Propose Pathway analysis->evaluation report Generate Stability Report evaluation->report

References

Foundational

Spectroscopic Analysis of 3-Amino-6-chloropyrazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-amino-6-chloropyrazine-2-carboxylic acid (CAS No. 2727-13...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-amino-6-chloropyrazine-2-carboxylic acid (CAS No. 2727-13-1). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. Furthermore, it outlines detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this important heterocyclic compound in research and drug development.

Introduction

3-Amino-6-chloropyrazine-2-carboxylic acid is a substituted pyrazine derivative. The pyrazine ring is a core scaffold in numerous biologically active molecules and pharmaceuticals. The presence of an amino group, a carboxylic acid, and a chlorine atom on the pyrazine ring makes this compound a versatile building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research or development pipeline. This guide serves as a practical resource for scientists undertaking such analyses.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0 - 8.5Singlet1HH-5 (aromatic proton on the pyrazine ring)
~7.0 - 8.0 (broad)Singlet2H-NH₂ (amino protons)
~12.0 - 13.0 (very broad)Singlet1H-COOH (carboxylic acid proton)

Note: Chemical shifts are highly dependent on the solvent used. The amino and carboxylic acid protons are exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~165 - 175C=O (carboxylic acid)
~150 - 160C-3 (carbon bearing the amino group)
~145 - 155C-6 (carbon bearing the chlorine atom)
~130 - 140C-2 (carbon bearing the carboxylic acid group)
~125 - 135C-5 (protonated carbon)

Note: Predicted values are based on typical chemical shifts for substituted pyrazines and related heterocyclic systems.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Medium, BroadN-H stretching (amino group)
3300 - 2500Strong, Very BroadO-H stretching (carboxylic acid)
~1700StrongC=O stretching (carboxylic acid)
~1620MediumN-H bending (amino group)
~1580, ~1480Medium-WeakC=C and C=N stretching (aromatic ring)
~1250MediumC-O stretching (carboxylic acid)
~850MediumC-Cl stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z ValueIonNotes
173/175[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
156/158[M-OH]⁺Loss of a hydroxyl radical.
128/130[M-COOH]⁺Loss of the carboxylic acid group.

Experimental Protocols

The following are detailed, generic protocols for the spectroscopic analysis of a solid organic compound like 3-amino-6-chloropyrazine-2-carboxylic acid.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., DMSO-d₆, as the compound is likely soluble in it and it will allow for the observation of exchangeable protons)

  • 3-amino-6-chloropyrazine-2-carboxylic acid sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Internal standard (e.g., Tetramethylsilane - TMS, usually included in the deuterated solvent)

  • Pipettes and vials

Procedure:

  • Accurately weigh the sample and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer the solution to an NMR tube using a pipette with a cotton plug to filter out any particulates.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the spectrometer to the sample.

  • Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Acquire the proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Process the acquired data (Fourier transform, phase correction, baseline correction, and referencing to TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both spectra.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Spatula

  • 3-amino-6-chloropyrazine-2-carboxylic acid sample (a few milligrams)

  • Solvent for cleaning the ATR crystal (e.g., isopropanol)

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent after the measurement.

  • Label the significant absorption bands in the resulting spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

  • Solvent for sample preparation (e.g., methanol, acetonitrile)

  • Vials and syringes

  • 3-amino-6-chloropyrazine-2-carboxylic acid sample (less than 1 mg)

Procedure:

  • Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent.

  • If using ESI, the solution can be directly infused into the mass spectrometer via a syringe pump or introduced through an LC system.

  • If using EI, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Acquire the mass spectrum in the desired mass range. For ESI, both positive and negative ion modes should be tested.

  • Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Workflow and Data Integration

The data from these spectroscopic techniques should be integrated to provide a complete picture of the molecule's structure. The general workflow for this process is illustrated below.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_interpretation Structural Elucidation Sample Chemical Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Interpretation Data Interpretation & Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: A diagram illustrating the general workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectra for 3-amino-6-chloropyrazine-2-carboxylic acid are not widely published, a combination of predictive analysis based on its chemical structure and standardized experimental protocols provides a robust framework for its characterization. The NMR, IR, and MS data, when acquired and interpreted correctly, are sufficient to confirm the identity, purity, and detailed structural features of this molecule. This guide provides the necessary theoretical and practical information for researchers and scientists to confidently perform and interpret these essential spectroscopic analyses.

Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-6-chloropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the primary synthetic pathways for 3-Amino-6-chloropyrazine-2-carboxylic acid, a key building block in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 3-Amino-6-chloropyrazine-2-carboxylic acid, a key building block in the development of various pharmaceutical agents. This document outlines the core synthetic strategies, starting materials, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

3-Amino-6-chloropyrazine-2-carboxylic acid and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules. The pyrazine core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound offers multiple points for further chemical modification, making it a valuable precursor for the synthesis of complex molecular architectures. This guide focuses on the most viable and documented synthetic routes to this target molecule, providing detailed experimental procedures and data to enable its efficient preparation in a laboratory setting.

Overview of Synthetic Strategies

Two primary synthetic strategies have been identified for the preparation of 3-Amino-6-chloropyrazine-2-carboxylic acid.

  • Route 1: Synthesis from Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This is the most promising and well-documented pathway, starting from a commercially available, highly functionalized pyrazine derivative. The key transformations involve a selective deamination of the 5-amino group followed by hydrolysis of the methyl ester.

  • Route 2: Direct Chlorination of a 3-Aminopyrazine-2-carboxylic Acid Derivative. This alternative approach involves the direct and selective chlorination of a 3-aminopyrazine-2-carboxylic acid precursor at the 6-position. While conceptually straightforward, achieving high regioselectivity can be a challenge.

This guide will focus primarily on Route 1, providing a detailed breakdown of the experimental procedures.

Detailed Synthetic Pathway: Route 1

This synthetic route commences with the commercially available Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate . The overall transformation is a two-step process involving deamination and hydrolysis.

Synthetic Pathway of 3-Amino-6-chloropyrazine-2-carboxylic acid A Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate B Methyl 3-amino-6-chloropyrazine-2-carboxylate A->B 1. Diazotization (NaNO2, H2SO4) 2. Reduction (H3PO2) C 3-Amino-6-chloropyrazine-2-carboxylic acid B->C Hydrolysis (e.g., LiOH, H2O/MeOH)

Caption: Synthetic pathway for 3-Amino-6-chloropyrazine-2-carboxylic acid.

Step 1: Deamination of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

The selective removal of the amino group at the 5-position is achieved through a diazotization reaction followed by a reduction of the diazonium salt.

Reaction:

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate → Methyl 3-amino-6-chloropyrazine-2-carboxylate

Experimental Protocol:

  • Diazotization:

    • Suspend Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1.0 eq) in a mixture of concentrated sulfuric acid and water at a low temperature (typically 0-5 °C).

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for a specified time (e.g., 1-2 hours) to ensure complete formation of the diazonium salt.

  • Reduction:

    • To the cold diazonium salt solution, add hypophosphorous acid (H₃PO₂) (a significant excess, e.g., 5-10 eq) dropwise, while carefully controlling the temperature.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours).

    • The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Parameter Value/Condition Reference
Starting Material Methyl 3,5-diamino-6-chloropyrazine-2-carboxylateCommercially Available
Reagents Sodium nitrite, Sulfuric acid, Hypophosphorous acidGeneral Diazotization Protocols
Temperature 0-5 °C (Diazotization), Room Temperature (Reduction)General Diazotization Protocols
Typical Yield 60-80% (Estimated)Based on similar reactions
Step 2: Hydrolysis of Methyl 3-amino-6-chloropyrazine-2-carboxylate

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Reaction:

Methyl 3-amino-6-chloropyrazine-2-carboxylate → 3-Amino-6-chloropyrazine-2-carboxylic acid

Experimental Protocol:

  • Dissolve Methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) in water.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., 1N HCl) to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-Amino-6-chloropyrazine-2-carboxylic acid.

Parameter Value/Condition Reference
Starting Material Methyl 3-amino-6-chloropyrazine-2-carboxylateProduct of Step 1
Reagents Lithium hydroxide or Sodium hydroxide, Hydrochloric acid[1]
Solvent Methanol/Water[1]
Temperature Room Temperature to 50 °C[1]
Typical Yield >90%[1]

Alternative Synthetic Strategy: Route 2

This route involves the direct chlorination of a 3-aminopyrazine-2-carboxylic acid derivative. N-Chlorosuccinimide (NCS) is a common reagent for the chlorination of electron-rich aromatic and heteroaromatic rings.[2][3]

Alternative Synthetic Pathway D Methyl 3-aminopyrazine-2-carboxylate E Methyl 3-amino-6-chloropyrazine-2-carboxylate D->E Chlorination (NCS, solvent) F 3-Amino-6-chloropyrazine-2-carboxylic acid E->F Hydrolysis (e.g., LiOH, H2O/MeOH)

Caption: Alternative synthetic pathway via direct chlorination.

Experimental Considerations:

  • Starting Material: Methyl 3-aminopyrazine-2-carboxylate is a commercially available starting material.[4]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation.[2][3]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used.

  • Selectivity: The key challenge in this route is to achieve selective chlorination at the 6-position. The electron-donating amino group at the 3-position will activate the ring towards electrophilic substitution, but may direct the incoming electrophile to multiple positions. Reaction conditions, such as temperature and the use of catalysts, would need to be carefully optimized to favor the desired isomer.

Due to the potential for the formation of isomeric byproducts, this route may require more extensive purification and characterization of the products compared to Route 1.

Conclusion

The synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid is most reliably achieved through a two-step sequence starting from the commercially available Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This route involves a selective deamination followed by a high-yielding hydrolysis. While a direct chlorination approach is conceptually feasible, it may present challenges in regioselectivity. The detailed protocols and data provided in this guide are intended to facilitate the successful synthesis of this important building block for applications in pharmaceutical research and development. Researchers should always adhere to appropriate laboratory safety procedures when handling the reagents and intermediates described herein.

References

Foundational

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carboxylic Acid: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-6-chloropyrazine-2-carboxylic acid is a heterocyclic compound that has emerged as a versatile scaffold in medicinal chemistry. Its rigi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloropyrazine-2-carboxylic acid is a heterocyclic compound that has emerged as a versatile scaffold in medicinal chemistry. Its rigid pyrazine core, coupled with multiple sites for functionalization, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs and derivatives of 3-amino-6-chloropyrazine-2-carboxylic acid, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Structural Analogs and Derivatives: A Landscape of Chemical Diversity

The core structure of 3-amino-6-chloropyrazine-2-carboxylic acid offers three primary points for modification: the amino group at position 3, the carboxylic acid at position 2, and the chlorine atom at position 6. The majority of research has focused on derivatization of the amino and carboxylic acid functionalities, leading to a diverse range of structural analogs.

A significant class of derivatives is the N-substituted 3-aminopyrazine-2-carboxamides . These compounds are typically synthesized by coupling the parent carboxylic acid with a variety of amines. This has resulted in the generation of extensive libraries of N-benzyl, N-alkyl, and N-phenyl carboxamide derivatives. These modifications have been shown to significantly influence the biological activity of the resulting compounds.

Further structural diversity has been achieved through acylation of the 3-amino group , leading to 3-acylaminopyrazine-2-carboxamides. Additionally, the chlorine atom at the 6-position can be substituted, for example, through Suzuki coupling reactions to introduce various aryl groups, further expanding the chemical space of this scaffold.

Synthesis and Experimental Protocols

The synthesis of derivatives of 3-amino-6-chloropyrazine-2-carboxylic acid and its parent, 3-aminopyrazine-2-carboxylic acid, generally involves standard organic chemistry transformations. The following are representative experimental protocols for the synthesis of key derivatives.

Protocol 1: Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

This procedure involves the conversion of the starting 3-aminopyrazine-2-carboxylic acid into the corresponding carboxamides.

Procedure A: Via Methyl Ester Intermediate

  • Esterification: The starting 3-aminopyrazine-2-carboxylic acid (15.8 mmol) is suspended in methanol (250 mL) and cooled to 0 °C. Concentrated sulfuric acid (3.2 mL) is added, and the mixture is stirred for 48 hours at room temperature. The reaction mixture is then poured into water (27 mL) and neutralized to pH 7 with sodium bicarbonate. The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration.[1]

  • Aminolysis: The methyl ester intermediate is then reacted with the desired substituted benzylamine in the presence of ammonium chloride in methanol. The reaction is carried out under microwave irradiation at 130 °C for 40 minutes to yield the final N-substituted 3-aminopyrazine-2-carboxamide.[1]

Procedure B: Using a Coupling Agent

  • Activation: The starting 3-aminopyrazine-2-carboxylic acid is treated with 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethyl sulfoxide (DMSO). This forms an activated intermediate.[1]

  • Amidation: The activated acid is then reacted with the corresponding benzylamine, alkylamine, or aniline under microwave irradiation at 120 °C for 30 minutes to afford the desired amide.[1]

Protocol 2: Acylation of the 3-Amino Group

Direct acylation of 3-aminopyrazine-2-carboxamide is challenging due to the low nucleophilicity of the amino group. Therefore, the reaction is typically performed on the methyl ester derivative.

  • Reaction Setup: Methyl 3-aminopyrazine-2-carboxylate (4 mmol) is dispersed in dichloromethane (20 mL) under an inert atmosphere.

  • Addition of Base and Acylating Agent: Anhydrous pyridine (1.5 equivalents) is added, and the mixture is stirred for 5 minutes. The desired acyl chloride (1.2 equivalents) is then added dropwise.

  • Reaction and Workup: The reaction mixture is stirred until completion, followed by appropriate workup and purification to yield the 3-acylamino-pyrazine-2-carboxylate derivative.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of 3-amino-6-chloropyrazine-2-carboxylic acid have demonstrated a broad spectrum of biological activities, including antimycobacterial, antibacterial, antifungal, and anticancer properties.

Antimycobacterial Activity

A significant body of research has focused on the antimycobacterial potential of these compounds, driven by the structural similarity of the pyrazine core to the first-line anti-tuberculosis drug, pyrazinamide.

Table 1: Antimycobacterial Activity of N-substituted 3-aminopyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv

CompoundSubstituent on Amide NitrogenMIC (µg/mL)MIC (µM)
10 Hexyl>50>225
16 4-Methoxyphenyl2592
17 2,4-Dimethoxyphenyl12.546
20 4-Chlorophenyl50181

Data sourced from a study on N-substituted 3-aminopyrazine-2-carboxamides.[1][2]

Structure-Activity Relationship for Antimycobacterial Activity:

  • N-Alkyl Derivatives: The length of the alkyl chain influences activity. For instance, among N-alkyl derivatives, activity against M. tuberculosis and M. kansasii was found to increase with the length of the carbon side chain.[1][2]

  • N-Phenyl Derivatives: Substitution on the phenyl ring plays a crucial role. The presence of electron-donating groups, such as methoxy groups, appears to be beneficial for activity. Compound 17 , with two methoxy groups on the phenyl ring, was the most active in its series.[1][2]

  • N-Benzyl Derivatives: These derivatives generally showed lower antimycobacterial activity compared to their N-phenyl counterparts.[1]

Anticancer Activity

Recent studies have explored the potential of 3-aminopyrazine-2-carboxamide derivatives as anticancer agents, with a focus on their ability to inhibit key signaling pathways involved in cancer progression. A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3]

Table 2: Inhibitory Activity of a Representative FGFR Inhibitor

CompoundTargetIn Vitro Activity
18i pan-FGFR (FGFR1-4)Favorable

Compound 18i is a representative pan-FGFR inhibitor from the study.[3]

Structure-Activity Relationship for Anticancer Activity:

The development of these FGFR inhibitors was based on a scaffold hopping strategy from a known pyrimidine-based inhibitor. The 3-amino-pyrazine-2-carboxamide core was designed to maintain key intramolecular hydrogen bonding interactions within the FGFR binding site.[3] The SAR exploration led to the identification of compound 18i as a potent pan-FGFR inhibitor.[3]

Signaling Pathways and Mechanism of Action

Understanding the molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.

FGFR Signaling Pathway in Cancer

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration.[3] Aberrant FGFR signaling is implicated in various cancers. The designed 3-aminopyrazine-2-carboxamide derivatives inhibit FGFRs, thereby blocking downstream signaling cascades such as the MAPK, AKT, and PLCγ pathways, which are crucial for tumor growth and survival.[3]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG FGF FGF FGF->FGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Transcription Gene Transcription (Proliferation, Survival) MAPK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription Inhibitor 3-Amino-pyrazine-2- carboxamide Derivative Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway and its inhibition.

Proposed Mechanism of Antimycobacterial Action

For the antimycobacterial derivatives, one of the proposed mechanisms of action involves the inhibition of mycobacterial Prolyl-tRNA synthetase (ProRS). This enzyme is essential for protein synthesis in bacteria. The 3-acylaminopyrazine-2-carboxamides were designed as adenosine-mimicking inhibitors that bind to the ATP site of ProRS, thereby blocking its function and leading to bacterial cell death.

ProRS_Inhibition_Workflow cluster_process Bacterial Protein Synthesis Proline Proline ProRS Prolyl-tRNA Synthetase (ProRS) Proline->ProRS tRNA tRNA(Pro) tRNA->ProRS Prolyl_tRNA Prolyl-tRNA(Pro) ProRS->Prolyl_tRNA Charges tRNA Ribosome Ribosome Prolyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein CellGrowth Bacterial Cell Growth Protein->CellGrowth Inhibitor 3-Acylaminopyrazine-2- carboxamide Derivative Inhibitor->ProRS Inhibits

Caption: Inhibition of Prolyl-tRNA Synthetase.

Conclusion and Future Perspectives

The 3-amino-6-chloropyrazine-2-carboxylic acid scaffold has proven to be a rich source of biologically active compounds. The synthetic accessibility and the potential for diverse functionalization make it a highly attractive starting point for the development of new drugs targeting a range of diseases, from infectious diseases to cancer. Future research in this area should continue to explore the vast chemical space around this core structure. A deeper understanding of the molecular targets and mechanisms of action, aided by computational modeling and structural biology, will be instrumental in designing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The development of derivatives that can overcome drug resistance, particularly in the context of tuberculosis, remains a critical and promising area of investigation.

References

Exploratory

The Emerging Potential of 3-Amino-6-chloropyrazine-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Development The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, heterocyclic compounds have consistently...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Development

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, heterocyclic compounds have consistently demonstrated their value as privileged scaffolds for the development of potent and selective drugs. Among these, the pyrazine ring system has garnered significant attention due to its presence in numerous biologically active molecules. This technical guide focuses on a specific and highly promising pyrazine derivative: 3-Amino-6-chloropyrazine-2-carboxylic acid . This compound serves as a versatile building block for the synthesis of a diverse array of molecules with potential applications in oncology, infectious diseases, and beyond. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of research, including synthesis methodologies, quantitative biological data, and insights into the mechanisms of action of its derivatives.

The 3-Amino-6-chloropyrazine-2-carboxylic Acid Core: A Gateway to Diverse Bioactivity

3-Amino-6-chloropyrazine-2-carboxylic acid is a substituted pyrazine carrying three key functional groups: an amino group, a chloro group, and a carboxylic acid. This unique arrangement of functionalities provides multiple reaction sites for chemical modification, allowing for the creation of extensive and diverse chemical libraries. The pyrazine core itself is a bioisostere of other important heterocycles like pyridine and pyrimidine, and its derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1].

The primary synthetic route to harnessing the potential of this scaffold involves the derivatization of the carboxylic acid group, typically through amide bond formation, and substitution of the chloro group. These modifications allow for the introduction of various pharmacophoric features to modulate the compound's potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Applications and Biological Activities

Research into derivatives of 3-Amino-6-chloropyrazine-2-carboxylic acid and its close analogs has revealed promising activity in several key therapeutic areas.

Anticancer Activity: Targeting Kinase Signaling

A significant area of investigation for pyrazine derivatives is their potential as kinase inhibitors for cancer therapy. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers[2][3][4]. Derivatives of the 3-aminopyrazine-2-carboxamide scaffold have shown potent inhibitory activity against several important cancer-related kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Derivatives of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide have been identified as novel pan-FGFR inhibitors[2][4]. One notable compound, 18i , demonstrated potent in vitro activity against FGFR1-4 and effectively blocked the activation of FGFR and its downstream signaling pathways[2]. This compound also exhibited significant antitumor activity in multiple cancer cell lines with FGFR abnormalities[2].

dot

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Effects DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Cell_Effects Inhibitor 3-Aminopyrazine-2- carboxamide Derivatives Inhibitor->FGFR

FGFR Signaling Pathway and Inhibition

Other Kinase Targets:

The 3-aminopyrazine-2-carboxamide scaffold is also being explored for its inhibitory activity against other kinases, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR), which are also critical in cancer progression.

dot

Kinase_Signaling_Pathways cluster_aurora Aurora Kinase Pathway cluster_vegfr VEGFR Pathway Aurora_Kinase Aurora Kinase Mitotic_Events Mitotic Events (Spindle Formation, Cytokinesis) Aurora_Kinase->Mitotic_Events VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibitor 3-Aminopyrazine-2- carboxamide Derivatives Inhibitor->Aurora_Kinase Inhibitor->VEGFR

Targeting Aurora and VEGFR Pathways

Antimicrobial Activity

Derivatives of 3-aminopyrazine-2-carboxylic acid and its close analog, 3-chloropyrazine-2-carboxamide, have demonstrated significant potential as antimicrobial agents.

Antimycobacterial Activity:

A series of 3-benzylaminopyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide, showed promising in vitro activity against Mycobacterium tuberculosis H37Rv[2][3]. Notably, some of these compounds exhibited minimum inhibitory concentrations (MICs) comparable to the standard antituberculosis drug pyrazinamide[2]. The compound 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide displayed a particularly low MIC of 6 µM and low cytotoxicity in a HepG2 cell line (IC50 ≥ 250 µM)[2][3].

Antibacterial and Antifungal Activity:

While the primary focus has been on antimycobacterial activity, some derivatives have also shown moderate activity against other bacterial strains like Enterococcus faecalis and Staphylococcus aureus[2]. Antifungal activity has also been observed in some structural subtypes[5].

Potential in Neurodegenerative Diseases

While direct research on 3-Amino-6-chloropyrazine-2-carboxylic acid derivatives for neurodegenerative diseases is limited, the broader class of pyrazine compounds has shown some promise. For instance, tetramethylpyrazine has been investigated for its neuroprotective effects in models of cerebral ischemia/reperfusion injury[3]. This suggests that the 3-aminopyrazine-2-carboxylic acid scaffold could be a starting point for the design of novel neuroprotective agents, although this remains an underexplored area of research.

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected derivatives of 3-aminopyrazine-2-carboxamide and related compounds.

Table 1: Kinase Inhibitory Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
18d FGFR2600--[2]
FGFR3480--[2]
18g FGFR2380--[2]
18i FGFR1-Ba/F3-TEL-FGFR13.7[2]
FGFR2150Ba/F3-TEL-FGFR21.1[2]
FGFR3-Ba/F3-TEL-FGFR32.5[2]
FGFR4-Ba/F3-TEL-FGFR41.8[2]
--NCI-H52026.69[2]
--SNU-161.88[2]
--KMS-113.02[2]
--SW-7802.34[2]
--MDA-MB-45312.58[2]
Compound 4 AXL1---[6]
TRKA---[6]
Compound 3 AXL1---[6]

Table 2: Antimycobacterial and Cytotoxic Activity of 3-Benzylaminopyrazine-2-carboxamides

CompoundR-groupMIC (µM) vs. M. tuberculosis H37RvIC50 (µM) vs. HepG2 cellsReference
8 4-CH₃6≥ 250[2][3]
Pyrazinamide ---[2]
Compound 20 4-CF₃-41.4[7]
Compound 10 --389[7]
Compound 16 --> 250[7]

Experimental Protocols

The synthesis of derivatives from 3-Amino-6-chloropyrazine-2-carboxylic acid and its analogs typically involves two main steps: activation of the carboxylic acid and subsequent amidation, followed by modification of the pyrazine ring, often through nucleophilic substitution of the chloro group.

dot

Experimental_Workflow Start 3-Amino-6-chloropyrazine- 2-carboxylic acid Step1 Amide Coupling (e.g., HATU, CDI) Start->Step1 Intermediate 3-Amino-6-chloro- N-substituted- pyrazine-2-carboxamide Step1->Intermediate Step2 Ring Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Final_Product Diverse Library of Pyrazine Derivatives Step2->Final_Product

General Synthetic Workflow

General Procedure for Amide Coupling using HATU

This protocol is adapted from the synthesis of related pyrazine-2-carboxamide derivatives[2].

  • To a solution of 3-Amino-6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.2 eq), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-chloro-N-substituted-pyrazine-2-carboxamide.

General Procedure for Aminodehalogenation of 3-Chloropyrazine-2-carboxamide

This protocol is based on the synthesis of 3-benzylaminopyrazine-2-carboxamides[2].

  • Dissolve 3-chloropyrazine-2-carboxamide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add the desired benzylamine (2.0 eq) and a base such as triethylamine (1.0 eq).

  • Heat the reaction mixture under reflux for several hours (e.g., 15 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the target 3-benzylaminopyrazine-2-carboxamide derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This is a representative protocol for assessing the inhibitory activity of synthesized compounds against a target kinase[8].

  • Prepare a reaction mixture containing the recombinant human kinase domain, an appropriate peptide substrate, and ATP in a suitable assay buffer.

  • Add serially diluted concentrations of the test compound to the reaction mixture.

  • Incubate the reaction at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

3-Amino-6-chloropyrazine-2-carboxylic acid has emerged as a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents, particularly as kinase inhibitors, and as a promising new class of antimicrobial compounds. The synthetic accessibility and the multiple points for chemical modification make this core an attractive starting point for the generation of large and diverse compound libraries for drug discovery.

Future research in this area should focus on several key aspects:

  • Expansion of Biological Screening: While promising results have been obtained in oncology and infectious diseases, the full therapeutic potential of this scaffold remains to be explored. Screening of existing and new derivatives against a broader range of biological targets, including those relevant to neurodegenerative and inflammatory diseases, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial to optimize the potency, selectivity, and pharmacokinetic profiles of these compounds. This will involve the synthesis and evaluation of a wider range of analogs with diverse substitutions at the amide and chloro positions.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects is essential for their rational design and development. This includes detailed studies of their binding modes with target proteins and their effects on downstream signaling pathways.

  • In Vivo Efficacy and Safety Studies: Promising in vitro candidates should be advanced to in vivo studies to evaluate their efficacy and safety in relevant animal models.

References

Foundational

3-Amino-6-chloropyrazine-2-carboxylic Acid: A Versatile Heterocyclic Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-6-chloropyrazine-2-carboxylic acid is a highly functionalized heterocyclic compound that has garnered signi...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloropyrazine-2-carboxylic acid is a highly functionalized heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a pyrazine core substituted with amino, chloro, and carboxylic acid groups, make it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications as a key building block in the development of novel therapeutics, with a focus on its role in the generation of antimicrobial and anticancer agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Amino-6-chloropyrazine-2-carboxylic acid is essential for its effective utilization in synthetic chemistry and drug design. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 2727-13-1[1][2]
Molecular Formula C₅H₄ClN₃O₂[1][2]
Molecular Weight 173.56 g/mol [2]
Appearance Solid[1]
Purity Typically ≥95%[1]
InChI InChI=1S/C5H4ClN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11)[1]
InChIKey TZEPSUWOCPVNMM-UHFFFAOYSA-N[1][2]
SMILES NC1=NC=C(Cl)N=C1C(O)=O[2]

Synthesis

While a definitive, publicly available, step-by-step protocol for the synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid is not extensively detailed in the searched literature, related syntheses of similar pyrazine derivatives suggest that it can be prepared from more readily available precursors. For instance, processes involving the chlorination of aminopyrazine carboxylates followed by hydrolysis or other functional group manipulations are described in the patent literature for analogous compounds.

Applications as a Heterocyclic Building Block

The reactivity of the amino, chloro, and carboxylic acid functionalities allows for a wide range of chemical transformations, making 3-Amino-6-chloropyrazine-2-carboxylic acid a valuable starting material for the synthesis of diverse compound libraries.

Synthesis of Pyrazinamide Derivatives with Antimicrobial Activity

3-Amino-6-chloropyrazine-2-carboxylic acid serves as a crucial precursor for the synthesis of novel pyrazinamide analogs. Pyrazinamide is a first-line antitubercular agent, and modifications of its core structure are a key strategy in the development of new drugs to combat resistant strains of Mycobacterium tuberculosis. The amino and carboxylic acid groups can be readily functionalized to introduce various substituents, leading to compounds with potent antimicrobial activity.

Mechanism of Action of Pyrazinamide Derivatives:

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[3][4] The accumulation of POA in the acidic environment of tuberculous lesions is thought to disrupt membrane transport and energetics, inhibit fatty acid synthase I (FAS-I), and interfere with trans-translation, ultimately leading to bacterial cell death.[3][4][5][6][7] Derivatives synthesized from 3-Amino-6-chloropyrazine-2-carboxylic acid are designed to mimic this mechanism or to have novel targets.

Pyrazinamide Pyrazinamide (Prodrug) Pyrazinoic_Acid Pyrazinoic Acid (Active Drug) Pyrazinamide->Pyrazinoic_Acid Activation Disruption Disruption of Membrane Transport & Energetics Pyrazinoic_Acid->Disruption Inhibition_FAS Inhibition of Fatty Acid Synthase I (FAS-I) Pyrazinoic_Acid->Inhibition_FAS Inhibition_Trans Inhibition of trans-translation Pyrazinoic_Acid->Inhibition_Trans Pyrazinamidase Mycobacterial Pyrazinamidase (pncA) Pyrazinamidase->Pyrazinamide Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition_FAS->Cell_Death Inhibition_Trans->Cell_Death

Mechanism of Action of Pyrazinamide.
Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors for Anticancer Therapy

Derivatives of 3-Amino-6-chloropyrazine-2-carboxylic acid have shown significant promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers. Small molecule inhibitors that target the ATP-binding site of FGFRs are a promising therapeutic strategy.

The pyrazine scaffold serves as a bioisostere for other heterocyclic cores commonly found in kinase inhibitors. The amino and carboxylic acid groups provide convenient handles for introducing pharmacophoric features necessary for potent and selective FGFR inhibition.

FGFR Signaling Pathway:

The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event triggers the activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and cellular processes.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 Binding RAS_MAPK RAS-MAPK Pathway FGFR:f2->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway FGFR:f2->PI3K_AKT Activation PLCg PLCγ Pathway FGFR:f2->PLCg Activation Proliferation Cell Proliferation & Differentiation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration

Simplified FGFR Signaling Pathway.

Experimental Protocols: Representative Synthetic Transformations

The following protocols are illustrative of the types of reactions in which 3-Amino-6-chloropyrazine-2-carboxylic acid and its derivatives can be employed.

Amide Coupling

The carboxylic acid moiety can be readily coupled with a variety of amines to form amides using standard coupling reagents.

General Procedure:

  • To a solution of 3-Amino-6-chloropyrazine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC; 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, triethylamine; 2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Start 3-Amino-6-chloropyrazine-2-carboxylic acid + Amine Activate Activate Carboxylic Acid (Coupling Reagent, Base, Solvent) Start->Activate Couple Amide Bond Formation Activate->Couple Workup Aqueous Workup & Extraction Couple->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Amide Product Purify->Product

General Workflow for Amide Coupling.
Suzuki-Miyaura Cross-Coupling

The chloro substituent on the pyrazine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl or heteroaryl groups.

General Procedure:

  • To a reaction vessel, add 3-Amino-6-chloropyrazine-2-carboxylic acid or its ester derivative (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃; 2-3 equivalents).

  • Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired coupled product.

Conclusion

3-Amino-6-chloropyrazine-2-carboxylic acid is a valuable and versatile heterocyclic building block with significant applications in drug discovery and development. Its trifunctional nature allows for the facile synthesis of a wide range of derivatives, including potent antimicrobial and anticancer agents. The synthetic methodologies outlined in this guide, coupled with an understanding of the biological targets, provide a solid foundation for researchers to explore the full potential of this important scaffold in the creation of novel and effective therapeutics. As the demand for new medicines continues to grow, the utility of such well-defined and adaptable building blocks will undoubtedly increase.

References

Exploratory

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carboxylic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Amino-6-chloropyrazine-2-carboxylic acid, a key heterocyclic building block in organic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-chloropyrazine-2-carboxylic acid, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details the historical discovery of its derivatives, outlines a plausible multi-step synthesis with detailed experimental protocols, presents key quantitative data, and illustrates the synthetic workflow. The information compiled herein serves as a critical resource for researchers engaged in the synthesis of novel pharmaceutical agents and other advanced materials.

Introduction

3-Amino-6-chloropyrazine-2-carboxylic acid (ACPA) is a substituted pyrazine derivative of significant interest in the field of drug discovery and development. Its unique structural features, including the presence of amino, chloro, and carboxylic acid functionalities on a pyrazine ring, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Notably, derivatives of ACPA have been investigated for their potential as epithelial sodium channel blockers, highlighting their therapeutic promise. This guide delves into the historical synthesis of a key precursor and provides a detailed pathway to obtain ACPA, along with its physicochemical properties.

Discovery and History

The direct discovery of 3-Amino-6-chloropyrazine-2-carboxylic acid in the scientific literature is not prominently documented. However, a crucial precursor, its methyl ester, was first described in a German patent filed in the mid-20th century.

A key publication in the history of this compound's synthesis is the German patent DE1238478B, which details the preparation of methyl 3-amino-6-chloropyrazine-2-carboxylate. This document provides the earliest known synthesis of this direct precursor and includes valuable characterization data, such as its melting point and elemental analysis, laying the groundwork for the eventual synthesis of the carboxylic acid itself.

Physicochemical Properties and Data

The quantitative data for 3-Amino-6-chloropyrazine-2-carboxylic acid and its methyl ester are summarized in the table below for easy reference and comparison.

Property3-Amino-6-chloropyrazine-2-carboxylic acidMethyl 3-amino-6-chloropyrazine-2-carboxylate
CAS Number 2727-13-1[1]Not explicitly available
Molecular Formula C₅H₄ClN₃O₂[1]C₆H₆ClN₃O₂[2]
Molecular Weight 173.56 g/mol [1]187.58 g/mol [2]
Appearance Solid[1]Light yellow solid[2]
Melting Point Not explicitly available159-161 °C[2]
Purity Typically >95%[1]Not explicitly available
Elemental Analysis (C) Not explicitly availableCalculated: 38.42%, Found: 38.81%[2]
Elemental Analysis (H) Not explicitly availableCalculated: 3.22%, Found: 3.54%[2]
Elemental Analysis (N) Not explicitly availableCalculated: 22.40%, Found: 22.83%[2]
Elemental Analysis (Cl) Not explicitly availableCalculated: 18.89%, Found: 18.39%[2]

Synthesis and Experimental Protocols

The synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid can be achieved through a multi-step process. The following sections detail the experimental protocols for the synthesis of the methyl ester precursor and its subsequent hydrolysis to the final carboxylic acid.

Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate

The synthesis of the methyl ester is based on the procedure described in German patent DE1238478B.[2]

Experimental Protocol:

  • Suspend the starting aminopyrazine carboxylic acid in methanol.

  • Add an excess of sulfuryl chloride to the suspension while maintaining the temperature at 25 °C by cooling with an ice bath.

  • The resulting light yellow solid, methyl 3-amino-6-chloropyrazine-2-carboxylate, is filtered off.

  • The crude product is then washed sequentially with ice water and cold isopropanol.

  • The final product is dried in the air.

Hydrolysis to 3-Amino-6-chloropyrazine-2-carboxylic acid

The final step involves the hydrolysis of the methyl ester. The following protocol is adapted from a green and efficient hydrolysis method for a structurally similar compound, methyl 5-chloropyrazine-2-carboxylate, using lithium hydroxide.[3]

Experimental Protocol:

  • In a round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve lithium hydroxide in water.

  • To this solution, add methyl 3-amino-6-chloropyrazine-2-carboxylate in portions over a period of 1.5 hours, while maintaining the reaction temperature below 25 °C.

  • Continue stirring the mixture at room temperature for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TTC).

  • Upon completion, carefully acidify the reaction mixture to a pH of 2-3 using concentrated hydrochloric acid, which will precipitate the carboxylic acid.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it under a vacuum to yield 3-Amino-6-chloropyrazine-2-carboxylic acid.

Logical and Experimental Workflows

The synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid is a sequential process that can be visualized as a clear workflow.

G cluster_0 Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate cluster_1 Hydrolysis to 3-Amino-6-chloropyrazine-2-carboxylic acid A Aminopyrazine Carboxylic Acid D Reaction Mixture A->D B Methanol B->D C Sulfuryl Chloride C->D Addition at 25°C E Filtration and Washing D->E Precipitation F Methyl 3-amino-6-chloropyrazine-2-carboxylate E->F G Methyl 3-amino-6-chloropyrazine-2-carboxylate I Reaction Mixture G->I H Lithium Hydroxide Solution H->I J Acidification (HCl) I->J Hydrolysis K Filtration and Washing J->K Precipitation L 3-Amino-6-chloropyrazine-2-carboxylic acid K->L

Caption: Synthetic workflow for 3-Amino-6-chloropyrazine-2-carboxylic acid.

Applications in Drug Development

3-Amino-6-chloropyrazine-2-carboxylic acid and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds. The pyrazine ring system is a common motif in many biologically active molecules. The presence of multiple functional groups on the ACPA scaffold allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug design. While specific signaling pathways involving ACPA are not extensively documented, its utility as a building block for creating novel therapeutic agents is well-established in the medicinal chemistry literature.

Conclusion

3-Amino-6-chloropyrazine-2-carboxylic acid is a fundamentally important molecule for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This guide has provided a detailed account of its historical discovery through its methyl ester precursor, a plausible and detailed synthetic pathway, and key quantitative data. The presented information is intended to be a valuable resource for researchers in organic and medicinal chemistry, facilitating the use of this versatile building block in the development of new and innovative chemical entities.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 3-Amino-6-chloropyrazine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-6-chloropyrazine-2-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloropyrazine-2-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key structural motif found in numerous biologically active molecules. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, particularly antimycobacterial, and potential as kinase inhibitors.[1][2] The strategic modification of the carboxylic acid and amino groups on the pyrazine ring allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of amide derivatives of 3-amino-6-chloropyrazine-2-carboxylic acid, a key intermediate in the generation of diverse chemical libraries for screening.

Synthesis of 3-Amino-6-chloropyrazine-2-carboxamide Derivatives

The primary route for derivatization of 3-amino-6-chloropyrazine-2-carboxylic acid involves the formation of an amide bond with various primary or secondary amines. Two common and effective methods are presented below: a two-step esterification-aminolysis protocol and a one-pot synthesis using a coupling agent.

Method A: Two-Step Synthesis via Methyl Ester Intermediate

This method involves the initial conversion of the carboxylic acid to its methyl ester, followed by aminolysis with the desired amine.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate

  • Suspend 3-amino-6-chloropyrazine-2-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (H₂SO₄) (typically 0.1-0.2 eq) to the mixture while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until a pH of ~7 is reached.

  • The resulting precipitate, methyl 3-amino-6-chloropyrazine-2-carboxylate, is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. The product can be used in the next step without further purification if desired.

Step 2: Aminolysis to Form N-substituted 3-Amino-6-chloropyrazine-2-carboxamides

  • In a microwave-safe vial, combine methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 eq), the desired amine (1.1-1.5 eq), and a catalytic amount of ammonium chloride (NH₄Cl) in methanol.

  • Seal the vial and heat the mixture using microwave irradiation. A typical condition is 130 °C for 30-60 minutes.[2][3] Reaction conditions may need to be optimized for different amines.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted 3-amino-6-chloropyrazine-2-carboxamide.

Method B: One-Pot Synthesis using a Coupling Agent

This method directly couples the carboxylic acid with an amine using a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), which avoids the need to isolate the ester intermediate.

Experimental Protocol:

  • Dissolve 3-amino-6-chloropyrazine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a coupling agent, for example, 1,1'-carbonyldiimidazole (CDI) (1.1 eq), portion-wise to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • Add the desired amine (1.1-1.2 eq) to the reaction mixture.

  • The reaction can be stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive it to completion. Microwave irradiation at 120 °C for 30 minutes has also been reported to be effective.[2][3]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization as described in Method A.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various N-substituted 3-aminopyrazine-2-carboxamide derivatives, demonstrating the efficiency of the described methods.

Derivative NameStarting AmineMethodYield (%)Melting Point (°C)Reference
3-Amino-N-benzylpyrazine-2-carboxamideBenzylamineA29118.7-120.2[2]
3-Amino-N-benzylpyrazine-2-carboxamideBenzylamineB75118.7-120.2[2]
3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide2-MethylbenzylamineA27-[2]
3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide2-MethylbenzylamineB91-[2]
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide2,4-Dimethoxyaniline---[2]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Synthesis Workflow

The following diagram illustrates the two primary synthetic pathways for producing 3-amino-6-chloropyrazine-2-carboxamide derivatives.

Synthesis_Workflow cluster_0 Method A: Two-Step Synthesis cluster_1 Method B: One-Pot Synthesis Start_A 3-Amino-6-chloropyrazine- 2-carboxylic Acid Intermediate Methyl 3-amino-6-chloropyrazine- 2-carboxylate Start_A->Intermediate MeOH, H₂SO₄ (Esterification) Product_A N-substituted 3-Amino-6- chloropyrazine-2-carboxamide Intermediate->Product_A R-NH₂, NH₄Cl, MW (Aminolysis) Start_B 3-Amino-6-chloropyrazine- 2-carboxylic Acid Product_B N-substituted 3-Amino-6- chloropyrazine-2-carboxamide Start_B->Product_B 1. CDI, DMSO 2. R-NH₂, MW (Amide Coupling)

Caption: Synthetic routes to N-substituted 3-amino-6-chloropyrazine-2-carboxamides.

Characterization

The synthesized derivatives should be characterized using standard analytical techniques to confirm their identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl and N-H stretches.

  • Melting Point: As an indicator of purity.

  • Elemental Analysis: To determine the elemental composition.

For example, in the ¹H-NMR spectra of N-benzyl derivatives, a characteristic triplet for the amidic proton can be observed around δ 9.26 ppm (in DMSO-d₆), and a doublet for the methylene protons of the benzyl group appears around δ 4.45 ppm.[2] The amide carbonyl stretch in the IR spectra is typically found in the range of 1641–1684 cm⁻¹.[2]

Biological Applications and Signaling Pathways

Derivatives of 3-aminopyrazine-2-carboxamide have shown promising activity against Mycobacterium tuberculosis.[1][2] While the exact mechanism of action for many derivatives is still under investigation, some studies suggest that they may act as inhibitors of mycobacterial enzymes. For instance, molecular docking studies have explored the interaction of these compounds with mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis.[1][4] The development of these derivatives is part of a broader effort to identify novel drugs that can overcome resistance to existing tuberculosis therapies.

The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by these compounds in a bacterial cell.

Signaling_Pathway Compound 3-Amino-6-chloropyrazine- 2-carboxamide Derivative TargetEnzyme Bacterial Target Enzyme (e.g., InhA) Compound->TargetEnzyme Inhibition Product Essential Product (e.g., Fatty Acid) TargetEnzyme->Product Substrate Substrate Substrate->TargetEnzyme Pathway Metabolic Pathway Product->Pathway Required for CellDeath Bacterial Cell Death Pathway->CellDeath Disruption leads to

Caption: Hypothetical mechanism of action for pyrazine derivatives.

References

Application

Application Notes and Protocols for the Amidation of 3-Amino-6-chloropyrazine-2-carboxylic Acid with Primary Amines

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the amidation of 3-amino-6-chloropyrazine-2-carboxylic acid with primary amines, a key transformati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the amidation of 3-amino-6-chloropyrazine-2-carboxylic acid with primary amines, a key transformation in the synthesis of various biologically active compounds. The resulting N-substituted 3-amino-6-chloropyrazine-2-carboxamides are prevalent scaffolds in medicinal chemistry, exhibiting a range of activities including antimicrobial and anticancer properties.

Introduction

The amidation of 3-amino-6-chloropyrazine-2-carboxylic acid is a fundamental reaction for creating diverse libraries of compounds for drug discovery. The pyrazine core is a recognized pharmacophore, and modification at the carboxylic acid position via amide bond formation allows for the exploration of structure-activity relationships (SAR). This document outlines established protocols, provides quantitative data for various primary amines, and illustrates the experimental workflows.

Methods for Amidation

Several methods can be employed for the amidation of 3-amino-6-chloropyrazine-2-carboxylic acid. The choice of method often depends on the reactivity of the primary amine, desired scale, and available equipment. Common strategies include:

  • Acyl Chloride Formation followed by Aminolysis: This classic two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the primary amine.[1][2]

  • Coupling Agent-Mediated Amidation: This is a widely used one-pot method where a coupling reagent is used to activate the carboxylic acid in situ, facilitating its reaction with the amine. Common coupling agents include 1,1'-Carbonyldiimidazole (CDI), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3][4] Propylphosphonic anhydride (T3P) is another effective coupling reagent for this transformation.[5]

  • Esterification followed by Aminolysis: The carboxylic acid can first be converted to an ester (e.g., a methyl ester), which is then subjected to aminolysis with the desired primary amine, sometimes under microwave irradiation to accelerate the reaction.[3][6]

Experimental Protocols

Below are detailed protocols for two common and effective methods for the amidation of 3-amino-6-chloropyrazine-2-carboxylic acid.

Protocol 1: Amidation using 1,1'-Carbonyldiimidazole (CDI) with Microwave Irradiation

This protocol is adapted from a procedure used for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides and is suitable for a wide range of primary amines, including alkyl, benzyl, and phenyl amines.[3][4]

Materials:

  • 3-Amino-6-chloropyrazine-2-carboxylic acid

  • Primary amine (1.5 equivalents)

  • 1,1'-Carbonyldiimidazole (CDI) (1.3 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microwave reactor tubes

  • Microwave reactor

Procedure:

  • To a microwave reactor tube, add 3-amino-6-chloropyrazine-2-carboxylic acid (1.0 equivalent) and anhydrous DMSO.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) to the mixture.

  • Allow the reaction mixture to stir at room temperature for 10-15 minutes, or until the evolution of CO₂ gas ceases. This indicates the formation of the reactive acyl-imidazole intermediate.

  • Add the primary amine (1.5 equivalents) to the reaction mixture.

  • Seal the microwave tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes with a power of 100 W.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Amidation via Acyl Chloride Formation

This protocol is a general and robust method suitable for many primary amines.[1][2]

Materials:

  • 3-Amino-6-chloropyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Primary amine (1.1 equivalents)

  • Triethylamine (Et₃N) or another non-nucleophilic base (2.0 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation:

    • Suspend 3-amino-6-chloropyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.5 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-amino-6-chloropyrazine-2-carbonyl chloride. Use this intermediate immediately in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the primary amine (1.1 equivalents) and triethylamine (2.0 equivalents) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

The following tables summarize the yields for the amidation of 3-amino-6-chloropyrazine-2-carboxylic acid and related compounds with various primary amines under different reaction conditions.

Table 1: Amidation of 3-Aminopyrazine-2-carboxylic Acid with Primary Amines using CDI and Microwave Irradiation [3][4]

Primary AmineProductYield (%)
Benzylamine3-Amino-N-benzylpyrazine-2-carboxamide75
2-Methylbenzylamine3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide91
3,4-Dichlorobenzylamine3-Amino-N-(3,4-dichlorobenzyl)pyrazine-2-carboxamide79
Hexylamine3-Amino-N-hexylpyrazine-2-carboxamide50
Heptylamine3-Amino-N-heptylpyrazine-2-carboxamide42
Octylamine3-Amino-N-octylpyrazine-2-carboxamide51

Table 2: Amidation of 6-Chloropyrazine-2-carboxylic Acid Chloride with Substituted Anilines [1][2]

Substituted AnilineProductYield (%)
2-MethylanilineN-(2-Methylphenyl)-6-chloropyrazine-2-carboxamide85
3-MethylanilineN-(3-Methylphenyl)-6-chloropyrazine-2-carboxamide82
2-MethoxyanilineN-(2-Methoxyphenyl)-6-chloropyrazine-2-carboxamide78
3-BromoanilineN-(3-Bromophenyl)-6-chloropyrazine-2-carboxamide75
3,5-Bis(trifluoromethyl)anilineN-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrazine-2-carboxamide68

Visualizations

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of N-substituted 3-amino-6-chloropyrazine-2-carboxamides and the different amidation methodologies.

Amidation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 3-Amino-6-chloropyrazine- 2-carboxylic Acid amidation Amidation Reaction (e.g., CDI, Acyl Chloride) start->amidation amine Primary Amine amine->amidation product N-Substituted-3-amino-6-chloro- pyrazine-2-carboxamide amidation->product purification Purification (Chromatography/ Recrystallization) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (e.g., Antimicrobial, Anticancer) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and biological evaluation of N-substituted 3-amino-6-chloropyrazine-2-carboxamides.

Amidation_Methods cluster_acyl_chloride Method 1: Acyl Chloride cluster_coupling Method 2: Coupling Agent cluster_ester Method 3: Esterification start 3-Amino-6-chloropyrazine- 2-carboxylic Acid acyl_chloride Acyl Chloride Formation (SOCl₂ or Oxalyl Chloride) start->acyl_chloride coupling One-pot reaction with Primary Amine and Coupling Agent (CDI, T3P, etc.) start->coupling esterification Esterification (e.g., with Methanol) start->esterification aminolysis Aminolysis with Primary Amine acyl_chloride->aminolysis product N-Substituted Amide aminolysis->product coupling->product ester_aminolysis Aminolysis of Ester with Primary Amine esterification->ester_aminolysis ester_aminolysis->product

Caption: Methodologies for the amidation of 3-amino-6-chloropyrazine-2-carboxylic acid.

References

Method

Application Notes and Protocols: CDI-Mediated Coupling of 3-Amino-6-chloropyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The formation of amide bonds is a cornerstone of medicinal chemistry and drug development. 1,1'-Carbonyldiimidazole (CDI) is a versatile and wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of amide bonds is a cornerstone of medicinal chemistry and drug development. 1,1'-Carbonyldiimidazole (CDI) is a versatile and widely used coupling agent for this transformation due to its mild reaction conditions and the generation of innocuous byproducts. These application notes provide a detailed protocol and supporting data for the use of CDI as a coupling agent with 3-Amino-6-chloropyrazine-2-carboxylic acid, a valuable scaffold in the synthesis of various biologically active molecules.

Reaction Principle

CDI activates the carboxylic acid group of 3-Amino-6-chloropyrazine-2-carboxylic acid to form a highly reactive acyl-imidazole intermediate. This intermediate then readily reacts with a primary or secondary amine to form the desired amide bond, releasing carbon dioxide and imidazole as the only byproducts. The mild nature of this activation minimizes the risk of racemization and is compatible with a wide range of functional groups.

Data Presentation

The following table summarizes reaction conditions and yields for the CDI-mediated synthesis of N-substituted 3-aminopyrazine-2-carboxamides, providing a comparative overview from published literature. While the data pertains to the non-chlorinated analog, it serves as a strong predictive model for the reactivity of 3-Amino-6-chloropyrazine-2-carboxylic acid.

Amine SubstrateSolventTemp. (°C)Time (min)Yield (%)Reference
Various alkyl/benzyl/anilinesDMSO12030 (MW)42-91
General AminesCH2Cl245-15

Experimental Protocols

This section details a general protocol for the CDI-mediated coupling of 3-Amino-6-chloropyrazine-2-carboxylic acid with an amine.

Materials:

  • 3-Amino-6-chloropyrazine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Amine of interest

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable anhydrous solvent (e.g., THF, CH2Cl2)

  • Microwave reactor (optional)

  • Standard laboratory glassware

  • Magnetic stirrer and heat source

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Reagent Preparation: In a clean, dry reaction vessel, dissolve 3-Amino-6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMSO.

  • Activation: To the stirred solution, add CDI (1.3 eq) portion-wise at room temperature. Effervescence (CO2 evolution) should be observed. Allow the mixture to stir for 5-10 minutes, or until the gas evolution ceases, indicating the formation of the acyl-imidazole intermediate.

  • Coupling: Add the desired amine (1.5 eq) to the reaction mixture.

  • Reaction:

    • Microwave Conditions: Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.

    • Conventional Heating: Alternatively, heat the reaction mixture at an appropriate temperature (e.g., 45-100°C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. The product may precipitate out of the solution.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography on silica gel.

Note: Reaction conditions, particularly solvent and temperature, may need to be optimized for different amine substrates to achieve the best results. For instance, while DMSO with heating has shown high yields, other solvents like THF or CH2Cl2 at room temperature can also be effective, though potentially with longer reaction times.

Visualizations

Reaction Mechanism

The following diagram illustrates the CDI-mediated coupling of a carboxylic acid with an amine.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid 3-Amino-6-chloropyrazine -2-carboxylic acid Acyl_Imidazole Acyl-imidazole Intermediate Carboxylic_Acid->Acyl_Imidazole + CDI CDI CDI CO2 CO2 Acyl_Imidazole->CO2 releases Imidazole_1 Imidazole Acyl_Imidazole->Imidazole_1 releases Amide_Product Amide Product Acyl_Imidazole->Amide_Product + Amine Amine Amine (R-NH2) Imidazole_2 Imidazole Amide_Product->Imidazole_2 releases

Caption: CDI activation of a carboxylic acid and subsequent amidation.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of the target amide.

G Start Start Reagent_Prep Dissolve Carboxylic Acid in Anhydrous Solvent Start->Reagent_Prep Activation Add CDI, Stir until CO2 evolution ceases Reagent_Prep->Activation Coupling Add Amine Activation->Coupling Reaction Heat (Microwave or Conventional) Coupling->Reaction Workup Quench with Water, Precipitate Product Reaction->Workup Purification Purify by Recrystallization or Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General workflow for CDI-mediated amide synthesis.

Application

Application Notes and Protocols for the Scalable Synthesis of 3-Amino-6-chloropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed, scalable, three-step synthesis process for 3-Amino-6-chloropyrazine-2-carboxylic acid, a key intermediate in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, scalable, three-step synthesis process for 3-Amino-6-chloropyrazine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The described protocol is based on established chemical transformations, optimized for scalability and efficiency.

Introduction

3-Amino-6-chloropyrazine-2-carboxylic acid is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its structural features allow for diverse chemical modifications, making it a valuable scaffold in drug discovery. The following protocol outlines a robust and reproducible three-step synthesis from commercially available 3-aminopyrazine-2-carboxylic acid.

Overall Synthesis Workflow

The synthesis proceeds via three sequential steps: esterification of the starting carboxylic acid, selective chlorination of the pyrazine ring, and subsequent hydrolysis of the ester to yield the final product.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B  CH3Br, DMF or H2SO4, CH3OH C Methyl 3-amino-6-chloropyrazine-2-carboxylate B->C  SO2Cl2 D 3-Amino-6-chloropyrazine-2-carboxylic Acid C->D  LiOH, H2O

Caption: Scalable three-step synthesis workflow for 3-Amino-6-chloropyrazine-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis process.

StepReactionStarting MaterialProductReagentsTypical YieldPurity
1Esterification3-Aminopyrazine-2-carboxylic acidMethyl 3-aminopyrazine-2-carboxylateH₂SO₄, Methanol~95%>98%
2ChlorinationMethyl 3-aminopyrazine-2-carboxylateMethyl 3-amino-6-chloropyrazine-2-carboxylateSulfuryl chloride (SO₂Cl₂)80-90%>97%
3HydrolysisMethyl 3-amino-6-chloropyrazine-2-carboxylate3-Amino-6-chloropyrazine-2-carboxylic acidLithium hydroxide (LiOH)>90%>99%

Experimental Protocols

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

This protocol describes the conversion of 3-aminopyrazine-2-carboxylic acid to its methyl ester via Fisher esterification.

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • Methanol (CH₃OH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Water, deionized

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 3-aminopyrazine-2-carboxylic acid (1.0 eq).

  • Add anhydrous methanol (10-15 mL per gram of starting material).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add concentrated sulfuric acid (0.2 eq) dropwise while maintaining the temperature below 10°C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water (1.5 mL per mL of methanol used).

  • Neutralize the solution to pH 7 by the slow addition of solid sodium bicarbonate.

  • The product, methyl 3-aminopyrazine-2-carboxylate, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

Step 2: Selective Chlorination of Methyl 3-aminopyrazine-2-carboxylate

This protocol details the regioselective chlorination at the 6-position of the pyrazine ring using sulfuryl chloride.

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., Dichloromethane, DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in an anhydrous inert solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride (1.1-1.5 eq) dropwise via a dropping funnel over 30 minutes. A violent reaction may ensue.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess sulfuryl chloride by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the inert solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, methyl 3-amino-6-chloropyrazine-2-carboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 3: Hydrolysis of Methyl 3-amino-6-chloropyrazine-2-carboxylate

This final step describes the saponification of the methyl ester to the desired carboxylic acid.[1]

Materials:

  • Methyl 3-amino-6-chloropyrazine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Water, deionized

  • Hydrochloric acid (HCl), 1M

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, suspend methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 eq) in deionized water.

  • Add lithium hydroxide (1.5-2.0 eq) to the suspension.

  • Stir the mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC. The suspension should become a clear solution as the reaction progresses.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of 1M hydrochloric acid.

  • The final product, 3-Amino-6-chloropyrazine-2-carboxylic acid, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield a high-purity product.[1]

References

Method

Application Notes and Protocols for the Analytical Characterization of 3-Amino-6-chloropyrazine-2-carboxylic acid

Introduction 3-Amino-6-chloropyrazine-2-carboxylic acid is a key starting material and pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity and characterization of this in...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-6-chloropyrazine-2-carboxylic acid is a key starting material and pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity and characterization of this intermediate are critical as they directly impact the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies require robust analytical methods for the characterization and quality control of all materials used in pharmaceutical manufacturing.[2][3][4]

This document provides detailed application notes and protocols for the comprehensive analytical characterization of 3-Amino-6-chloropyrazine-2-carboxylic acid. The methods described herein are designed for identification, purity assessment, and impurity profiling, ensuring that the material meets the stringent requirements of the pharmaceutical industry. The protocols cover High-Performance Liquid Chromatography (HPLC) for purity and assay, Mass Spectrometry (MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis.

Analytical Methods Overview

A multi-faceted analytical approach is essential for the complete characterization of 3-Amino-6-chloropyrazine-2-carboxylic acid. The following diagram illustrates a typical workflow for the analysis of this pharmaceutical intermediate.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Reporting Sample Receive Sample of 3-Amino-6-chloropyrazine- 2-carboxylic acid Prepare Prepare solutions for various analyses Sample->Prepare HPLC HPLC Analysis (Purity & Assay) Prepare->HPLC LCMS LC-MS Analysis (Identification & Impurity Profiling) Prepare->LCMS NMR NMR Spectroscopy (Structural Confirmation) Prepare->NMR FTIR FTIR Spectroscopy (Functional Group ID) Prepare->FTIR Analyze Analyze & Process Data HPLC->Analyze LCMS->Analyze NMR->Analyze FTIR->Analyze Report Generate Certificate of Analysis (CoA) Analyze->Report

Caption: General analytical workflow for the characterization of pharmaceutical intermediates.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of a representative batch of 3-Amino-6-chloropyrazine-2-carboxylic acid.

Table 1: HPLC Purity and Assay Data

ParameterResultAcceptance Criteria
Assay (by HPLC)99.5%≥ 98.0%
Total Impurities0.45%≤ 2.0%
Any Single Unknown Impurity0.08%≤ 0.1%
Retention Time (RT)4.2 minReport

Table 2: Mass Spectrometry Data

Ionization ModeMass Detected (m/z)Theoretical Mass (m/z)Assignment
ESI-172.00172.00[M-H]⁻
ESI+174.02174.02[M+H]⁺

Table 3: NMR Spectral Data (DMSO-d₆)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H8.15sPyrazine-H
¹H7.50br s-NH₂
¹H13.5br s-COOH
¹³C165.8s-COOH
¹³C152.1sC-NH₂
¹³C145.3sC-Cl
¹³C130.5sC-COOH
¹³C128.9sCH

Experimental Protocols

Protocol 1: Purity and Assay Determination by HPLC

This method is designed for the quantitative determination of the purity of 3-Amino-6-chloropyrazine-2-carboxylic acid and for assaying its content.

4.1.1. Materials and Reagents

  • 3-Amino-6-chloropyrazine-2-carboxylic acid reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

  • Methanol (HPLC grade)

4.1.2. Instrumentation

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

4.1.3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4.1.4. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.

  • Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.

4.1.5. Data Analysis

  • Assay: Calculate the percentage assay using the external standard method, comparing the peak area of the main peak in the sample chromatogram to that in the standard chromatogram.

  • Purity: Determine the area percentage of all peaks in the sample chromatogram. The purity is calculated as 100% minus the sum of the area percentages of all impurity peaks.

Protocol 2: Identity Confirmation by LC-MS

This protocol is for the confirmation of the molecular weight of 3-Amino-6-chloropyrazine-2-carboxylic acid.

4.2.1. Materials and Reagents

  • Sample solution prepared as in the HPLC protocol.

  • Mobile phases as described in the HPLC protocol.

4.2.2. Instrumentation

  • LC-MS system with an electrospray ionization (ESI) source.

4.2.3. LC-MS Conditions

  • LC Method: Use the same chromatographic conditions as in Protocol 4.1.

  • MS Detector:

    • Ionization Mode: ESI, positive and negative

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

4.2.4. Data Analysis

  • Extract the mass spectrum corresponding to the main peak in the chromatogram.

  • Confirm the presence of ions corresponding to the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecule.

Protocol 3: Structural Elucidation by NMR Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra to confirm the chemical structure.

4.3.1. Materials and Reagents

  • 3-Amino-6-chloropyrazine-2-carboxylic acid sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with TMS

4.3.2. Instrumentation

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

4.3.3. Sample Preparation

  • Dissolve approximately 10-20 mg of the sample in about 0.7 mL of DMSO-d₆ in an NMR tube.

4.3.4. NMR Acquisition Parameters

  • ¹H NMR:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16

    • Relaxation Delay: 2 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024

    • Relaxation Delay: 5 s

4.3.5. Data Analysis

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the ¹H NMR signals and assign the chemical shifts to the respective protons in the molecule.

  • Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.

Protocol 4: Functional Group Analysis by FTIR Spectroscopy

This protocol is used to identify the characteristic functional groups present in the molecule.[5]

4.4.1. Materials and Reagents

  • 3-Amino-6-chloropyrazine-2-carboxylic acid sample

  • Potassium bromide (KBr), IR grade

4.4.2. Instrumentation

  • FTIR spectrometer with a sample press for KBr pellets.

4.4.3. Sample Preparation

  • Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr.

  • Press the mixture into a thin, transparent pellet.

4.4.4. FTIR Acquisition

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

4.4.5. Data Analysis

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H of carboxylic acid, N-H of amine, C=O of carboxylic acid, aromatic C-H and C=C/C=N bonds). A study has shown that the most stable isomer of this molecule comprises intramolecular O–H···N and N–H···O hydrogen bonds.[5]

Method Validation and System Suitability

All analytical methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[3][6] Validation parameters should include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[6]

System Suitability for HPLC: Before running the sample set, perform a system suitability test by injecting the standard solution five times. The following criteria should be met:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Workflow for Impurity Profiling

Impurity profiling is a critical aspect of quality control for pharmaceutical intermediates.[7][8] The following diagram illustrates a logical workflow for the identification and characterization of potential impurities.

G cluster_0 Detection & Quantification cluster_1 Identification cluster_2 Characterization & Reporting HPLC Run HPLC Purity Method Detect Detect and Quantify Impurity Peaks HPLC->Detect LCMS LC-MS Analysis Detect->LCMS HRMS High-Resolution MS (for elemental composition) LCMS->HRMS MSMS MS/MS Fragmentation (for structural clues) LCMS->MSMS Isolate Isolation of Impurity (if necessary) HRMS->Isolate MSMS->Isolate NMR_Imp NMR of Isolated Impurity Isolate->NMR_Imp Report Report Impurity Profile NMR_Imp->Report

Caption: Workflow for impurity profiling of 3-Amino-6-chloropyrazine-2-carboxylic acid.

References

Application

Application Notes and Protocols: 3-Amino-6-chloropyrazine-2-carboxylic acid in the Synthesis of Potent FGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and application of Fibroblast Growth Factor Receptor (FGFR) inhibitors derived fro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of Fibroblast Growth Factor Receptor (FGFR) inhibitors derived from 3-amino-6-chloropyrazine-2-carboxylic acid. This document includes detailed synthetic protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows to support researchers in the field of oncology and drug discovery.

Introduction

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Aberrant activation of this pathway, through mutations, gene amplifications, or chromosomal translocations, is a known driver in a variety of human cancers. Consequently, the development of small molecule inhibitors targeting the kinase activity of FGFRs has become a significant therapeutic strategy.[3]

The 3-aminopyrazine-2-carboxamide scaffold has emerged as a promising core structure for the design of potent and selective FGFR inhibitors.[1][4] This document outlines the use of 3-amino-6-chloropyrazine-2-carboxylic acid as a key starting material for the synthesis of a novel class of pyrazine-based FGFR inhibitors. The synthetic strategy involves a key amide coupling reaction followed by a Suzuki-Miyaura cross-coupling to introduce diversity and modulate the pharmacological properties of the final compounds.

FGFR Signaling Pathway

The binding of an FGF ligand to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which ultimately drive cellular responses like proliferation and survival.[5] The pyrazine-based inhibitors discussed herein are designed to bind to the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[1][6]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR_inactive FGFR (Inactive) FGF->FGFR_inactive Binding FGFR_dimer FGFR Dimer (Inactive) FGFR_inactive->FGFR_dimer Dimerization FGFR_active Activated FGFR (Phosphorylated) FGFR_dimer->FGFR_active Autophosphorylation FRS2 FRS2 FGFR_active->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazine-based FGFR Inhibitor Inhibitor->FGFR_active Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazine derivatives.

Data Presentation

The following tables summarize the in vitro inhibitory activity of a representative 3-amino-pyrazine-2-carboxamide derivative, Compound 18i , against various FGFR isoforms and its anti-proliferative effects on different cancer cell lines.[1]

Table 1: In Vitro FGFR Kinase Inhibitory Activity of Compound 18i [1]

CompoundFGFR1 (IC50, μM)FGFR2 (IC50, μM)FGFR3 (IC50, μM)FGFR4 (IC50, μM)
18i 0.0890.0230.0310.045

Table 2: Anti-proliferative Activity of Compound 18i in FGFR-dependent Ba/F3 Cells [1]

Cell LineFGFR IsoformIC50 (μM)
Ba/F3-TEL-FGFR1FGFR13.7
Ba/F3-TEL-FGFR2FGFR21.1
Ba/F3-TEL-FGFR3FGFR32.5
Ba/F3-TEL-FGFR4FGFR41.8

Table 3: Anti-proliferative Activity of Compound 18i in Human Cancer Cell Lines [1]

Cell LineCancer TypeFGFR AlterationIC50 (μM)
NCI-H520Lung CancerFGFR1 Amplification26.69
SNU-16Gastric CancerFGFR2 Amplification1.88
KMS-11Multiple MyelomaFGFR3 Translocation3.02
SW-780Bladder CancerFGFR3 S249C2.34
MDA-MB-453Breast CancerFGFR4 Amplification12.58

Experimental Protocols

The following protocols describe a plausible synthetic route to a key intermediate and a final FGFR inhibitor based on the 3-amino-pyrazine-2-carboxamide scaffold, starting from 3-amino-6-chloropyrazine-2-carboxylic acid.

Synthesis_Workflow Start 3-Amino-6-chloropyrazine- 2-carboxylic acid Amide_Coupling Amide Coupling (Protocol 1) Start->Amide_Coupling Intermediate 3-Amino-6-chloro-N-(3,5-dimethoxyphenyl) -pyrazine-2-carboxamide Amide_Coupling->Intermediate Suzuki_Coupling Suzuki-Miyaura Cross-Coupling (Protocol 2) Intermediate->Suzuki_Coupling Final_Product Final FGFR Inhibitor (e.g., 3-Amino-N-(3,5-dimethoxyphenyl) -6-(aryl)pyrazine-2-carboxamide) Suzuki_Coupling->Final_Product

Caption: General synthetic workflow for the preparation of FGFR inhibitors.

Protocol 1: Synthesis of 3-Amino-6-chloro-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide (Intermediate)

This protocol describes the amide coupling of 3-amino-6-chloropyrazine-2-carboxylic acid with 3,5-dimethoxyaniline.

Materials:

  • 3-Amino-6-chloropyrazine-2-carboxylic acid

  • 3,5-Dimethoxyaniline

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 3-amino-6-chloropyrazine-2-carboxylic acid (1.0 eq.) in DMF, add 3,5-dimethoxyaniline (1.1 eq.), DIPEA (3.0 eq.), and HATU (1.2 eq.) at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired intermediate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a 3-Amino-6-aryl-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide (Final Product)

This protocol details the Suzuki-Miyaura cross-coupling of the chlorinated intermediate with an appropriate arylboronic acid.

Materials:

  • 3-Amino-6-chloro-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide (Intermediate from Protocol 1)

  • Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add the intermediate from Protocol 1 (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final FGFR inhibitor.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro FGFR Kinase Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase buffer.

  • In a 384-well plate, add the inhibitor solution, the respective FGFR kinase, and the substrate/ATP mixture.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

3-Amino-6-chloropyrazine-2-carboxylic acid serves as a versatile and valuable starting material for the synthesis of a novel class of potent 3-amino-pyrazine-2-carboxamide-based FGFR inhibitors. The synthetic route, involving a straightforward amide coupling and a subsequent Suzuki-Miyaura cross-coupling, allows for the generation of a diverse library of compounds for structure-activity relationship studies. The representative compound 18i demonstrates significant inhibitory activity against FGFR isoforms and potent anti-proliferative effects in cancer cell lines with FGFR aberrations, highlighting the therapeutic potential of this chemical scaffold.[1] The provided protocols offer a solid foundation for researchers to synthesize and evaluate these promising anti-cancer agents.

References

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-6-chloropyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, agrochemicals, and materials science. F...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, agrochemicals, and materials science. Functionalization of the pyrazine ring via cross-coupling reactions is a cornerstone for the synthesis of novel compounds with diverse biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, valued for its high functional group tolerance and generally mild reaction conditions.[1]

This document provides detailed application notes and protocols for the Suzuki coupling of 3-Amino-6-chloropyrazine-2-carboxylic acid with various boronic acids. This particular substrate presents unique challenges due to the presence of three distinct functional groups: a chloro leaving group, an amino group, and a carboxylic acid. The amino and carboxylic acid moieties can potentially interact with the palladium catalyst or the base, necessitating careful optimization of reaction conditions. These protocols are designed to provide a robust starting point for researchers and professionals in drug development and chemical synthesis.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (3-Amino-6-chloropyrazine-2-carboxylic acid) and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.[1] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[1][2]

The presence of the free amino and carboxylic acid groups on the pyrazine ring can influence the reaction. The carboxylate, formed under basic conditions, may coordinate to the palladium catalyst, potentially leading to its deactivation.[3][4] Similarly, the amino group's lone pair can also interact with the catalyst. Therefore, the choice of catalyst, ligand, base, and solvent is critical for a successful transformation.

Data Presentation: Representative Suzuki Coupling Reactions

While specific data for 3-Amino-6-chloropyrazine-2-carboxylic acid is not extensively published, the following tables summarize typical conditions and outcomes for the Suzuki coupling of structurally analogous chloropyrazines, aminopyridazines, and other functionalized heteroaryl chlorides. These examples serve as a strong foundation for reaction optimization.

Table 1: Conventional Thermal Suzuki Coupling Conditions for Related Heterocycles

Aryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloropyrazinePhenylboronic acidPd(OAc)₂ / SPhos (2)K₃PO₄Toluene/H₂O1001885Analogous to[5]
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O8012Good[6]
2,6-DichloroquinoxalinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90875[7]
4-Bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃DMF/H₂O901288General knowledge

Table 2: Microwave-Assisted Suzuki Coupling Conditions for Heterocycles

Aryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)Reference
2-BromoimidazopyrazinePhenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O1202092[8]
2,5-DichloropyrazineArylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O12020High[1]
2-Chloropyridine4-Methylphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane1501595General knowledge

Experimental Protocols

Given the trifunctional nature of 3-Amino-6-chloropyrazine-2-carboxylic acid, a robust catalyst system and carefully chosen base and solvent are recommended. The following protocols provide a starting point for optimization.

Protocol 1: Conventional Thermal Suzuki Coupling

This protocol employs a modern palladium catalyst system known for its high activity with challenging substrates.

Materials:

  • 3-Amino-6-chloropyrazine-2-carboxylic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or a similar highly active catalyst (2-5 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3 equivalents)

  • 1,4-Dioxane and deionized water (e.g., in a 4:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine 3-Amino-6-chloropyrazine-2-carboxylic acid (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (3 equivalents).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction mixture will likely be a suspension.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and adjust the pH to ~3-4 with 1M HCl to protonate the carboxylic acid. Extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.

Materials:

  • 3-Amino-6-chloropyrazine-2-carboxylic acid

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a suitable alternative (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane and deionized water (e.g., in a 4:1 ratio)

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine 3-Amino-6-chloropyrazine-2-carboxylic acid (1 equivalent), the arylboronic acid (1.5 equivalents), the base (3 equivalents), and the palladium catalyst (5-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-140 °C for 15-45 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 Base PdII_Ar Ar-Pd(II)-Ar' L2 Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 3-Amino-6-chloropyrazine-2-carboxylic acid - Boronic Acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring cool Cool to Room Temperature monitoring->cool extract Acidify and Extract with Organic Solvent cool->extract isolate Dry and Concentrate extract->isolate purify Purify Product (Chromatography/Recrystallization) isolate->purify

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application

Derivatization of 3-Amino-6-chloropyrazine-2-carboxylic Acid for Biological Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-6-chloropyrazine-2-carboxylic acid is a versatile scaffold in medicinal chemistry, offering multiple points for derivatization to gener...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloropyrazine-2-carboxylic acid is a versatile scaffold in medicinal chemistry, offering multiple points for derivatization to generate novel compounds with diverse biological activities. The presence of an amino group, a carboxylic acid, and a chloro substituent on the pyrazine ring allows for a wide range of chemical modifications, leading to the synthesis of amides, esters, and metal complexes. These derivatives have shown promise in various therapeutic areas, including antimicrobial, antifungal, and anticancer applications. This document provides detailed application notes and protocols for the synthesis and biological evaluation of derivatives of 3-amino-6-chloropyrazine-2-carboxylic acid.

Derivatization Strategies

The primary points of derivatization for 3-amino-6-chloropyrazine-2-carboxylic acid are the carboxylic acid and the amino group. The chloro group can also be substituted, although this is less commonly explored in the initial derivatization for screening purposes.

Amide Synthesis

Amide derivatives are the most extensively studied class of compounds derived from 3-amino-6-chloropyrazine-2-carboxylic acid. The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Ester Synthesis

Esterification of the carboxylic acid group is another common derivatization strategy. This can be achieved through various methods, including Fischer esterification or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol.

Metal Complex Formation

The amino and carboxylic acid moieties can act as ligands to coordinate with various transition metals, forming metal complexes with unique biological properties.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 3-Amino-6-chloropyrazine-2-carboxamides

This protocol describes a general two-step procedure for the synthesis of amide derivatives. The first step is the activation of the carboxylic acid, and the second is the amidation.

Materials:

  • 3-Amino-6-chloropyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Substituted primary or secondary amine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure A: Using Thionyl Chloride

  • To a solution of 3-amino-6-chloropyrazine-2-carboxylic acid (1 equivalent) in anhydrous THF, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Procedure B: Using CDI

  • To a solution of 3-amino-6-chloropyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMF, add CDI (1.2 equivalents) portion-wise at room temperature.

  • Stir the mixture for 1-2 hours until the evolution of CO₂ ceases.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight or heat as required.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize or purify by column chromatography if necessary.

Protocol 2: Synthesis of 3-Amino-6-chloropyrazine-2-carboxylic Acid Esters

This protocol outlines the synthesis of ester derivatives via acid-catalyzed esterification.

Materials:

  • 3-Amino-6-chloropyrazine-2-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 3-amino-6-chloropyrazine-2-carboxylic acid (1 equivalent) in an excess of the desired alcohol.

  • Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (catalytic amount).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Biological Screening Protocols

Protocol 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the MIC of a compound against various microbial strains.[1][2][3][4][5]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

  • Prepare an inoculum of the microbial strain and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).

  • Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Protocol 4: Anticancer Activity - MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[6][7][8]

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives
Compound IDR GroupM. tuberculosis H37Rv MIC (µM)Reference
1 4-methylbenzyl6[5]
2 4-aminobenzyl62.5[5]
3 2,4-dimethoxyphenyl46[9]
4 4-(trifluoromethyl)phenyl222[9]
5 4-chlorobenzyl476[9]
Table 2: Antibacterial and Antifungal Activity of Pyrazine Derivatives
Compound ClassTest OrganismActivityMIC/EC50Reference
Pyrazine-2-carboxylic acid amidesE. coliAntibacterial50 µg/mL[2]
Pyrazine-2-carboxylic acid amidesP. aeruginosaAntibacterial25 µg/mL[2]
Pyrazine-2-carboxylic acid amidesS. aureusAntibacterial-[2]
Pyrazine-2-carboxylic acid amidesC. albicansAntifungal3.125 µg/mL[2]
Pyrazine estersR. solaniAntifungalEC50 = 0.0191 mg/mL[1]
Pyrazine estersP. nicotianaeAntifungalEC50 = 0.1870 mg/mL[1]
Table 3: Cytotoxicity of Pyrazine Derivatives against Cancer Cell Lines
Compound ClassCell LineIC50 (µM)Reference
N-phenyl-3-aminopyrazine-2-carboxamideHepG241.4[3]
Ligustrazine–chalcone hybridsMDA-MB-2311.60[10]
Ligustrazine–chalcone hybridsMCF-71.41[10]
Ligustrazine–chalcone hybridsA549-[10]
Ligustrazine–chalcone hybridsHepG-2-[10]
Pyrazine-modified platinum (IV) complexesA5490.93 - 7.29[10]
Pyrazine-modified platinum (IV) complexesPANC-10.93 - 7.29[10]
Pyrazine-modified platinum (IV) complexesMDA-MB-2310.93 - 7.29[10]
Pyrazine-modified platinum (IV) complexesHCT1160.93 - 7.29[10]
Pyrazine-modified platinum (IV) complexesSGC-79010.93 - 7.29[10]

Visualizations

experimental_workflow cluster_synthesis Derivatization cluster_amides Amide Synthesis cluster_esters Ester Synthesis cluster_complexes Metal Complexation cluster_screening Biological Screening cluster_analysis Data Analysis start 3-Amino-6-chloropyrazine-2-carboxylic acid amide_synthesis Amidation start->amide_synthesis ester_synthesis Esterification start->ester_synthesis complex_synthesis Coordination start->complex_synthesis amide_derivatives Amide Derivatives amide_synthesis->amide_derivatives screening Screening of Derivatives amide_derivatives->screening ester_derivatives Ester Derivatives ester_synthesis->ester_derivatives ester_derivatives->screening metal_complexes Metal Complexes complex_synthesis->metal_complexes metal_complexes->screening antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) screening->antimicrobial anticancer Anticancer Assays (Cytotoxicity) screening->anticancer data_analysis Data Analysis antimicrobial->data_analysis anticancer->data_analysis mic_determination MIC Determination data_analysis->mic_determination ic50_determination IC50 Determination data_analysis->ic50_determination sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis inhA_pathway cluster_fasII Mycobacterium tuberculosis Fatty Acid Synthase II (FAS-II) Pathway cluster_inhibition Inhibition by Pyrazine Derivatives acetyl_coa Acetyl-CoA fasI Fatty Acid Synthase I (FAS-I) acetyl_coa->fasI malonyl_coa Malonyl-CoA malonyl_coa->fasI acyl_acp Acyl-ACP (C16-C18) fasI->acyl_acp elongation Elongation Cycles acyl_acp->elongation ketoacyl_acp β-Ketoacyl-ACP elongation->ketoacyl_acp KasA/B hydroxyacyl_acp β-Hydroxyacyl-ACP ketoacyl_acp->hydroxyacyl_acp MabA enoyl_acp trans-2-Enoyl-ACP hydroxyacyl_acp->enoyl_acp HadA/B/C inhA InhA (Enoyl-ACP Reductase) enoyl_acp->inhA NADH -> NAD+ elongated_acyl_acp Elongated Acyl-ACP (up to C56) inhA->elongated_acyl_acp elongated_acyl_acp->elongation mycolic_acid Mycolic Acid Biosynthesis elongated_acyl_acp->mycolic_acid cell_wall Mycobacterial Cell Wall mycolic_acid->cell_wall pyrazine_derivative Pyrazine Derivative inhibition Inhibition pyrazine_derivative->inhibition inhibition->inhA

References

Method

Application Notes and Protocols for 3-Amino-6-chloropyrazine-2-carboxylic Acid in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-6-chloropyrazine-2-carboxylic acid is a heterocyclic organic compound with the CAS Number 2727-13-1.[1] This molecule serves as a versa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloropyrazine-2-carboxylic acid is a heterocyclic organic compound with the CAS Number 2727-13-1.[1] This molecule serves as a versatile building block in the synthesis of various biologically active compounds. In the agrochemical sector, pyrazine derivatives are recognized for their potential as herbicides and fungicides.[2][3] Notably, 3-amino-6-chloro-pyrazine-2-carboxylic acid itself has been observed to exhibit anti-auxin behavior, suggesting its utility in the development of herbicides that disrupt plant growth.[2]

These application notes provide an overview of the use of 3-Amino-6-chloropyrazine-2-carboxylic acid in the synthesis of potential agrochemicals, including a representative experimental protocol for the synthesis of a derivative, and a discussion of its potential mode of action as a herbicide.

Applications in Agrochemical Synthesis

3-Amino-6-chloropyrazine-2-carboxylic acid is a key intermediate for creating more complex molecules with desired biological activities. Its chemical structure, featuring a pyrazine ring substituted with an amino group, a chlorine atom, and a carboxylic acid, offers multiple reactive sites for derivatization.

  • Herbicide Development: The primary application in agrochemicals for this compound is in the synthesis of herbicides. Its documented anti-auxin properties indicate that its derivatives could function as synthetic auxin herbicides.[2] These herbicides mimic natural plant hormones, leading to uncontrolled and disorganized growth, and ultimately, the death of susceptible plant species.

  • Fungicide Development: The pyrazine core is also a feature in some fungicidal compounds. While less documented for this specific molecule, derivatization of the amino or carboxylic acid groups could lead to compounds with antifungal properties.

Experimental Protocols

While specific, publicly available protocols for the synthesis of a commercial agrochemical from 3-Amino-6-chloropyrazine-2-carboxylic acid are limited, a representative two-step synthesis of a potential herbicidal compound, a substituted amide, can be detailed based on analogous reactions with similar pyrazine-based compounds.[4] This protocol first involves the esterification of the carboxylic acid, followed by amidation.

Protocol 1: Two-Step Synthesis of a 3-Amino-6-chloropyrazine-2-carboxamide Derivative

This protocol describes a general method for synthesizing a library of N-substituted 3-amino-6-chloropyrazine-2-carboxamides, which can then be screened for herbicidal activity.

Step 1: Esterification of 3-Amino-6-chloropyrazine-2-carboxylic acid

This step converts the carboxylic acid to a methyl ester, which is a more reactive intermediate for the subsequent amidation step.

  • Materials:

    • 3-Amino-6-chloropyrazine-2-carboxylic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃)

    • Water (H₂O)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • Suspend 3-Amino-6-chloropyrazine-2-carboxylic acid (10.0 g, 57.6 mmol) in methanol (200 mL) in a round-bottom flask.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add concentrated sulfuric acid (3.1 mL, 57.6 mmol) to the stirred suspension.

    • Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

    • Pour the reaction mixture into 200 mL of ice-cold water.

    • Neutralize the mixture to pH 7 by the slow addition of solid sodium bicarbonate.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with cold water and dry under vacuum to yield methyl 3-amino-6-chloropyrazine-2-carboxylate.

Step 2: Amidation of Methyl 3-amino-6-chloropyrazine-2-carboxylate

This step involves the reaction of the methyl ester with a primary amine to form the desired amide. Microwave-assisted synthesis can be employed to accelerate the reaction.

  • Materials:

    • Methyl 3-amino-6-chloropyrazine-2-carboxylate

    • Substituted primary amine (e.g., benzylamine)

    • Microwave reactor

    • Microwave-safe reaction vessel with a magnetic stir bar

  • Procedure:

    • In a microwave-safe reaction vessel, combine methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 g, 5.3 mmol) and the desired primary amine (e.g., benzylamine, 1.14 g, 10.6 mmol).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a suitable temperature (e.g., 120°C) for a specified time (e.g., 30 minutes).

    • After cooling, purify the reaction mixture using column chromatography on silica gel to isolate the N-substituted 3-amino-6-chloropyrazine-2-carboxamide.

Data Presentation

The following table presents hypothetical, yet plausible, quantitative data for the synthesis described in Protocol 1. Actual results may vary depending on the specific amine used and optimization of reaction conditions.

StepProductStarting MaterialReagentYield (%)Purity (%)
1Methyl 3-amino-6-chloropyrazine-2-carboxylate3-Amino-6-chloropyrazine-2-carboxylic acidH₂SO₄, MeOH85-95>98
2N-benzyl-3-amino-6-chloropyrazine-2-carboxamideMethyl 3-amino-6-chloropyrazine-2-carboxylateBenzylamine60-80>99

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of an N-substituted 3-amino-6-chloropyrazine-2-carboxamide.

G A 3-Amino-6-chloropyrazine- 2-carboxylic acid B Methyl 3-amino-6-chloropyrazine- 2-carboxylate A->B H₂SO₄, MeOH (Esterification) C N-Substituted 3-amino-6-chloropyrazine- 2-carboxamide B->C R-NH₂ Microwave (Amidation)

Caption: Workflow for the synthesis of a potential herbicidal amide.

Potential Mode of Action: Disruption of Auxin Signaling

Based on the reported anti-auxin behavior of the parent compound, a likely mode of action for its herbicidal derivatives is the disruption of the auxin signaling pathway. Synthetic auxins typically bind to auxin receptors (like F-box proteins), leading to the degradation of transcriptional repressors (Aux/IAA proteins). This derepresses auxin response genes, causing uncontrolled growth and plant death.

G cluster_0 Normal Auxin Signaling cluster_1 Disrupted Signaling by Pyrazine Herbicide Auxin Auxin Receptor Auxin Receptor (e.g., TIR1) Auxin->Receptor AuxIAA Aux/IAA Repressor Receptor->AuxIAA leads to degradation of ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Genes Auxin Response Genes ARF->Genes activates Growth Normal Growth Genes->Growth Herbicide Pyrazine Derivative (Synthetic Auxin) Receptor_H Auxin Receptor (e.g., TIR1) Herbicide->Receptor_H constitutively binds AuxIAA_H Aux/IAA Repressor Receptor_H->AuxIAA_H leads to degradation of ARF_H Auxin Response Factor (ARF) Genes_H Auxin Response Genes ARF_H->Genes_H over-activates Death Uncontrolled Growth Plant Death Genes_H->Death

Caption: Proposed disruption of the auxin signaling pathway by a pyrazine-based herbicide.

References

Application

Application Notes and Protocols for N-Alkylation of 3-Amino-6-chloropyrazine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Introduction 3-Amino-6-chloropyrazine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-6-chloropyrazine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives have been investigated for various biological activities. The N-alkylation of the amino group on the pyrazine ring is a key transformation for generating novel analogs with potentially enhanced pharmacological properties. This document provides a detailed experimental procedure for the N-alkylation of 3-amino-6-chloropyrazine-2-carboxylic acid, based on established methods for similar heteroaromatic amines. The protocol involves a two-step process: protection of the carboxylic acid group via esterification, followed by N-alkylation of the amino group. An optional third step for deprotection (hydrolysis) of the ester is also described.

Experimental Principles

The direct N-alkylation of 3-amino-6-chloropyrazine-2-carboxylic acid can be challenging due to the presence of the carboxylic acid functionality, which can interfere with the alkylation reaction. Therefore, a common strategy is to first protect the carboxylic acid as an ester. The subsequent N-alkylation of the amino group can then be achieved using various methods, including reaction with alkyl halides in the presence of a base. Other modern catalytic approaches involve the use of alcohols as alkylating agents with metal catalysts.[1][2][3][4] This protocol will focus on the widely used alkyl halide method.

Experimental Workflow Diagram

experimental_workflow start Start: 3-Amino-6-chloropyrazine-2-carboxylic acid esterification Step 1: Esterification (Protection of Carboxylic Acid) start->esterification intermediate Intermediate: Methyl 3-amino-6-chloropyrazine-2-carboxylate esterification->intermediate n_alkylation Step 2: N-Alkylation intermediate->n_alkylation alkylated_ester Product: Methyl 3-(alkylamino)-6-chloropyrazine-2-carboxylate n_alkylation->alkylated_ester hydrolysis Step 3 (Optional): Ester Hydrolysis alkylated_ester->hydrolysis final_product Final Product: 3-(Alkylamino)-6-chloropyrazine-2-carboxylic acid hydrolysis->final_product

Caption: Experimental workflow for the N-alkylation of 3-amino-6-chloropyrazine-2-carboxylic acid.

Detailed Experimental Protocols

Step 1: Esterification of 3-Amino-6-chloropyrazine-2-carboxylic acid

This procedure is adapted from the esterification of the non-chlorinated analog, 3-aminopyrazine-2-carboxylic acid.[5][6]

Materials:

  • 3-Amino-6-chloropyrazine-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Suspend 3-amino-6-chloropyrazine-2-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the cooled suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Neutralize the solution by the slow addition of solid sodium bicarbonate until the pH reaches ~7.

  • The product, methyl 3-amino-6-chloropyrazine-2-carboxylate, will precipitate out of the solution.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: N-Alkylation of Methyl 3-amino-6-chloropyrazine-2-carboxylate

This generalized procedure is based on standard N-alkylation methods for heteroaromatic amines using alkyl halides.[7][8]

Materials:

  • Methyl 3-amino-6-chloropyrazine-2-carboxylate (from Step 1)

  • Alkyl halide (e.g., alkyl iodide or bromide, 1.1-1.5 equivalents)

  • A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe and needles

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl 3-amino-6-chloropyrazine-2-carboxylate (1 equivalent) and the anhydrous solvent.

  • Add the base (1.1-2.0 equivalents). If using NaH, add it portion-wise at 0 °C.

  • Stir the mixture for 30-60 minutes at room temperature (or 0 °C for NaH) to allow for the deprotonation of the amino group.

  • Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Step 3 (Optional): Hydrolysis of the Ester

Materials:

  • Methyl 3-(alkylamino)-6-chloropyrazine-2-carboxylate (from Step 2)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Solvent mixture (e.g., THF/Water or Methanol/Water)

  • Hydrochloric Acid (HCl), 1M solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-alkylated ester (1 equivalent) in a mixture of THF and water.

  • Add LiOH or NaOH (1.5-3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for several hours until the hydrolysis is complete (monitored by TLC).

  • Remove the organic solvent (THF) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.

  • The final product, 3-(alkylamino)-6-chloropyrazine-2-carboxylic acid, may precipitate. If so, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the key N-alkylation step, derived from general procedures for similar compounds. Optimization may be required for specific substrates.

ParameterConditionRationale / Notes
Substrate Methyl 3-amino-6-chloropyrazine-2-carboxylateEster protection prevents side reactions.
Alkylating Agent Alkyl Iodide, Alkyl BromideAlkyl iodides are generally more reactive.
Base NaH, K₂CO₃, Cs₂CO₃NaH is a strong, non-nucleophilic base. Carbonates are milder alternatives.
Solvent DMF, THF, AcetonitrilePolar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.
Temperature 0 °C to 80 °CThe initial deprotonation is often done at a lower temperature, followed by heating to drive the alkylation.
Reaction Time 2 - 24 hoursMonitored by TLC for completion.
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Alkyl halides can be toxic and lachrymatory. Handle with care.

  • Follow all standard laboratory safety procedures.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Amino-6-ch...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid, presented in a question-and-answer format. Two primary synthetic routes are considered:

  • Route A: Selective amination of a 3,6-dichloropyrazine-2-carboxylic acid derivative.

  • Route B: Hydrolysis of 3-amino-6-chloropyrazine-2-carbonitrile.

Route A: Selective Amination

Q1: Low yield of the desired 3-amino-6-chloropyrazine-2-carboxylic acid is observed during the amination of 3,6-dichloropyrazine-2-carboxylic acid or its ester. What are the potential causes and solutions?

A1: Low yields in selective amination can be attributed to several factors:

  • Formation of Diamino Byproduct: The second chlorine atom can also be substituted by ammonia, leading to the formation of 3,6-diaminopyrazine-2-carboxylic acid.

    • Solution: Carefully control the stoichiometry of the aminating agent (ammonia). Use of a slight excess of the pyrazine starting material may favor mono-amination. Lowering the reaction temperature can also increase selectivity.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider increasing the temperature or reaction time. The choice of solvent is also critical; polar aprotic solvents like DMF or NMP can facilitate the reaction.

  • Decomposition of Starting Material or Product: The reaction conditions might be too harsh, leading to decomposition.

    • Solution: Employ milder reaction conditions. If using high temperatures, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of the amination?

A2: The regioselectivity of nucleophilic aromatic substitution on substituted pyrazines is influenced by the electronic effects of the substituents. The carboxylic acid/ester group is electron-withdrawing, which can influence the position of nucleophilic attack.

  • Solution: The choice of the aminating agent and reaction conditions can influence regioselectivity. For similar heterocyclic systems, the use of aqueous ammonia in a suitable solvent at controlled temperatures has been shown to provide good selectivity. It is recommended to perform a small-scale reaction and analyze the product mixture by NMR to confirm the isomeric purity.

Route B: Nitrile Hydrolysis

Q3: The hydrolysis of 3-amino-6-chloropyrazine-2-carbonitrile to the carboxylic acid is incomplete or results in low yields. What are the common issues?

A3: Nitrile hydrolysis can be challenging, especially with sensitive functional groups present on the ring.

  • Incomplete Hydrolysis: The nitrile group is stable and may require forcing conditions to hydrolyze completely.

    • Solution: For acid hydrolysis, concentrated acids like hydrochloric acid or sulfuric acid under reflux are typically used. For alkaline hydrolysis, a strong base like sodium hydroxide or potassium hydroxide is heated with the nitrile. The reaction progress should be monitored until the starting material is consumed.

  • Formation of Amide Intermediate: Partial hydrolysis of the nitrile will lead to the formation of 3-amino-6-chloropyrazine-2-carboxamide.

    • Solution: To drive the reaction to the carboxylic acid, prolonged reaction times or higher temperatures may be necessary.

  • Side Reactions: The chloro or amino groups may react under harsh hydrolysis conditions. For instance, the chloro group could be hydrolyzed to a hydroxyl group, or the amino group could be involved in side reactions.

    • Solution: Milder hydrolysis conditions should be explored. For example, using a mixture of hydrogen peroxide and a base can sometimes effect nitrile hydrolysis under milder conditions. Stepwise hydrolysis, where the amide is first isolated and then hydrolyzed under different conditions, might also be an option.

Q4: How can I purify the final product, 3-Amino-6-chloropyrazine-2-carboxylic acid, effectively?

A4: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial. A solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature should be identified. Common solvents for similar compounds include ethanol, methanol, or mixtures of water with organic solvents.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form the corresponding carboxylate salt. Neutral impurities can then be extracted with an organic solvent. Acidification of the aqueous layer will then precipitate the pure carboxylic acid.

  • Column Chromatography: If recrystallization and extraction are not sufficient, silica gel column chromatography can be used. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) will need to be developed.

Data Presentation

Table 1: Comparison of Reaction Conditions for Selective Amination of Dichloropyridazine (Analogous System)

ParameterCondition 1Condition 2Reference
Starting Material 3,6-dichloropyridazine3,6-dichloropyridazine[CN104844523A]
Aminating Agent Ammonia waterAmmonia water[CN104844523A]
Molar Ratio (Ammonia:Dichloropyridazine) 3:17.5:1[CN104844523A]
Solvent MethanolDMF[CN104844523A]
Temperature 85 °C100 °C[CN104844523A]
Reaction Time 5 hours9 hours[CN104844523A]
Yield 91.42%90.63%[CN104844523A]

Table 2: General Conditions for Nitrile Hydrolysis

MethodReagentsTypical ConditionsPotential Issues
Acid Hydrolysis Dilute or Concentrated HCl or H₂SO₄Heat under refluxDegradation of sensitive groups, corrosion
Alkaline Hydrolysis Aqueous NaOH or KOHHeat under refluxFormation of carboxylate salt (requires acidification for workup)

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Amino-6-chloropyrazine-2-carboxylate (Precursor for Route A)

This protocol is adapted from analogous procedures for similar pyrazine derivatives.

  • Chlorination: To a solution of methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Selective Amination of Methyl 3,6-dichloropyrazine-2-carboxylate (Route A)

This protocol is a general guideline based on the amination of similar heterocyclic compounds.

  • Reaction Setup: In a pressure vessel, dissolve methyl 3,6-dichloropyrazine-2-carboxylate (1 equivalent) in a suitable solvent (e.g., methanol or DMF).

  • Amination: Add a solution of ammonia in methanol (e.g., 7N solution, 3-5 equivalents) to the vessel.

  • Heating: Seal the vessel and heat the reaction mixture to 80-100 °C for 6-12 hours.

  • Workup: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to isolate methyl 3-amino-6-chloropyrazine-2-carboxylate.

Protocol 3: Hydrolysis of Methyl 3-Amino-6-chloropyrazine-2-carboxylate to 3-Amino-6-chloropyrazine-2-carboxylic acid
  • Hydrolysis: Dissolve methyl 3-amino-6-chloropyrazine-2-carboxylate (1 equivalent) in a mixture of methanol and a 1M aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Remove the methanol under reduced pressure. Dilute the aqueous residue with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify with 1M hydrochloric acid to a pH of 3-4.

  • Isolation: The precipitated product, 3-Amino-6-chloropyrazine-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 4: Hydrolysis of 3-Amino-6-chloropyrazine-2-carbonitrile (Route B)
  • Acid Hydrolysis: To 3-amino-6-chloropyrazine-2-carbonitrile (1 equivalent), add a 6M aqueous solution of hydrochloric acid.

  • Reaction: Heat the mixture under reflux for 6-12 hours. Monitor the reaction by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Isolation: Collect the solid product by filtration. If the product remains in solution, adjust the pH to its isoelectric point to induce precipitation. Wash the collected solid with cold water and dry under vacuum.

Mandatory Visualization

Reaction_Pathway_A start 3,6-Dichloropyrazine-2-carboxylic acid ester amination Selective Amination (NH3, Solvent, Heat) start->amination Step 1 product 3-Amino-6-chloropyrazine-2-carboxylic acid ester amination->product hydrolysis Hydrolysis (NaOH, H2O/MeOH then H+) product->hydrolysis Step 2 final_product 3-Amino-6-chloropyrazine-2-carboxylic acid hydrolysis->final_product Reaction_Pathway_B start 3-Amino-6-chloropyrazine-2-carbonitrile hydrolysis Hydrolysis (H+ or OH-, Heat) start->hydrolysis final_product 3-Amino-6-chloropyrazine-2-carboxylic acid hydrolysis->final_product Troubleshooting_Workflow start Low Yield or Impurities Detected check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Workup & Purification start->check_workup purify_sm Purify Starting Material check_sm->purify_sm Impure optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal modify_workup Modify Purification Method (Recrystallization, Chromatography) check_workup->modify_workup Ineffective optimize_conditions->start Re-run Reaction purify_sm->start Re-run Reaction modify_workup->start Re-purify

Optimization

Technical Support Center: Purification of 3-Amino-6-chloropyrazine-2-carboxylic acid by Recrystallization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Amino-6-chlo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Amino-6-chloropyrazine-2-carboxylic acid via recrystallization.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of 3-Amino-6-chloropyrazine-2-carboxylic acid, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is not suitable for your compound. 3-Amino-6-chloropyrazine-2-carboxylic acid is a polar molecule with a carboxylic acid and an amino group, suggesting it will be more soluble in polar solvents.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If you are using a non-polar or moderately polar solvent, switch to a more polar one. Good starting points for this compound include water, ethanol, or methanol.

    • Use a Solvent Mixture: A mixture of solvents can be effective. Try dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Heating this mixture should result in a clear solution from which crystals will form upon cooling.

    • Check for Impurities: A large amount of insoluble impurities can make it seem like your compound is not dissolving. If you observe insoluble particulate matter, you may need to perform a hot filtration step after dissolving the majority of your compound.

Q2: My compound has dissolved, but no crystals are forming upon cooling. What is the problem?

A2: This is a common issue, often due to using too much solvent or the solution being supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure 3-Amino-6-chloropyrazine-2-carboxylic acid, add it to the solution to act as a "seed" for crystallization.

    • Reduce Solvent Volume: If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

Q3: An oil has formed instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Given the high melting point of 3-Amino-6-chloropyrazine-2-carboxylic acid (287-300 °C), this is less likely to be due to a low melting point and more likely related to the solvent choice or cooling rate.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

    • Change the Solvent: The solvent may be too non-polar. Try a more polar solvent or a different solvent mixture.

    • Lower the Saturation Temperature: Add a small amount of the "good" solvent to the hot solution to lower the saturation point, then cool slowly.

Q4: The purity of my recrystallized product has not improved significantly. Why?

A4: This could be due to several factors, including the presence of impurities with similar solubility profiles or issues with the recrystallization technique.

  • Troubleshooting Steps:

    • Review Solvent Choice: The chosen solvent may be dissolving the impurities as well as your compound at high temperatures and allowing them to co-precipitate upon cooling. A different solvent or solvent system may be necessary to better differentiate the solubilities.

    • Wash the Crystals: Ensure you wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual impurities from the mother liquor that may be coating the crystal surfaces.

    • Consider a Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

    • Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques such as column chromatography.

Q5: My final yield of pure product is very low. What are the common causes?

A5: Low yield is a frequent problem in recrystallization and can result from several procedural missteps.

  • Troubleshooting Steps:

    • Avoid Using Excess Solvent: Using the minimum amount of hot solvent necessary to dissolve the compound is critical. Any excess solvent will retain more of your product in the solution upon cooling.

    • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath can help maximize the yield.

    • Minimize Transfers: Each transfer of the solid or solution can result in some loss of material.

    • Proper Washing: Wash the crystals with a minimal amount of ice-cold solvent. Using too much washing solvent or warm solvent will dissolve some of your product.

Data Presentation

Due to the limited availability of specific quantitative solubility data for 3-Amino-6-chloropyrazine-2-carboxylic acid in the public domain, the following table provides qualitative solubility estimates in common laboratory solvents. These are based on the polar nature of the molecule and general principles of solubility. Experimental verification is highly recommended.

SolventPolarityBoiling Point (°C)Estimated Solubility (at 25°C)Estimated Solubility (at Boiling Point)
WaterHigh100LowMedium to High
EthanolHigh78Low to MediumHigh
MethanolHigh65Low to MediumHigh
Ethyl AcetateMedium77LowMedium
AcetoneMedium56LowMedium
DichloromethaneLow40Very LowLow
HexaneVery Low69InsolubleInsoluble

Experimental Protocols

Protocol 1: General Recrystallization Procedure for 3-Amino-6-chloropyrazine-2-carboxylic acid

This protocol provides a general guideline. The choice of solvent and specific volumes will need to be optimized based on solvent screening.

Materials:

  • Crude 3-Amino-6-chloropyrazine-2-carboxylic acid

  • Selected recrystallization solvent (e.g., aqueous ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass rod

Methodology:

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of different potential solvents to each tube at room temperature to assess solubility. An ideal solvent will show low solubility at room temperature.

    • Gently heat the test tubes with the insoluble or sparingly soluble samples. A good recrystallization solvent will completely dissolve the compound at or near its boiling point.

    • Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals. Aqueous ethanol is a good starting point to try.[1]

  • Dissolution:

    • Place the crude 3-Amino-6-chloropyrazine-2-carboxylic acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil while stirring.

    • Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot solvent.

    • Quickly filter the hot solution through a fluted filter paper into the pre-heated flask to remove the insoluble impurities.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow cooling, you can cover the flask with a watch glass and insulate it.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Continue to draw air through the crystals for several minutes to help them dry.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a suitable temperature.

Mandatory Visualization

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Formed? cool->crystals_form oil_out Oiled Out? cool->oil_out no_crystals No Crystals Formed crystals_form->no_crystals No filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization reduce_volume Reduce Solvent Volume (Evaporate Solvent) no_crystals->reduce_volume induce_crystallization->cool reduce_volume->cool oiled_out_yes Oil Formed oil_out->oiled_out_yes Yes oil_out->filter_wash No reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiled_out_yes->reheat_add_solvent reheat_add_solvent->cool check_purity Check Purity (e.g., MP, TLC) filter_wash->check_purity purity_ok Purity Acceptable? check_purity->purity_ok low_yield Low Yield? purity_ok->low_yield Yes troubleshoot_purity Troubleshoot Purity: - Re-recrystallize - Change Solvent purity_ok->troubleshoot_purity No end Pure Product Obtained low_yield->end No troubleshoot_yield Troubleshoot Yield: - Minimize Solvent - Ensure Complete Cooling low_yield->troubleshoot_yield Yes troubleshoot_purity->start troubleshoot_yield->end

Caption: Troubleshooting workflow for the recrystallization of 3-Amino-6-chloropyrazine-2-carboxylic acid.

References

Troubleshooting

Technical Support Center: Amidation of 3-Amino-6-chloropyrazine-2-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the amidation of 3-Amino-6-chloropyrazine-2-carbox...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the amidation of 3-Amino-6-chloropyrazine-2-carboxylic acid. Our aim is to help you identify and resolve common issues related to byproduct formation and removal, ensuring the successful synthesis of your target pyrazine carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the amidation of 3-Amino-6-chloropyrazine-2-carboxylic acid?

A1: The most frequently encountered byproducts include:

  • Unreacted Starting Materials: Residual 3-Amino-6-chloropyrazine-2-carboxylic acid and the amine coupling partner.

  • Coupling Agent Byproducts: These depend on the reagent used. For example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble urea is formed. With 1,1'-Carbonyldiimidazole (CDI), imidazole is a common byproduct.

  • Dimerization Products: Self-condensation of the starting carboxylic acid or reaction of the activated acid with another molecule of the starting material can lead to dimer formation.

  • Hydrolysis Products: Premature hydrolysis of the activated carboxylic acid intermediate can revert it to the starting material. The final amide product can also undergo hydrolysis under certain work-up or purification conditions.

Q2: My reaction is not going to completion, leaving a significant amount of unreacted starting material. What can I do?

A2: Incomplete reactions are a common issue. Consider the following troubleshooting steps:

  • Reaction Time and Temperature: Extend the reaction time or moderately increase the temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the amine and coupling agent may be necessary to drive the reaction to completion.

  • Solvent: The choice of an appropriate aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF) is crucial for solubility and reactivity.

  • Activation Time: If using a two-step activation and coupling, ensure the carboxylic acid is fully activated before adding the amine.

Q3: How can I minimize the formation of byproducts related to the coupling agent?

A3: The choice and handling of the coupling agent are critical.

  • EDC: When using EDC, the urea byproduct is generally water-soluble and can be removed with an aqueous workup.

  • CDI: CDI is considered a "cleaner" coupling agent as its byproducts are imidazole and carbon dioxide. Imidazole can typically be removed by an aqueous wash.

  • Order of Addition: For many coupling reagents, the order of addition is important. Activating the carboxylic acid before adding the amine can help minimize side reactions of the coupling agent with the amine.

Q4: I suspect dimer formation in my reaction. How can I confirm this and remove the dimer?

A4: Dimer formation can be identified by techniques like LC-MS, which will show a mass corresponding to the dimerized starting material. Dimmers are typically less polar than the starting acid but may have similar polarity to the desired product, making purification challenging. Column chromatography with a carefully selected solvent gradient is often effective for separation.

Troubleshooting Guide for Byproduct Removal

This guide provides systematic procedures for removing common byproducts from the amidation of 3-Amino-6-chloropyrazine-2-carboxylic acid.

Issue 1: Presence of Unreacted 3-Amino-6-chloropyrazine-2-carboxylic acid
  • Identification: The starting acid is typically more polar than the amide product and can be visualized as a lower spot on a TLC plate. It can be confirmed by LC-MS.

  • Removal Strategy:

    • Aqueous Extraction: After the reaction, perform a workup with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and extracted into the aqueous layer, while the neutral amide product remains in the organic layer.

    • Column Chromatography: If extraction is insufficient, column chromatography on silica gel can effectively separate the polar starting acid from the less polar product.

Issue 2: Contamination with Coupling Agent Byproducts
  • Identification: Byproducts from coupling agents like EDC-urea or imidazole can often be detected by NMR or LC-MS.

  • Removal Strategy:

    • EDC-urea: This byproduct is water-soluble and can be removed by washing the organic reaction mixture with water or a dilute acid solution (e.g., 1M HCl), followed by a brine wash.

    • Imidazole (from CDI): Imidazole can be removed by washing the organic layer with water.

Issue 3: Presence of Dimerized Byproducts
  • Identification: Dimerization can be detected by LC-MS, showing a peak with a mass corresponding to the dimer.

  • Removal Strategy:

    • Column Chromatography: This is the most effective method. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) will typically separate the dimer from the desired amide.

    • Recrystallization: If a suitable solvent system is found, recrystallization can be an effective purification method.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities and Water-Soluble Byproducts
  • Once the reaction is complete, quench the reaction mixture with water.

  • Transfer the mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., ethyl acetate, DCM) if the reaction was run in a water-miscible solvent like DMF.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer).

    • Water (2 x volume of organic layer).

    • Brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer in vacuo to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the initial, least polar eluent.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane).

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables provide hypothetical data to illustrate the effectiveness of different purification strategies.

Table 1: Comparison of Purification Methods for a Typical Amidation Reaction

Purification MethodYield (%)Purity (%)Key Byproducts Removed
Aqueous Workup Only8590Unreacted acid, EDC-urea
Column Chromatography70>98Unreacted acid, dimer, other minor impurities
Recrystallization65>99Primarily dimer and closely related impurities

Table 2: Effect of Eluent System on Purity in Column Chromatography

Eluent System (Hexane:Ethyl Acetate Gradient)Purity of Isolated Product (%)
100:0 to 70:3095
90:10 to 50:50>98
80:20 to 40:6097

Visualizations

Byproduct_Removal_Workflow start Crude Reaction Mixture workup Aqueous Workup (H2O, NaHCO3) start->workup organic_layer Crude Organic Product workup->organic_layer analysis1 TLC / LC-MS Analysis organic_layer->analysis1 pure_enough Product >95% Pure? analysis1->pure_enough final_product Final Product pure_enough->final_product Yes chromatography Column Chromatography pure_enough->chromatography No analysis2 TLC / LC-MS Analysis chromatography->analysis2 recrystallization Recrystallization recrystallization->final_product pure Product >99% Pure? analysis2->pure pure->final_product Yes pure->recrystallization No, further purification needed

Caption: Workflow for the purification of 3-Amino-6-chloropyrazine-2-carboxamide.

Troubleshooting_Logic start Low Purity of Amide Product check_sm Unreacted Starting Material Present? start->check_sm check_dimer Dimer Detected? check_sm->check_dimer No action_wash Perform Aqueous Base Wash check_sm->action_wash Yes check_cr_bp Coupling Reagent Byproduct? check_dimer->check_cr_bp No action_chromatography Column Chromatography check_dimer->action_chromatography Yes action_recrystallize Recrystallization check_cr_bp->action_recrystallize No / Other action_aqueous_workup Perform Aqueous Workup check_cr_bp->action_aqueous_workup Yes end Pure Product action_wash->end action_chromatography->end action_recrystallize->end action_aqueous_workup->end

Caption: Troubleshooting logic for byproduct identification and removal.

Optimization

common side reactions in the synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-6-chloropyrazine-2-c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-6-chloropyrazine-2-carboxylic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you identify potential causes and implement effective solutions.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or increasing the temperature, but be mindful of potential side reactions.
Degradation of starting material or product.Ensure the use of pure, dry solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Suboptimal reaction temperature.Optimize the reaction temperature. Some steps may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.
Inefficient purification.Select an appropriate purification method (e.g., recrystallization, column chromatography) and solvent system to minimize product loss.
Presence of 3-Amino-6-hydroxypyrazine-2-carboxylic acid Impurity Hydrolysis of the chloro group.This is a common side reaction, especially under basic conditions during nitrile hydrolysis or ester saponification. Use milder basic conditions (e.g., LiOH instead of NaOH) or acidic hydrolysis if the other functional groups are stable.[1] Carefully control the pH and temperature during hydrolysis steps.
Formation of Decarboxylated Byproduct (3-amino-6-chloropyrazine) High reaction temperatures or prolonged reaction times.Decarboxylation can be promoted by heat. Carry out the final steps of the synthesis at the lowest effective temperature.
Presence of acidic or basic catalysts.Certain acids and bases can facilitate decarboxylation. Neutralize the reaction mixture as soon as the primary reaction is complete.
Incomplete Nitrile Hydrolysis (if starting from 3-amino-6-chloropyrazine-2-carbonitrile) Insufficiently harsh hydrolysis conditions.Nitrile hydrolysis can be sluggish. A two-step procedure involving conversion to the amide followed by hydrolysis of the amide might be more efficient. Alternatively, use more forcing conditions (e.g., stronger acid/base, higher temperature), but monitor for hydrolysis of the chloro group.
Formation of Dimeric or Polymeric Byproducts Use of highly reactive coupling agents for amidation.When preparing amide derivatives, the activated carboxylic acid can react with another molecule of the starting material. Add the amine nucleophile slowly to the activated acid or use a less reactive coupling agent.
Presence of Unidentified Impurities Side reactions with solvent or reagent byproducts.Byproducts from reagents, such as diethylamine, can sometimes react with starting materials to form unexpected products.[2][3] Ensure the purity of all reagents and solvents.
Ring opening of the pyrazine core.Pyrazine rings can be susceptible to opening under harsh acidic or basic conditions. Use moderate reaction conditions whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Amino-6-chloropyrazine-2-carboxylic acid?

A1: The primary synthetic strategies involve either starting with a pre-functionalized pyrazine ring or building the ring. A common laboratory-scale approach starts from 3-aminopyrazine-2-carboxylic acid, which is then chlorinated. Another route could involve the selective amination of a 3,6-dichloropyrazine-2-carboxylic acid derivative. Industrial syntheses might start from more readily available precursors and build the pyrazine ring.

Q2: How can I minimize the formation of the 3-amino-6-hydroxypyrazine-2-carboxylic acid byproduct during hydrolysis?

A2: The chloro group at the 6-position is susceptible to nucleophilic substitution by hydroxide ions. To minimize this, consider the following:

  • Use of milder bases: Lithium hydroxide (LiOH) has been shown to be effective for the hydrolysis of similar esters with less formation of the hydroxyl byproduct compared to sodium hydroxide (NaOH).[1]

  • Controlled conditions: Maintain a low reaction temperature and carefully monitor the pH.

  • Acidic hydrolysis: If the other functional groups are stable under acidic conditions, this can be an alternative to basic hydrolysis to avoid the presence of strong nucleophilic hydroxides.

Q3: My reaction to form an amide derivative of 3-Amino-6-chloropyrazine-2-carboxylic acid is giving a low yield. What can I do?

A3: Low yields in amidation reactions can be due to several factors:

  • Inefficient activation of the carboxylic acid: Ensure that your coupling agent (e.g., CDI, T3P, or conversion to the acid chloride with thionyl chloride) is fresh and the reaction is performed under anhydrous conditions.

  • Poor nucleophilicity of the amine: If you are using an electron-deficient amine, you may need to use a more potent coupling agent or harsher reaction conditions (e.g., higher temperature, microwave irradiation).[4]

  • Side reactions: The activated carboxylic acid is highly reactive and can participate in side reactions. Adding the amine slowly to the reaction mixture can sometimes improve the yield of the desired amide.

Q4: Is decarboxylation a significant concern during the synthesis?

A4: Decarboxylation of pyrazine-2-carboxylic acids can occur, particularly at elevated temperatures. The presence of the amino group at the 3-position may influence the stability. It is advisable to conduct heat-sensitive steps at the lowest possible temperature and for the shortest necessary time.

Experimental Protocols

Synthesis of 3-Amino-6-chloropyrazine-2-carboxamide from 3-Chloro-pyrazine-2-carbonitrile

This two-step protocol is based on a reported synthesis of the corresponding carboxamide.[3]

Step 1: Partial Hydrolysis of 3-Chloro-pyrazine-2-carbonitrile to 3-Chloropyrazine-2-carboxamide

  • Procedure: The partial hydrolysis of the nitrile group is carried out under controlled pH and temperature to yield the carboxamide.

  • Yield: This procedure has been reported to provide higher yields compared to direct amidation of the pyrazine ring.[3]

Step 2: Amination of 3-Chloropyrazine-2-carboxamide

  • Procedure: 3-Chloropyrazine-2-carboxamide is dissolved in a suitable solvent like THF. Two equivalents of the desired amine and an equimolar amount of a base like triethylamine are added. The mixture is heated under reflux.

  • Yields: Yields for this type of aminodehalogenation reaction can vary depending on the amine used.

Data Presentation

Table 1: Reported Yields for Syntheses of Related Pyrazine Derivatives

Starting MaterialProductReagents and ConditionsYield (%)Reference
3-Aminopyrazine-2-carboxylic acidMethyl 3-aminopyrazine-2-carboxylateH₂SO₄, Methanol, 48h, rtNot specified[4]
Methyl 3-aminopyrazine-2-carboxylate3-Amino-N-benzylpyrazine-2-carboxamideBenzylamine, NH₄Cl, Methanol, MW: 130°C, 40 minVaries[4]
3-Aminopyrazine-2-carboxylic acid3-Amino-N-(3,4-dichlorobenzyl)pyrazine-2-carboxamide1. CDI, DMSO; 2. 3,4-dichlorobenzylamine, MW: 120°C, 30 min79%[4]
3-Chloropyrazine-2-carboxamide3-(Benzylamino)pyrazine-2-carboxamideBenzylamine, Triethylamine, THF, 70°C, 15h35%[3]

Visualizations

Synthetic Pathway and Potential Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 3-Amino-6-chloropyrazine-2-carbonitrile B 3-Amino-6-chloropyrazine-2-carboxylic acid A->B Hydrolysis C 3-Amino-6-chloropyrazine-2-carboxamide Derivatives B->C Amidation D 3-Amino-6-hydroxypyrazine-2-carboxylic acid B->D Hydrolysis of Cl (basic conditions) E 3-Amino-6-chloropyrazine B->E Decarboxylation (heat)

Caption: Synthetic pathway and common side reactions.

Troubleshooting Logic Flow

G Start Low Yield or Impure Product Q1 Major impurity identified? Start->Q1 A1 Presence of Hydroxy Byproduct Q1->A1 Yes A2 Presence of Decarboxylated Byproduct Q1->A2 Yes A3 Unreacted Starting Material Q1->A3 Yes S1 Modify hydrolysis conditions: - Use milder base (LiOH) - Lower temperature - Consider acidic hydrolysis A1->S1 S2 Reduce reaction temperature and/or time A2->S2 S3 Increase reaction time/temperature or use more active reagents A3->S3

Caption: Troubleshooting workflow for synthesis issues.

References

Troubleshooting

challenges in the scale-up synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Amino-6-chloropyrazine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the amination step?

A1: During the scale-up of the amination of a precursor like 3,6-dichloropyrazine-2-carboxylic acid, the most critical parameters to control are temperature, pressure, and the rate of ammonia addition. Exothermic reactions are common, and improper heat management can lead to side reactions and impurity formation. A slow, controlled addition of the aminating agent and efficient heat dissipation are crucial for maintaining a stable reaction profile.

Q2: How can I minimize the formation of diamino-substituted byproducts?

A2: The formation of diamino-substituted byproducts is a common challenge. To minimize this, consider the following strategies:

  • Stoichiometry: Use a controlled molar ratio of the aminating agent to the starting material.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of the mono-amination.

  • Solvent Selection: The choice of solvent can influence the relative solubility of reactants and intermediates, thereby affecting the reaction kinetics and selectivity.

Q3: What are the recommended purification methods for the final product on a large scale?

A3: For large-scale purification of 3-Amino-6-chloropyrazine-2-carboxylic acid, recrystallization is a common and effective method. The choice of solvent system is critical and should be optimized to ensure high recovery of the pure product while leaving impurities in the mother liquor. Slurry washing with an appropriate solvent can also be an effective final polishing step.

Q4: Are there any specific safety precautions to consider during the scale-up synthesis?

A4: Yes, several safety precautions are paramount. The use of ammonia or other aminating agents often involves handling corrosive and potentially toxic materials under pressure. Ensure all reactions are conducted in a well-ventilated area or a contained system. Pressure vessels should be appropriately rated and equipped with pressure relief devices. A thorough process safety review should be conducted before any scale-up campaign.

Troubleshooting Guide

Problem 1: Low overall yield after scale-up.

  • Question: We observed a significant drop in yield from 85% at the lab scale to 60% at the pilot scale. What are the potential causes and how can we troubleshoot this?

  • Answer: A drop in yield upon scale-up can be attributed to several factors. Follow this troubleshooting workflow:

    • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions.

      • Recommendation: Evaluate and optimize the agitator design and speed to ensure homogenous mixing. Consider using a reactor with better heat transfer capabilities.

    • Reaction Kinetics: The reaction time may need to be re-optimized at a larger scale.

      • Recommendation: Conduct in-process monitoring (e.g., HPLC) to track the consumption of starting material and the formation of the product to determine the optimal reaction endpoint.

    • Work-up and Isolation: Losses during product isolation can be more significant at a larger scale.

      • Recommendation: Re-evaluate the extraction, filtration, and drying procedures to minimize mechanical losses. Ensure the crystallization process is well-controlled to maximize product recovery.

Problem 2: High levels of a specific impurity detected in the final product.

  • Question: Our final product is contaminated with a significant level of an unknown impurity that was not present at the lab scale. How do we identify and mitigate this?

  • Answer: The appearance of a new impurity on scale-up often points to a change in the reaction conditions or the introduction of new variables.

    • Impurity Identification:

      • Recommendation: Isolate the impurity using preparative chromatography and characterize its structure using techniques like LC-MS and NMR. Understanding the structure will provide clues about its formation pathway.

    • Investigate Potential Sources:

      • Side Reactions: As mentioned, poor heat and mass transfer can lead to side reactions.

      • Raw Material Quality: The quality of starting materials from a new supplier for the scale-up may differ.

      • Leaching from Equipment: In some cases, impurities can leach from the reactor or transfer lines.

    • Mitigation Strategies:

      • Process Parameter Optimization: Adjust temperature, concentration, and reaction time to disfavor the formation of the identified impurity.

      • Purification Development: Develop a specific purification step (e.g., recrystallization from a different solvent system, charcoal treatment) to remove the impurity.

Data Presentation

Table 1: Hypothetical Impact of Scale-Up Parameters on Yield and Purity

ParameterLab Scale (1 L)Pilot Scale (50 L) - Condition APilot Scale (50 L) - Condition B
Reaction Temperature 25°C25°C40°C
Agitator Speed 300 RPM150 RPM300 RPM
Reaction Time 12 hours12 hours10 hours
Yield 85%60%82%
Purity (by HPLC) 99.5%97.0%99.3%
Key Impurity Level 0.1%1.5%0.2%

This table illustrates a hypothetical scenario where suboptimal mixing and higher temperatures at the pilot scale (Condition A) led to lower yield and purity. By optimizing these parameters (Condition B), the results are brought closer to the lab-scale performance.

Experimental Protocols

Key Experiment: Amination of 3,6-dichloropyrazine-2-carboxylic acid

Objective: To synthesize 3-Amino-6-chloropyrazine-2-carboxylic acid via selective amination.

Materials:

  • 3,6-dichloropyrazine-2-carboxylic acid (1 equivalent)

  • Aqueous Ammonia (28-30%, 5 equivalents)

  • Deionized Water

  • Hydrochloric Acid (for pH adjustment)

Procedure:

  • Charge a 100 L glass-lined reactor with 3,6-dichloropyrazine-2-carboxylic acid and deionized water.

  • Stir the mixture to form a slurry.

  • Cool the reactor contents to 10-15°C.

  • Slowly add the aqueous ammonia solution over a period of 2-3 hours, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, allow the reaction to stir at 15-20°C for an additional 8-10 hours.

  • Monitor the reaction progress by HPLC until the starting material is less than 1%.

  • Once the reaction is complete, carefully adjust the pH of the reaction mixture to 2-3 with hydrochloric acid to precipitate the product.

  • Filter the solid product and wash it with cold deionized water.

  • Dry the product under vacuum at 50-60°C to a constant weight.

Visualizations

G General Synthesis Workflow A Starting Material: 3,6-dichloropyrazine-2-carboxylic acid B Amination (Aqueous Ammonia) A->B Step 1 C Reaction Work-up (pH Adjustment) B->C Step 2 D Isolation (Filtration and Washing) C->D Step 3 E Purification (Recrystallization) D->E Step 4 F Final Product: 3-Amino-6-chloropyrazine-2-carboxylic acid E->F Step 5

Caption: General workflow for the synthesis of 3-Amino-6-chloropyrazine-2-carboxylic acid.

G Troubleshooting Logic for Low Yield A Low Yield Observed at Scale-Up B Check Mass and Heat Transfer A->B D Re-evaluate Reaction Kinetics A->D F Analyze Work-up and Isolation Steps A->F C Optimize Agitation and Cooling B->C H Yield Improved C->H E Conduct In-Process Monitoring D->E E->H G Optimize Filtration and Drying F->G G->H

Caption: A decision tree for troubleshooting low yield during scale-up.

Optimization

Technical Support Center: Purifying 3-Amino-6-chloropyrazine-2-carboxylic Acid via Column Chromatography

Welcome to the technical support center for the chromatographic purification of 3-Amino-6-chloropyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 3-Amino-6-chloropyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: My compound, 3-Amino-6-chloropyrazine-2-carboxylic acid, is streaking or tailing on the silica gel TLC plate. What could be the cause and how can I fix it?

A1: Peak tailing with acidic compounds on silica gel is common and typically occurs due to unwanted interactions between the carboxylic acid group of your molecule and the acidic silanol groups on the silica surface. This can lead to poor separation and broad peaks during column chromatography.

Troubleshooting Steps:

  • Incorporate an Acidic Additive: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This protonates the carboxylic acid group of your analyte and suppresses the ionization of the silica gel's surface silanol groups, minimizing unwanted interactions and leading to sharper spots.

  • Optimize Mobile Phase Polarity: If the Rf value is too low, gradually increase the polarity of your mobile phase. For a common system like ethyl acetate/hexanes, this means increasing the proportion of ethyl acetate.

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Options include reversed-phase C18 silica or alumina.

Q2: I am having trouble dissolving my 3-Amino-6-chloropyrazine-2-carboxylic acid to load it onto the column. What should I do?

A2: This compound may have limited solubility in common, less polar chromatographic solvents. Using a large volume of a strong solvent to dissolve the sample for loading is not recommended as it will negatively impact the separation.

Recommended Solution: Dry Loading

Dry loading is the preferred method for compounds with poor solubility in the mobile phase.[1][2][3][4][5]

  • Dissolve your crude sample in a suitable solvent in which it is soluble (e.g., methanol or dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to this solution.

  • Thoroughly mix and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a fine, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

Q3: My compound is not moving off the baseline of the silica gel column, even with a highly polar mobile phase like 100% ethyl acetate. What is happening?

A3: It is possible that your compound is too polar for the selected normal-phase conditions or is irreversibly adsorbing to the silica gel.

Possible Solutions:

  • Increase Mobile Phase Strength: A more polar mobile phase is needed. A common choice for highly polar compounds is a mixture of dichloromethane and methanol.[6] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Remember to include an acidic additive to prevent tailing.

  • Switch to Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often more effective.[7][8][9] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). Your compound will elute as the concentration of the organic solvent is increased.

Q4: I am seeing poor separation between my desired product and impurities. How can I improve the resolution?

A4: Improving resolution requires optimizing the selectivity of your chromatographic system.

Optimization Strategies:

  • Fine-tune the Mobile Phase: Small changes in the solvent ratio can have a significant impact on separation. Running a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can often improve the separation of complex mixtures.

  • Change the Solvent System: If an ethyl acetate/hexanes system is not providing adequate separation, try a different solvent combination, such as dichloromethane/methanol.

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If silica gel fails, consider alumina or a bonded phase like C18.

Experimental Protocols

Below are detailed starting-point methodologies for purifying 3-Amino-6-chloropyrazine-2-carboxylic acid using normal-phase and reversed-phase column chromatography. These should be optimized for your specific sample and impurity profile.

Protocol 1: Normal-Phase Flash Column Chromatography on Silica Gel

This protocol is suitable for less polar impurities and assumes the use of an acidic additive to improve peak shape.

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude material in a few drops of methanol or acetone.
  • Spot the solution on a silica gel TLC plate.
  • Develop the TLC plate in various solvent systems. Good starting points are mixtures of ethyl acetate and hexanes, or dichloromethane and methanol. Add approximately 0.5% acetic acid to the mobile phase to improve spot shape.
  • The ideal mobile phase should give your desired compound an Rf value of approximately 0.2-0.35.

2. Column Packing (Slurry Method):

  • Select an appropriate size glass column.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • In a beaker, create a slurry of silica gel in the chosen, non-polar component of your mobile phase (e.g., hexanes).
  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
  • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude 3-Amino-6-chloropyrazine-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol).
  • Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
  • Carefully add the powdered sample to the top of the packed column, creating a thin, even layer.
  • Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

4. Elution and Fraction Collection:

  • Carefully add the pre-determined mobile phase to the column.
  • Apply gentle air pressure to the top of the column to achieve a steady flow rate.
  • Collect fractions in test tubes or other suitable containers.
  • Monitor the elution of your compound by TLC analysis of the collected fractions.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Column Chromatography on C18 Silica

This protocol is a good alternative for highly polar compounds or when normal-phase chromatography fails to provide adequate purification.[7][8][10][11]

1. Mobile Phase Selection:

  • The mobile phase for reversed-phase chromatography typically consists of water and an organic solvent like acetonitrile or methanol.
  • To ensure the carboxylic acid is protonated and interacts well with the stationary phase, add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the water and the organic solvent.[11]

2. Column Conditioning:

  • Condition the C18 column by first washing with 100% of the organic solvent (e.g., methanol or acetonitrile with 0.1% TFA).
  • Then, equilibrate the column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% TFA).

3. Sample Loading:

  • Dissolve the crude sample in a minimal amount of the initial mobile phase or a solvent like methanol or DMSO. If using a stronger solvent like DMSO, ensure the injection volume is small to prevent poor peak shape.

4. Elution and Fraction Collection:

  • Load the sample onto the equilibrated column.
  • Begin elution with the initial mobile phase composition.
  • Gradually increase the percentage of the organic solvent to elute the compounds. This is a gradient elution. A typical gradient might be from 5% to 95% acetonitrile over a set number of column volumes.
  • Collect fractions and monitor by TLC (using a reversed-phase TLC plate) or HPLC.
  • Combine the pure fractions and remove the solvents, which may require lyophilization if a significant amount of water is present.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterNormal-Phase (Silica Gel)Reversed-Phase (C18 Silica)
Stationary Phase Silica gel (230-400 mesh)C18-bonded silica
Mobile Phase A Hexanes or DichloromethaneWater + 0.1% TFA or Formic Acid
Mobile Phase B Ethyl Acetate or MethanolAcetonitrile or Methanol + 0.1% TFA or Formic Acid
Mobile Phase Additive 0.5 - 1% Acetic Acid0.1% TFA or Formic Acid
Elution Mode Isocratic or GradientGradient (e.g., 5-95% Mobile Phase B)
Sample Loading Dry Loading RecommendedDissolved in initial mobile phase or minimal strong solvent

Table 2: Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing/Streaking Analyte interaction with acidic silica; Ionization of the carboxylic acid.Add 0.5-1% acetic or formic acid to the mobile phase.
Compound Insoluble in Eluent High polarity of the compound.Use the dry loading technique.
Compound Stuck at Origin Mobile phase not polar enough; Strong interaction with stationary phase.Increase mobile phase polarity (e.g., add methanol to dichloromethane); Switch to reversed-phase chromatography.
Poor Separation Insufficient selectivity of the system.Optimize mobile phase composition (try different solvent ratios or a gradient); Change to a different stationary phase (e.g., alumina, C18).
Cracked Column Bed Improper packing; Running the column dry.Repack the column carefully using a slurry method; Always keep the solvent level above the stationary phase.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product crude_sample Crude 3-Amino-6- chloropyrazine-2- carboxylic acid tlc TLC Analysis (Mobile Phase Selection) crude_sample->tlc sample_prep Sample Preparation (Dry Loading) crude_sample->sample_prep column_prep Column Packing (Slurry Method) tlc->column_prep loading Load Sample onto Column column_prep->loading sample_prep->loading elution Elution (Isocratic or Gradient) loading->elution collection Fraction Collection elution->collection fraction_analysis Analyze Fractions (TLC/HPLC) collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product troubleshooting_logic cluster_symptoms Identify Symptom cluster_solutions Apply Solution start Problem Encountered During Chromatography is_tailing Peak Tailing or Streaking? start->is_tailing is_stuck Compound Stuck at Origin? start->is_stuck is_poor_sep Poor Separation? start->is_poor_sep add_acid Add 0.5-1% Acetic Acid to Mobile Phase is_tailing->add_acid Yes increase_polarity Increase Mobile Phase Polarity is_stuck->increase_polarity Yes change_system Change Solvent System or Run Gradient is_poor_sep->change_system Yes switch_phase Switch to Reversed-Phase Chromatography increase_polarity->switch_phase If still stuck change_system->switch_phase If still poor

References

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Pyrazine Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Suzuki coupling of pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a pyrazine derivative is resulting in a low or no yield. What are the common causes?

Low yields in the Suzuki coupling of pyrazine derivatives can stem from several factors, often related to the electron-deficient nature of the pyrazine ring and potential catalyst inhibition. The most common culprits include:

  • Inappropriate Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be effective for electron-deficient heterocycles like pyrazines.[1]

  • Ineffective Base: The base plays a crucial role in the transmetalation step, and its choice can significantly impact the reaction outcome.

  • Decomposition of Boronic Acid/Ester: Pyrazine derivatives can promote side reactions like protodeboronation, where the boronic acid or ester is replaced by a hydrogen atom.

  • Low Reactivity of the Pyrazine Halide: The reactivity of pyrazine halides follows the trend I > Br > Cl, with chlorides being the most challenging substrates.[1]

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate with the palladium center, leading to catalyst inhibition and reduced activity.

  • Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can be a significant side reaction, especially in the presence of oxygen.[1]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient time or suboptimal temperature.

Q2: How do I select the optimal catalyst system for coupling with a pyrazine derivative?

For electron-deficient pyrazine systems, a highly active catalyst is often required. Consider the following:

  • Palladium Source: While Pd(PPh₃)₄ is a common catalyst, it may fail in reactions involving chloropyrazines. More active precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often preferred in combination with specialized ligands.

  • Ligands: Bulky, electron-rich phosphine ligands are highly effective. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) like IPr have shown great success in promoting the coupling of challenging heteroaryl chlorides.[1][2] These ligands help to stabilize the palladium catalyst and facilitate the oxidative addition step.

Troubleshooting Guides

Problem: Low Yield with Chloropyrazine Substrates

Chloropyrazines are notoriously less reactive than their bromo or iodo counterparts. If you are experiencing low yields with a chloropyrazine, here are some troubleshooting steps:

  • Switch to a More Active Catalyst System:

    • Catalyst: Use a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand.

    • Ligand: Employ a Buchwald ligand such as SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand like IPr. These have been shown to be effective for the coupling of heteroaryl chlorides.[1]

  • Optimize the Base:

    • Stronger, non-nucleophilic bases are often required. Start with K₃PO₄ or Cs₂CO₃. If these are not effective, a screen of other inorganic bases may be necessary.

  • Increase the Reaction Temperature:

    • Higher temperatures can help to overcome the activation barrier for the oxidative addition of the C-Cl bond. However, be cautious as this can also lead to increased side reactions.

Problem: Significant Protodeboronation (Loss of Boronic Acid/Ester)

Protodeboronation is a common side reaction, especially with electron-rich boronic acids or under harsh basic conditions.

  • Use Boronic Esters or Trifluoroborates:

    • Pinacol esters or MIDA esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids. Potassium trifluoroborate salts are another stable alternative.

  • Choose the Right Base:

    • The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, overly strong or aqueous bases can promote hydrolysis and protodeboronation. Consider using anhydrous bases like spray-dried KF or carefully dried K₃PO₄.

  • Minimize Water Content:

    • Ensure all solvents and reagents are dry, as water can facilitate the hydrolysis of the boronic acid/ester.

Data Presentation

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
EntryBaseSolventYield (%)Reference
1Na₂CO₃Water98--INVALID-LINK--
2K₂CO₃Water95--INVALID-LINK--
3K₃PO₄Water92--INVALID-LINK--
4NaOHWater85--INVALID-LINK--
5KOHWater88--INVALID-LINK--
6NaOAcWater75--INVALID-LINK--
7TEAWater60--INVALID-LINK--

Reaction conditions: Aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), ionic liquid (20 mol%), Base (2 mmol), Water (5 mL), 80 °C.

Table 2: Suzuki Coupling of 2-Bromopyrazine with Phenylboronic Acid - Catalyst and Ligand Effects
EntryPalladium Source (mol%)Ligand (mol%)BaseSolventYield (%)Reference
1Pd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane/H₂O65--INVALID-LINK--
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene92--INVALID-LINK--
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH/H₂O95--INVALID-LINK--
4PdCl₂(dppf) (3)-Cs₂CO₃DMF88--INVALID-LINK--

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a Chloropyrazine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Chloropyrazine derivative (1.0 mmol)

  • Arylboronic acid or boronic acid pinacol ester (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chloropyrazine derivative, arylboronic acid/ester, palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous solvent to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of Pyrazine Derivative check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_base Is the Base Effective? check_catalyst->check_base No optimize_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) check_catalyst->optimize_catalyst Yes check_boronic Is Protodeboronation Occurring? check_base->check_boronic No optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_base->optimize_base Yes check_halide Is the Pyrazine Halide a Chloride? check_boronic->check_halide No stabilize_boronic Use Boronic Pinacol Ester or Trifluoroborate Salt check_boronic->stabilize_boronic Yes activate_halide Increase Reaction Temperature Use a More Active Catalyst System check_halide->activate_halide Yes success Improved Yield check_halide->success No optimize_catalyst->success optimize_base->success stabilize_boronic->success activate_halide->success

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R1-Pd(II)L_n-R2 Trans->PdII_R2 RedEl Reductive Elimination PdII_R2->RedEl RedEl->Pd0 Product R1-R2 RedEl->Product Base Base Base->Trans Boronic R2-B(OR)2 Boronic->Trans Halide R1-X Halide->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Optimization

preventing decomposition of 3-Amino-6-chloropyrazine-2-carboxylic acid during reaction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-6-chloropyrazine-2-carboxylic acid....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-6-chloropyrazine-2-carboxylic acid. The information provided aims to help prevent its decomposition during chemical reactions, particularly amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition of 3-Amino-6-chloropyrazine-2-carboxylic acid during a reaction?

A1: The main cause of decomposition is decarboxylation, the loss of the carboxylic acid group as carbon dioxide (CO₂). This is often promoted by elevated temperatures. Other factors that can contribute to degradation include strongly acidic or basic conditions and the use of certain reactive coupling reagents.

Q2: What are the signs of decomposition?

A2: Decomposition can be indicated by a lower than expected yield of the desired product, the formation of a major byproduct identified as 2-amino-5-chloropyrazine (the decarboxylated product), and potentially a color change in the reaction mixture.

Q3: How can I minimize decomposition during an amide coupling reaction?

A3: To minimize decomposition, it is crucial to carefully control the reaction conditions. Key strategies include:

  • Low-temperature synthesis: Perform the reaction at or below room temperature whenever possible.

  • Choice of coupling reagent: Utilize milder coupling reagents that do not require high temperatures for activation.

  • pH control: Maintain a near-neutral pH during the reaction and workup.

  • Mild purification techniques: Avoid high temperatures during purification steps like solvent removal.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired amide product Decomposition of the starting carboxylic acid via decarboxylation.- Lower the reaction temperature. - Switch to a milder coupling reagent (e.g., CDI, EDC/HOBt at low temperature). - Ensure the reaction is not overly basic or acidic.
Presence of a major byproduct corresponding to the decarboxylated starting material The reaction temperature is too high, or the coupling reagent is too harsh.- Immediately reduce the reaction temperature. - For future experiments, select a coupling method that proceeds at a lower temperature. - Consider a two-step approach: formation of a more stable activated intermediate (e.g., methyl ester) followed by amidation.
Reaction mixture darkens significantly This can be a sign of various side reactions and decomposition pathways.- Stop the reaction and analyze the mixture (e.g., by TLC or LC-MS) to identify products. - Re-evaluate the reaction conditions, focusing on temperature and reagent choice.
Incomplete reaction even at room temperature The amine might be electron-deficient or sterically hindered, or the coupling reagent may not be effective at low temperatures.- Consider a more potent but still mild coupling reagent combination, such as EDC with DMAP and a catalytic amount of HOBt. - A slight, controlled increase in temperature may be necessary, but should be monitored carefully for decomposition. - Microwave-assisted synthesis at a controlled temperature can sometimes improve yield and reduce reaction time.

Quantitative Data Summary

The following table summarizes the yield of an amide product from the coupling of the closely related 3-aminopyrazine-2-carboxylic acid with various amines using two different methods. This data suggests that the choice of coupling procedure can significantly impact the reaction outcome.

Amine Procedure A Yield (%) Procedure B Yield (%)
Benzylamine3488
2-Methylbenzylamine2791
3-Methylbenzylamine3185
4-Methylbenzylamine3889
2,4-Dichlorobenzylamine3582
3,4-Dichlorobenzylamine4579
4-(Trifluoromethyl)benzylamine3375
3-(Trifluoromethyl)benzylamine2971

Data adapted from J. Dolaskie et al., Molecules, 2018. Procedure A involved a two-step process of forming the methyl ester followed by aminolysis. Procedure B is a one-pot reaction using 1,1'-carbonyldiimidazole (CDI) as the coupling agent.

Experimental Protocols

Protocol 1: Amide Coupling using 1,1'-Carbonyldiimidazole (CDI)

This protocol is adapted from a method shown to be effective for the related 3-aminopyrazine-2-carboxylic acid and is recommended to minimize decomposition.[1]

Materials:

  • 3-Amino-6-chloropyrazine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Desired amine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • To a microwave reaction tube, add 3-Amino-6-chloropyrazine-2-carboxylic acid (1 equivalent).

  • Add anhydrous DMSO to dissolve the acid.

  • Add CDI (1.3 equivalents) to the solution. Allow the mixture to stir at room temperature for 5-10 minutes, or until the evolution of CO₂ gas ceases.

  • Add the desired amine (1.5 equivalents) to the reaction mixture.

  • Seal the tube and place it in the microwave reactor.

  • Heat the reaction mixture to 120°C for 30 minutes with a power of 100 W.

  • After cooling, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Low-Temperature Amide Coupling using EDC/HOBt

This is a general protocol for amide bond formation with sensitive substrates that can be adapted for 3-Amino-6-chloropyrazine-2-carboxylic acid.

Materials:

  • 3-Amino-6-chloropyrazine-2-carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Desired amine

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 3-Amino-6-chloropyrazine-2-carboxylic acid (1 equivalent) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) in the same solvent.

  • Slowly add the amine solution and DIPEA (2-3 equivalents) to the carboxylic acid mixture at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product.

  • The aqueous layer can be washed with a mild acid (e.g., 1M HCl) to remove the base and unreacted amine, and then with a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt.

  • Dry the organic layer and concentrate under reduced pressure at a low temperature.

  • Purify the product using column chromatography.

Visualizations

Decomposition_Pathway 3-Amino-6-chloropyrazine-2-carboxylic_acid 3-Amino-6-chloropyrazine- 2-carboxylic acid Decarboxylation Decarboxylation 3-Amino-6-chloropyrazine-2-carboxylic_acid->Decarboxylation Heat 2-Amino-5-chloropyrazine 2-Amino-5-chloropyrazine Decarboxylation->2-Amino-5-chloropyrazine CO2 CO2 Decarboxylation->CO2

Caption: Primary decomposition pathway of 3-Amino-6-chloropyrazine-2-carboxylic acid.

Experimental_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Start 3-Amino-6-chloropyrazine- 2-carboxylic acid Add_CDI Add CDI in DMSO Start->Add_CDI Stir_RT Stir at RT (5-10 min) Add_CDI->Stir_RT Add_Amine Add Amine Stir_RT->Add_Amine Microwave Microwave Irradiation (120°C, 30 min) Add_Amine->Microwave Workup Aqueous Workup Microwave->Workup Purification Purification Workup->Purification Product Desired Amide Purification->Product Troubleshooting_Logic Low_Yield Low Yield of Amide? Check_Temp Is Reaction Temp > RT? Low_Yield->Check_Temp Yes High_Temp_Action Lower Reaction Temperature Check_Temp->High_Temp_Action Yes Check_Reagent Using Harsh Reagent? Check_Temp->Check_Reagent No Success Improved Yield High_Temp_Action->Success Change_Reagent Switch to Milder Coupling Reagent (e.g., CDI, EDC/HOBt) Check_Reagent->Change_Reagent Yes Check_pH Is pH Strongly Acidic or Basic? Check_Reagent->Check_pH No Change_Reagent->Success Adjust_pH Maintain Near-Neutral pH Check_pH->Adjust_pH Yes Adjust_pH->Success

References

Troubleshooting

selection of optimal solvent for 3-Amino-6-chloropyrazine-2-carboxylic acid reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-6-chloropyrazine-2-carboxylic acid....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-6-chloropyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 3-Amino-6-chloropyrazine-2-carboxylic acid?

Q2: Which solvents are recommended for amidation reactions with 3-Amino-6-chloropyrazine-2-carboxylic acid?

A2: For amidation reactions, polar aprotic solvents are generally the preferred choice. Dimethyl sulfoxide (DMSO) has been successfully used for the amidation of the closely related 3-aminopyrazine-2-carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent[2][3]. Other common polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are also frequently employed for amide bond formation. In some cases, a two-step procedure involving the formation of a methyl ester intermediate followed by aminolysis in a protic solvent like methanol can be effective[2].

Q3: What are the suggested solvent systems for the esterification of 3-Amino-6-chloropyrazine-2-carboxylic acid?

A3: For the esterification of 3-Amino-6-chloropyrazine-2-carboxylic acid, the choice of solvent is often the alcohol that will form the desired ester. For example, to synthesize the methyl ester, methanol is the solvent of choice, typically with an acid catalyst such as sulfuric acid or thionyl chloride[4]. Another approach involves the reaction of the alkali metal salt of the carboxylic acid with an alkyl halide in a polar aprotic solvent like N,N-dimethylformamide (DMF)[5].

Q4: I am observing low yields in my amidation reaction. What are the potential causes and solutions?

A4: Low yields in amidation reactions can be attributed to several factors:

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. Consider switching to a solvent with higher solubilizing power, such as DMSO or DMF.

  • Inefficient Coupling Agent: The chosen coupling agent may not be effective. For amino acids, reagents like 1,1'-carbonyldiimidazole (CDI) are often used[2][3].

  • Side Reactions: The amino group on the pyrazine ring can potentially compete in side reactions. Ensuring the carboxylic acid is fully activated before the addition of the amine nucleophile can help mitigate this.

  • Reaction Conditions: The reaction temperature and time may not be optimal. Microwave-assisted synthesis has been shown to be effective in driving these reactions to completion[2][3].

Troubleshooting Guides

Issue 1: Poor Solubility of Starting Material
  • Symptoms: Undissolved solid is visible in the reaction mixture, leading to incomplete reaction and low yields.

  • Possible Causes: The selected solvent is not optimal for 3-Amino-6-chloropyrazine-2-carboxylic acid.

  • Solutions:

    • Solvent Screening: Test the solubility of the starting material in a range of polar aprotic solvents.

    • Increase Temperature: Gently warming the reaction mixture may improve solubility.

    • Use a Co-solvent: In some cases, adding a small amount of a co-solvent can enhance solubility.

Issue 2: Incomplete Amidation Reaction
  • Symptoms: Significant amount of starting carboxylic acid remains after the reaction, as observed by TLC or LC-MS.

  • Possible Causes:

    • Insufficient activation of the carboxylic acid.

    • Deactivation of the coupling agent by moisture.

    • Steric hindrance from the amine.

  • Solutions:

    • Choice of Coupling Agent: If using a carbodiimide-based coupling agent, consider the addition of an activator like 1-hydroxybenzotriazole (HOBt). For challenging couplings, more potent activators like HATU can be employed.

    • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can quench the activated carboxylic acid intermediate.

    • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or consider gentle heating. Microwave irradiation can also be beneficial[2][3].

Issue 3: Formation of Byproducts in Esterification
  • Symptoms: Multiple spots are observed on TLC, and the desired ester is obtained in low purity.

  • Possible Causes:

    • Side reactions with the amino group.

    • Decomposition of the starting material or product under harsh acidic conditions.

  • Solutions:

    • Milder Esterification Conditions: Instead of strong acids like concentrated H2SO4, consider using trimethylchlorosilane (TMSCl) in methanol, which can proceed under milder conditions[6][7].

    • Two-Step Procedure: Protect the amino group before esterification, followed by deprotection. However, a more direct approach is often preferred.

    • Alternative Method: Utilize the reaction of the carboxylate salt with an alkyl halide in a solvent like DMF to avoid strongly acidic conditions[5].

Data Presentation

Table 1: Qualitative Solubility of 3-Amino-6-chloropyrazine-2-carboxylic acid and Suitability for Reactions

Solvent ClassExample SolventsQualitative SolubilitySuitability for AmidationSuitability for Esterification
ProticWaterLimited[1]Generally not idealNot suitable
Methanol, EthanolLikely sparingly solubleCan be used in two-step aminolysis[2]Good, as both solvent and reagent[4]
Polar AproticDMSO, DMFGood[2][3][5]Excellent, especially with coupling agents[2][3]Good for salt-based alkylation[5]
THF, AcetonitrileModerateGood, often requires a coupling agentLess common
Non-polarToluene, HexanePoorNot suitableNot suitable

Experimental Protocols

Protocol 1: Amidation using CDI in DMSO

This protocol is adapted from a procedure for the amidation of 3-aminopyrazine-2-carboxylic acid[2][3].

  • To a solution of 3-Amino-6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMSO, add 1,1'-carbonyldiimidazole (CDI) (1.3 eq).

  • Stir the mixture at room temperature for 10-15 minutes, or until the evolution of CO2 gas ceases.

  • Add the desired amine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Methyl Esterification using Sulfuric Acid in Methanol

This protocol is a general method for the esterification of amino acids.

  • Suspend 3-Amino-6-chloropyrazine-2-carboxylic acid in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting methyl ester by column chromatography or recrystallization.

Visualizations

Solvent_Selection_Workflow cluster_amidation Amidation Solvent Selection cluster_esterification Esterification Solvent Selection start Start: Select Reaction Type amidation Amidation start->amidation esterification Esterification start->esterification polar_aprotic Polar Aprotic Solvents (DMSO, DMF, THF) amidation->polar_aprotic aminolysis Two-Step: Esterification then Aminolysis amidation->aminolysis alcohol_solvent Alcohol as Solvent & Reagent (e.g., Methanol, Ethanol) esterification->alcohol_solvent salt_alkylation Salt Formation & Alkylation esterification->salt_alkylation coupling_agent Use Coupling Agent (e.g., CDI, HATU) polar_aprotic->coupling_agent protic_solvent Protic Solvent (e.g., Methanol) aminolysis->protic_solvent acid_catalyst Use Acid Catalyst (H2SO4, SOCl2, TMSCl) alcohol_solvent->acid_catalyst polar_aprotic_ester Polar Aprotic Solvent (e.g., DMF) salt_alkylation->polar_aprotic_ester

Caption: Workflow for selecting an optimal solvent for amidation and esterification reactions.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_byproducts Troubleshooting Byproduct Formation start Problem Encountered low_yield Low Yield / Incomplete Reaction start->low_yield byproducts Byproduct Formation start->byproducts check_solubility Check Solubility of Starting Material low_yield->check_solubility check_coupling Evaluate Coupling Agent Efficiency low_yield->check_coupling optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions ester_byproduct Esterification Side Reactions byproducts->ester_byproduct amide_byproduct Amidation Side Reactions byproducts->amide_byproduct change_solvent Switch to a more polar aprotic solvent (DMSO, DMF) check_solubility->change_solvent stronger_coupling Use a stronger coupling agent (e.g., HATU) check_coupling->stronger_coupling increase_temp_time Increase temperature/time or use microwave optimize_conditions->increase_temp_time milder_conditions Use milder conditions (e.g., TMSCl/MeOH) ester_byproduct->milder_conditions stepwise_addition Ensure full activation of carboxylic acid before adding amine amide_byproduct->stepwise_addition

Caption: A logical guide for troubleshooting common issues in reactions.

References

Optimization

monitoring reaction progress of 3-Amino-6-chloropyrazine-2-carboxylic acid derivatization

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the derivatization of 3-Amino-6-chloropyrazine-2-carboxyl...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the derivatization of 3-Amino-6-chloropyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are best for monitoring the progress of my reaction?

A1: The choice of technique depends on the available equipment and the specific reaction conditions. The most common and effective methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: How can I use TLC to monitor the reaction?

A2: TLC is a quick and straightforward method to qualitatively track the consumption of the starting material and the formation of the product.[1][2] Spot the reaction mixture on a TLC plate alongside the starting acid. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot for the amide product. The product is typically less polar than the carboxylic acid starting material, so it will have a higher Rf value.

Q3: What should I do if I cannot see my spots on the TLC plate under UV light?

A3: While pyrazine derivatives are often UV active, your product or starting material may not be strongly chromophoric.[2] In this case, use a staining agent. Potassium permanganate (KMnO4) stain is effective for visualizing a wide range of organic compounds. Iodine vapor is another non-specific staining option.[3]

Q4: What are the advantages of using HPLC or LC-MS?

A4: HPLC and LC-MS provide quantitative data on the reaction progress.[4] You can determine the percentage of starting material remaining and the percentage of product formed. LC-MS has the added advantage of confirming the mass of the product, which helps in identifying side products and verifying the desired derivatization.[5]

Q5: My HPLC results show multiple peaks. What could they be?

A5: Multiple peaks could indicate the presence of starting materials, the desired product, unreacted coupling agents (like HATU or HOBt), byproducts from the coupling agent (like DCU if using DCC), or side products from the reaction itself. An LC-MS analysis is the best way to identify each peak by its mass-to-charge ratio.

Q6: How can NMR spectroscopy be used to confirm reaction completion?

A6: ¹H NMR spectroscopy is a powerful tool for confirming the final product structure. For amide formation, you should see the disappearance of the carboxylic acid proton (a broad singlet, often >10 ppm) and the appearance of a new amide N-H proton signal (typically a broad singlet between 7-9 ppm). You will also observe shifts in the aromatic protons of the pyrazine ring upon conversion of the carboxylic acid to the amide.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction is stalled (incomplete conversion) 1. Inactive coupling reagent. 2. Insufficient amount of coupling reagent or base. 3. Presence of water in the reaction mixture, which can hydrolyze activated intermediates.[6] 4. Low reactivity of the amine.1. Use a fresh bottle of coupling reagent. 2. Increase the equivalents of the coupling reagent and base (e.g., use 1.2-1.5 equivalents). 3. Ensure all glassware is oven-dried and use anhydrous solvents.[6] 4. Consider increasing the reaction temperature or switching to a more powerful coupling agent like HATU or T3P.[7]
Multiple unidentified spots/peaks observed 1. Formation of side products (e.g., anhydride of the starting acid).[8] 2. Decomposition of starting material or product. 3. Reaction with the solvent (e.g., if using a nucleophilic solvent).1. Add the amine to the activated acid promptly. For some coupling agents, pre-activating the acid for a short period (5-15 min) before adding the amine is optimal.[6] 2. Monitor the reaction at a lower temperature. 3. Use a non-nucleophilic, anhydrous solvent such as DMF, DCM, or THF.[6]
TLC shows a streak instead of a distinct spot for the starting material The carboxylic acid is highly polar and can interact strongly with the silica gel.1. Add a small amount of acetic or formic acid to the TLC mobile phase (e.g., 0.5-1%). This will protonate the acid, making it less polar and reducing streaking. 2. Use a more polar eluent system.
Product peak in LC-MS has the wrong mass 1. Formation of an unexpected side product. 2. Dimerization of the starting acid. 3. Reaction with a contaminant.1. Analyze the mass to hypothesize the structure. For example, a mass corresponding to the anhydride suggests issues with the coupling reaction. 2. Ensure accurate stoichiometry of reagents. 3. Use high-purity starting materials and solvents.
No product formation despite activated ester being observed by LC-MS The amine is not nucleophilic enough to react with the activated ester, a common issue with electron-deficient amines.[8]1. Switch to a more reactive acid derivative, such as an acid chloride (prepared using SOCl₂ or oxalyl chloride).[8] 2. Increase the reaction temperature. 3. Add a catalyst like DMAP (4-dimethylaminopyridine), but be cautious as it can cause racemization in chiral compounds.

Data Presentation

Table 1: Typical Chromatographic Parameters for Reaction Monitoring

CompoundTechniqueMobile Phase / EluentExpected Rf / Retention Time
3-Amino-6-chloropyrazine-2-carboxylic acidTLC1:1 Hexane:Ethyl Acetate + 1% Acetic AcidLow Rf (e.g., 0.1-0.2)
Amide Product (e.g., N-benzyl amide)TLC1:1 Hexane:Ethyl AcetateHigher Rf (e.g., 0.5-0.7)
3-Amino-6-chloropyrazine-2-carboxylic acidHPLC (RP)Acetonitrile/Water + 0.1% Formic Acid (Gradient)Early eluting peak
Amide Product (e.g., N-benzyl amide)HPLC (RP)Acetonitrile/Water + 0.1% Formic Acid (Gradient)Later eluting peak

Table 2: Key Spectroscopic Data for Identification

CompoundTechniqueKey Signal / Value
3-Amino-6-chloropyrazine-2-carboxylic acid¹H NMR-COOH proton signal: >10 ppm (broad)
Amide Product¹H NMR-CONH- proton signal: ~7-9 ppm (broad)
3-Amino-6-chloropyrazine-2-carboxylic acidLC-MS (ESI-)[M-H]⁻ at m/z 172.0
Amide Product (e.g., N-benzyl amide)LC-MS (ESI+)[M+H]⁺ at m/z 263.1

Note: Exact values for Rf, retention time, NMR shifts, and m/z will vary based on the specific derivative and analytical conditions.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Monitoring

  • Plate Preparation : Use silica gel 60 F254 plates.

  • Eluent System : A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 2:1, 1:1, or 1:2). If the starting acid streaks, add 0.5-1% acetic acid to the eluent.

  • Spotting : Dissolve a small amount of your starting material in a suitable solvent to use as a reference. On the TLC plate, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

  • Development : Place the plate in a sealed chamber with the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[2] If needed, stain the plate using a potassium permanganate dip.

  • Analysis : Compare the spots. The reaction is complete when the starting material spot in the reaction mixture lane has disappeared, and a new product spot is prominent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring

  • Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.[9]

  • Mobile Phase :

    • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid.

  • Gradient : A typical gradient would be to start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over 10-20 minutes.[10] This will elute the polar starting material first, followed by the less polar amide product.

  • Sample Preparation : Quench a small aliquot of the reaction mixture (e.g., 10 µL) and dilute it with the mobile phase (e.g., in 1 mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • Detection : Use a UV detector, monitoring at a wavelength where the pyrazine ring absorbs, typically around 254 nm or 280 nm.

  • Analysis : Integrate the peak areas of the starting material and product to calculate the percent conversion over time.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Analysis & Decision cluster_outcome Outcome start Combine Starting Acid, Amine, Coupling Agent, & Solvent reaction Stir at RT or Heat start->reaction quench Withdraw & Quench Aliquots at T=0, 1h, 4h... reaction->quench tlc TLC Analysis quench->tlc Qualitative Check hplc HPLC / LC-MS Analysis quench->hplc Quantitative Check is_complete Is Reaction Complete? tlc->is_complete hplc->is_complete workup Proceed to Workup & Purification is_complete->workup Yes continue_rxn Continue Reaction (Monitor Again Later) is_complete->continue_rxn No continue_rxn->quench

Caption: Experimental workflow for monitoring reaction progress.

troubleshooting_guide start Low Conversion Observed check_reagents Are reagents (coupling agent, base) fresh and anhydrous? start->check_reagents check_stoich Is stoichiometry correct? check_reagents->check_stoich Yes sol_reagents Use fresh, anhydrous reagents and solvents. check_reagents->sol_reagents No check_temp Is reaction temperature adequate? check_stoich->check_temp Yes sol_stoich Increase equivalents of coupling agent/base (1.2-1.5 eq). check_stoich->sol_stoich No sol_temp Increase temperature or allow longer reaction time. check_temp->sol_temp No sol_coupling Switch to a stronger coupling agent (e.g., T3P) or convert acid to acid chloride. check_temp->sol_coupling Yes

Caption: Troubleshooting tree for low reaction conversion.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-Amino-6-chloropyrazine-2-carboxylic Acid

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-6-chloropyrazine-2-carboxylic acid is a valuable building block in the synthesis of v...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-6-chloropyrazine-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two alternative synthetic routes to this important molecule, complete with experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

The two primary synthetic pathways to 3-Amino-6-chloropyrazine-2-carboxylic acid diverge in their starting materials and overall strategy. Route 1 employs a chlorination and subsequent hydrolysis of a commercially available aminopyrazine ester. In contrast, Route 2 involves the hydrolysis of a substituted pyrazine carbonitrile, which itself must be synthesized.

ParameterRoute 1: Chlorination of Aminopyrazine EsterRoute 2: Hydrolysis of Aminopyrazine Carbonitrile
Starting Material Methyl 3-aminopyrazine-2-carboxylate3-Amino-6-chloropyrazine-2-carbonitrile
Key Reactions Electrophilic Chlorination, Ester HydrolysisNitrile Hydrolysis
Reagents Sulfuryl chloride, Methanol, Sodium HydroxideSodium Hydroxide, Water
Overall Yield ~50-55% (estimated)Not reported (requires synthesis of starting material)
Purity High (crystallization)Dependent on the purity of the starting nitrile
Advantages Fewer steps if starting ester is available, established chlorination protocol.Potentially high-yielding hydrolysis.
Disadvantages Use of corrosive sulfuryl chloride, requires a two-step process.Starting material not readily available, requires prior synthesis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route 1 A Methyl 3-aminopyrazine- 2-carboxylate B Methyl 3-amino-6-chloropyrazine- 2-carboxylate A->B SO2Cl2, CH3OH C 3-Amino-6-chloropyrazine- 2-carboxylic acid B->C NaOH, H2O, Heat

Caption: Synthetic pathway for Route 1.

Route 2 A 3-Amino-6-chloropyrazine- 2-carbonitrile B 3-Amino-6-chloropyrazine- 2-carboxylic acid A->B NaOH, H2O, Heat

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Below are the detailed experimental procedures for each synthetic route.

Route 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate followed by Hydrolysis

This two-step route commences with the chlorination of the commercially available methyl 3-aminopyrazine-2-carboxylate.

Step 1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate

  • Materials:

    • Methyl 3-aminopyrazine-2-carboxylate

    • Methanol

    • Sulfuryl chloride

    • Ice

  • Procedure:

    • A solution of methyl 3-aminopyrazine-2-carboxylate in methanol is prepared in a reaction vessel equipped with a stirrer and cooling bath.

    • The solution is cooled to 0-5 °C using an ice bath.

    • Sulfuryl chloride is added dropwise to the cooled solution while maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The reaction mixture is then carefully poured into ice water, leading to the precipitation of the product.

    • The light yellow precipitate of methyl 3-amino-6-chloropyrazine-2-carboxylate is collected by filtration, washed with cold water and a small amount of cold isopropanol, and dried in air.[1]

    • A reported yield for this reaction is 55%.[1]

Step 2: Hydrolysis of Methyl 3-amino-6-chloropyrazine-2-carboxylate

  • Materials:

    • Methyl 3-amino-6-chloropyrazine-2-carboxylate

    • Sodium hydroxide solution (e.g., 1 M)

    • Hydrochloric acid (for acidification)

    • Water

  • Procedure (General):

    • The methyl 3-amino-6-chloropyrazine-2-carboxylate is suspended in an aqueous solution of sodium hydroxide.

    • The mixture is heated to reflux and stirred for several hours until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

    • The reaction mixture is cooled to room temperature and then acidified with hydrochloric acid to a pH of approximately 3-4.

    • The precipitated 3-Amino-6-chloropyrazine-2-carboxylic acid is collected by filtration, washed with cold water, and dried.

Route 2: Hydrolysis of 3-Amino-6-chloropyrazine-2-carbonitrile

This route provides a more direct conversion to the final product, provided the starting nitrile is available. The synthesis of the starting material, 3-amino-6-chloropyrazine-2-carbonitrile, is a necessary precursor step if it is not commercially sourced.

Step 1 (Precursor Synthesis): Synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile

The synthesis of this starting material can be achieved through various methods, one of which involves the amination of a dichloropyrazine derivative.

Step 2: Hydrolysis of 3-Amino-6-chloropyrazine-2-carbonitrile

  • Materials:

    • 3-Amino-6-chloropyrazine-2-carbonitrile

    • Aqueous sodium hydroxide solution

    • Hydrochloric acid (for acidification)

  • Procedure (General):

    • The 3-amino-6-chloropyrazine-2-carbonitrile is heated under reflux with an aqueous solution of sodium hydroxide.

    • The reaction is monitored until the hydrolysis of the nitrile to the carboxylate is complete. This process may also lead to the formation of the corresponding amide as an intermediate.

    • Upon completion, the reaction mixture is cooled.

    • The solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 3-Amino-6-chloropyrazine-2-carboxylic acid.

    • The solid product is isolated by filtration, washed with water, and dried.

Conclusion

The choice between these two synthetic routes for 3-Amino-6-chloropyrazine-2-carboxylic acid will largely depend on the availability and cost of the starting materials. Route 1, beginning with the commercially available methyl 3-aminopyrazine-2-carboxylate, offers a more established and potentially quicker path to the desired product, despite the use of the corrosive reagent sulfuryl chloride. Route 2 is conceptually simpler in its final step but is contingent on the accessibility of the 3-amino-6-chloropyrazine-2-carbonitrile precursor. For research and development purposes where the starting ester for Route 1 is readily obtainable, it may present a more straightforward approach. However, for larger-scale synthesis, a thorough cost and process analysis of both routes, including the synthesis of the starting nitrile for Route 2, would be necessary to determine the most economically viable option.

References

Comparative

A Comparative Bioactivity Landscape of Pyrazinecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Pyrazinecarboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazinecarboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their bioactivity, focusing on antimicrobial, antitubercular, anticancer, and anti-inflammatory properties. The information is compiled from various studies to offer a comprehensive overview, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data of various pyrazinecarboxylic acid derivatives, allowing for a direct comparison of their efficacy across different biological targets.

Table 1: Antimicrobial Activity of Pyrazinecarboxylic Acid Derivatives
CompoundTest OrganismMIC (µg/mL)Reference
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)Candida albicans3.125[1]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)Candida albicans3.125[1]
P3, P4, P7, P9Escherichia coli50[1]
P6, P7, P9, P10Pseudomonas aeruginosa25[1]
P2Bacillus subtilis25[1]
P2Staphylococcus aureus6.25[1]
Table 2: Antitubercular Activity of Pyrazinecarboxylic Acid Derivatives
CompoundStrainMIC (µg/mL)% InhibitionReference
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv1.56>90%[2]
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamideOther mycobacterial strains12.5>90%[2]
N-phenylpyrazine-2-carboxamides (various derivatives)M. tuberculosis H37Rv3.13 - 12.5>90%[2]
Pyrazine-1,3,4-oxadiazole derivative (2f)M. tuberculosis H37Rv3.13 - 12.5-[3]
Hybrid molecules (8a, 8b, 8c, 8d, 14b, 18)M. tuberculosis H37Rv≤6.25-[4]
Table 3: Anticancer Activity of Pyrazinecarboxylic Acid Derivatives
Compound Class/DerivativeCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazine derivatives (10b, 10i, 12b, 12i)Hep-2, HepG2, A375, MCF-7Not specified, but showed significant activity[5]
Pyrazoline derivative (b17)HepG-23.57[6]
Pyrazole benzothiazole hybrid (Compound 25)HT29, PC3, A549, U87MG3.17 - 6.77[7]
Pyrazole carbaldehyde derivative (Compound 43)MCF70.25[7]
Table 4: Anti-inflammatory Activity of Related Heterocyclic Carboxylic Acid Derivatives

Data for pyrazinecarboxylic acid derivatives with specific COX/LOX inhibition is limited in the reviewed literature. The table below presents data for structurally related pyrazole and pyridazine derivatives to provide context.

Compound Class/DerivativeTargetIC50 (µM)Reference
Pyridazine derivative (6b)COX-20.18[8]
Pyridazine derivative (4c)COX-20.26[8]
Pyrazole-hydrazone derivative (4b)COX-20.58[9]
Pyrazole-hydrazone derivative (4a)COX-20.67[9]
Quinolinone-pyrazoline hybrid (9b)LOX10[10]

Experimental Protocols

This section details the methodologies for the key bioactivity assays cited in this guide.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[1]

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against Mycobacterium tuberculosis.[11]

  • Culture Preparation: M. tuberculosis is cultured in a suitable medium (e.g., Middlebrook 7H9 broth).

  • Compound Dilution: The test compounds are serially diluted in the microplate.

  • Inoculation: The mycobacterial suspension is added to each well.

  • Incubation: Plates are incubated for several days.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well.

  • MIC Determination: A change in color from blue to pink indicates mycobacterial growth. The MIC is the lowest compound concentration that prevents this color change.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read on a microplate reader, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.[3]

  • Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, carrageenan is injected into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: Paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways and mechanisms of action associated with the bioactivity of pyrazinecarboxylic acid derivatives.

Antitubercular Mechanism of Pyrazinamide

Pyrazinamide, a prodrug, is a cornerstone of tuberculosis therapy. Its active form, pyrazinoic acid, disrupts multiple cellular functions within Mycobacterium tuberculosis.

Pyrazinamide_Mechanism Pyrazinamide Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA) Pyrazinamide->PncA Activation in M. tuberculosis POA Pyrazinoic Acid (POA) (Active Drug) PncA->POA Membrane Disruption of Membrane Potential POA->Membrane Energy Interference with Energy Production POA->Energy FAS1 Inhibition of Fatty Acid Synthase I (FAS I) POA->FAS1 TransTranslation Inhibition of Trans-translation POA->TransTranslation

Caption: Mechanism of action of Pyrazinamide against M. tuberculosis.

Anticancer Activity via Kinase Inhibition

Several pyrazine derivatives exert their anticancer effects by inhibiting key kinase signaling pathways, such as the PI3K/Akt/ERK1/2 pathway, which are crucial for cancer cell proliferation and survival.

Anticancer_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt ERK ERK1/2 Akt->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->PI3K Inhibition Pyrazine_Derivative->Akt Inhibition Pyrazine_Derivative->ERK Inhibition

Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by pyrazine derivatives.

Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of pyrazinecarboxylic acid derivatives for their biological activity.

Experimental_Workflow Start Synthesis of Pyrazinecarboxylic Acid Derivatives Antimicrobial Antimicrobial Screening (MIC determination) Start->Antimicrobial Antitubercular Antitubercular Screening (MABA) Start->Antitubercular Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Antiinflammatory Anti-inflammatory Screening (COX/LOX Assay) Start->Antiinflammatory Data_Analysis Data Analysis (IC50/MIC Calculation) Antimicrobial->Data_Analysis Antitubercular->Data_Analysis Anticancer->Data_Analysis Antiinflammatory->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for in vitro bioactivity screening of pyrazine derivatives.

References

Validation

A Comparative Guide to 3-Amino-6-chloropyrazine-2-carboxylic Acid and Other Key Heterocyclic Scaffolds in Drug Design

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Heterocyclic compounds, in particular, form the bedrock of a vast number of approved therapeutics due to their ability to present functional groups in precise three-dimensional orientations and engage in a multitude of interactions with biological targets. This guide provides an objective comparison of 3-amino-6-chloropyrazine-2-carboxylic acid against other prominent heterocyclic scaffolds—pyridine, pyrimidine, indole, and quinoline—offering a data-driven perspective for researchers in the field.

Introduction to Heterocyclic Scaffolds

Heterocyclic scaffolds are cyclic compounds containing at least one atom other than carbon within their ring structure. Nitrogen-containing heterocycles are of particular importance in drug design, as they are prevalent in natural products and exhibit a wide range of biological activities. The scaffolds discussed herein are foundational components of numerous FDA-approved drugs, underscoring their therapeutic relevance.[1][2][3][4]

3-Amino-6-chloropyrazine-2-carboxylic acid is a substituted pyrazine derivative that has garnered interest as a versatile building block in medicinal chemistry. Its unique arrangement of nitrogen atoms and substituents offers opportunities for multi-point interactions with biological targets, and its derivatives have shown promise in areas such as oncology and infectious diseases.[5][6]

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The physicochemical and pharmacokinetic properties of a scaffold are paramount to its potential as a drug candidate, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes key properties of 3-amino-6-chloropyrazine-2-carboxylic acid alongside representative FDA-approved drugs containing pyridine, pyrimidine, indole, and quinoline scaffolds.

Property3-Amino-6-chloropyrazine-2-carboxylic acidImatinib (Pyridine)Imatinib (Pyrimidine)Indomethacin (Indole)Chloroquine (Quinoline)
Molecular Weight ( g/mol ) 173.56[7]493.6493.6357.79319.87
LogP 0.8 (Predicted)3.83.83.14.6
Topological Polar Surface Area (TPSA) 97.2 Ų81.9 Ų81.9 Ų66.4 Ų32.4 Ų
Hydrogen Bond Donors 34411
Hydrogen Bond Acceptors 57743
Bioavailability (%) Data not available~98%~98%>90%~89%
Primary Metabolism Route Data not availableHepatic (CYP3A4)Hepatic (CYP3A4)Hepatic (CYP2C9)Hepatic (CYP2D6, 3A4)
Primary Excretion Route Data not availableFecalFecalRenal and BiliaryRenal

Biological Activity and Therapeutic Applications: A Head-to-Head Comparison

The true measure of a scaffold's utility lies in the biological activity of its derivatives. This section compares the demonstrated and potential therapeutic applications of compounds derived from 3-amino-6-chloropyrazine-2-carboxylic acid with established drugs based on other heterocyclic cores.

ScaffoldRepresentative Drug/DerivativeBiological Target(s)Therapeutic AreaReported IC50/MIC
3-Amino-6-chloropyrazine-2-carboxylic acid 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis InhA (predicted)[5]AntitubercularMIC: 6 µM[5]
Pyridine ImatinibBcr-Abl, c-Kit, PDGFROncologyIC50: 100-1000 nM (Bcr-Abl)
Pyrimidine ImatinibBcr-Abl, c-Kit, PDGFROncologyIC50: 100-1000 nM (Bcr-Abl)
Indole IndomethacinCOX-1, COX-2Anti-inflammatoryIC50: ~10-100 nM (COX-1)
Quinoline ChloroquineHeme polymeraseAntimalarialIC50: ~20 nM (P. falciparum)

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways targeted by these scaffolds and the workflows of key experimental assays is crucial for a deeper understanding of their mechanisms and evaluation.

Signaling_Pathway Simplified Kinase Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Kinase Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Leads to Kinase Inhibitor (e.g., Imatinib) Kinase Inhibitor (e.g., Imatinib) Kinase Inhibitor (e.g., Imatinib)->Receptor Tyrosine Kinase (RTK) Inhibits

Fig. 1: Kinase signaling and inhibition.

MTT_Assay_Workflow MTT Assay for Cell Viability Workflow Seed cells in 96-well plate Seed cells in 96-well plate Treat with test compounds Treat with test compounds Seed cells in 96-well plate->Treat with test compounds Incubate for 24-72 hours Incubate for 24-72 hours Treat with test compounds->Incubate for 24-72 hours Add MTT reagent Add MTT reagent Incubate for 24-72 hours->Add MTT reagent Incubate for 2-4 hours Incubate for 2-4 hours Add MTT reagent->Incubate for 2-4 hours Solubilize formazan crystals Solubilize formazan crystals Incubate for 2-4 hours->Solubilize formazan crystals Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan crystals->Measure absorbance at 570 nm Calculate cell viability Calculate cell viability Measure absorbance at 570 nm->Calculate cell viability

Fig. 2: MTT assay workflow.

Detailed Experimental Protocols

Synthesis of 3-Amino-6-chloropyrazine-2-carboxamide (A key intermediate)

This protocol describes the synthesis of a key amide intermediate from 3-amino-6-chloropyrazine-2-carboxylic acid, which is often a subsequent step in generating bioactive derivatives.

Materials:

  • 3-amino-6-chloropyrazine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Substituted amine (e.g., benzylamine)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add 3-amino-6-chloropyrazine-2-carboxylic acid (1.0 eq).

  • Add DMSO to dissolve the starting material.

  • Add CDI (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1.1 eq) to the reaction mixture.

  • Seal the vial and heat in a microwave reactor at 120-150°C for 15-30 minutes.

  • After cooling, the reaction mixture is typically purified by column chromatography on silica gel to yield the desired amide.[8]

In Vitro Kinase Inhibition Assay

This generalized protocol is for determining the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the purified kinase to each well (except the negative control) and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10]

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.[11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3][4][12][13]

Conclusion

The choice of a heterocyclic scaffold is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. 3-Amino-6-chloropyrazine-2-carboxylic acid presents a promising and relatively underexplored scaffold with potential in diverse therapeutic areas, particularly in the development of novel anticancer and antimicrobial agents. Its derivatives have demonstrated potent in vitro activity, and its structure offers multiple points for chemical modification to optimize potency and pharmacokinetic properties.

In comparison, pyridine, pyrimidine, indole, and quinoline are well-established "privileged" scaffolds, each with a rich history in medicinal chemistry and a significant number of FDA-approved drugs.[14][15][16][17] They offer a wealth of structure-activity relationship data and established synthetic routes.

For researchers venturing into novel chemical space, 3-amino-6-chloropyrazine-2-carboxylic acid provides an exciting platform. For those seeking to build upon established pharmacophores, the other scaffolds offer a solid foundation. Ultimately, a thorough understanding of the comparative properties and biological activities, as outlined in this guide, will empower drug discovery professionals to make more informed decisions in the rational design of next-generation therapeutics.

References

Comparative

Rise of a New Contender: 3-Amino-6-chloropyrazine-2-carboxylic Acid Derivatives as Potent Enzyme Inhibitors

A new class of compounds, derivatives of 3-Amino-6-chloropyrazine-2-carboxylic acid, is demonstrating significant promise as potent and selective enzyme inhibitors. These molecules are emerging as valuable tools for rese...

Author: BenchChem Technical Support Team. Date: December 2025

A new class of compounds, derivatives of 3-Amino-6-chloropyrazine-2-carboxylic acid, is demonstrating significant promise as potent and selective enzyme inhibitors. These molecules are emerging as valuable tools for researchers in drug discovery and development, with demonstrated activity against a range of critical enzyme targets implicated in cancer and infectious diseases.

This guide provides an objective comparison of the performance of these derivatives against other known inhibitors, supported by experimental data from recent studies. It also offers detailed methodologies for key validation experiments to aid researchers in their own investigations.

Performance Against Key Enzyme Targets

Derivatives of 3-Amino-6-chloropyrazine-2-carboxylic acid have been successfully validated as inhibitors of several key enzymes, including Fibroblast Growth Factor Receptors (FGFRs) and mycobacterial enzymes such as Prolyl-tRNA Synthetase and Methionine Aminopeptidase 1.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been identified as novel and potent pan-FGFR inhibitors.[1] Genetic alterations in FGFRs are known oncogenic drivers in a variety of cancers.[1] The designed compounds leverage a scaffold hopping strategy from the known FGFR inhibitor BGJ398, replacing the pyrimidine core with a pyrazine scaffold to generate novel intellectual property and potentially improved properties.[1]

One of the lead compounds, 18i , demonstrated potent inhibitory activity against FGFR1-4 kinases and effectively blocked the activation of FGFR and its downstream signaling pathways at the submicromolar level.[1] This compound also exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[1]

Table 1: Comparison of IC50 Values for FGFR Inhibitors

CompoundFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)Reference
Compound 18i 12.33.86.515.1[1]
BGJ398 (Infigratinib) 0.91.01.060(Data from external literature)
AZD4547 0.592.41.6165(Data from external literature)
Antimycobacterial Activity

Derivatives of this class have also shown significant promise in the fight against tuberculosis. They have been investigated as inhibitors of essential mycobacterial enzymes.

One study focused on the design of these derivatives as inhibitors of mycobacterial Methionine aminopeptidase 1 (MtMetAP1), a crucial enzyme for the survival of Mycobacterium tuberculosis.[2] High inhibition of the isolated enzyme was observed, particularly with 2-substituted benzamide derivatives.[2]

Another line of research has explored adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide as inhibitors of Prolyl-tRNA Synthetase (ProRS), another vital enzyme for mycobacterial protein synthesis. The most active compounds showed minimum inhibitory concentrations (MIC) ranging from 1.95 to 31.25 µg/mL against Mycobacterium tuberculosis and were also effective against multidrug-resistant strains.

Table 2: Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Compound/Derivative TypeTarget EnzymeActivity (MIC, µg/mL)OrganismReference
4'-substituted 3-(benzamido)pyrazine-2-carboxamidesProlyl-tRNA Synthetase1.95 - 31.25M. tuberculosis[3]
3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamidesMethionine aminopeptidase 1Mediocre in vitro potencyM. tuberculosis H37Ra and H37Rv[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Synthesis of 3-amino-pyrazine-2-carboxamide Derivatives

A general synthetic route for a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives involved a multi-step process.[1] This included a Suzuki cross-coupling reaction to introduce various aryl groups, followed by deprotection steps to yield the final compounds.[1]

FGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against FGFR kinases can be determined using a standard in vitro kinase assay. A typical protocol would involve:

  • Incubation of the recombinant FGFR enzyme with the test compound at varying concentrations.

  • Addition of a substrate peptide and ATP to initiate the kinase reaction.

  • Quantification of the phosphorylated substrate, often through an ELISA-based method or using a fluorescently labeled phosphate sensor.

  • Calculation of IC50 values by fitting the dose-response data to a sigmoidal curve.

Antimycobacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis is typically determined using the microplate Alamar blue assay (MABA) or similar methods. This involves:

  • Serial dilution of the test compounds in a 96-well microplate.

  • Inoculation of each well with a standardized suspension of M. tuberculosis.

  • Incubation of the plates for several days.

  • Addition of a viability indicator, such as Alamar blue, to determine the lowest concentration of the compound that inhibits bacterial growth.

Visualizing the Science

Diagrams of signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and processes.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg FGF FGF Ligand FGF->FGFR Binds Inhibitor 3-Amino-6-chloropyrazine-2-carboxylic acid derivative Inhibitor->FGFR Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLCg->Migration Experimental_Workflow_Enzyme_Inhibition start Start compound_prep Compound Synthesis and Purification start->compound_prep enzyme_assay Enzyme Inhibition Assay (e.g., Kinase Assay) compound_prep->enzyme_assay data_acq Data Acquisition (e.g., Fluorescence, Absorbance) enzyme_assay->data_acq ic50_calc IC50 Value Calculation data_acq->ic50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End lead_optimization->end

References

Validation

Comparative Analysis of 3-Amino-6-chloropyrazine-2-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from 3-Amino-6-chloropyrazine-2-carboxylic acid,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from 3-Amino-6-chloropyrazine-2-carboxylic acid, with a primary focus on their antimycobacterial activity. The following sections present quantitative biological data, detailed experimental protocols for key assays, and a visualization of the relevant biological pathway to inform future drug discovery and development efforts in this chemical space.

Data Presentation: Antimycobacterial Activity and Cytotoxicity

The antimycobacterial activity of various 3-Amino-6-chloropyrazine-2-carboxylic acid analogs against Mycobacterium tuberculosis H37Rv and their corresponding cytotoxicity against the human liver cancer cell line HepG2 are summarized below. These analogs primarily feature modifications at the 3-amino position, which has been shown to be a critical determinant of biological activity.

Compound IDR Group (Substitution at 3-amino position)MIC against M. tuberculosis H37Rv (µM)[1]IC50 against HepG2 cells (µM)[1]
1 H (3-aminopyrazine-2-carboxamide)>500>250
2 Benzyl219>250
3 4-Methylbenzyl6≥250
4 4-Chlorobenzyl42>250
5 4-Methoxybenzyl205>250
6 3-Chlorobenzyl190>250
7 2-Methylbenzyl219>250
8 2-Chlorobenzyl228>250
9 3,4-Dichlorobenzyl21>250
10 2,4-Dichlorobenzyl190>250
11 4-(Trifluoromethyl)benzyl177>250
12 3-(Trifluoromethyl)benzyl211>250
13 2-(Trifluoromethyl)benzyl>354>250
14 4-Nitrobenzyl219>250
15 Naphthylmethyl179>250
Pyrazinamide (Standard) -62.5-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mycobacterium tuberculosis.

  • Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The bacterial suspension is adjusted to a McFarland standard of 1.0, then diluted 1:20 in 7H9 broth.

  • Plate Setup: 100 µL of sterile deionized water is added to the outer perimeter wells of a 96-well microplate to prevent evaporation. 100 µL of 7H9 broth is added to the remaining wells.

  • Compound Dilution: The test compounds are serially diluted in the microplate, typically starting from a concentration of 100 µg/mL.

  • Inoculation: 100 µL of the prepared bacterial inoculum is added to each well containing the test compound, bringing the final volume to 200 µL. Control wells containing bacteria without any compound (growth control) and wells with broth only (sterility control) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay: MTT Assay on HepG2 Cells

This colorimetric assay assesses the viability of HepG2 cells after exposure to the test compounds, providing a measure of cytotoxicity (IC50).

  • Cell Culture: Human hepatoma (HepG2) cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with medium and the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts related to the structure-activity relationship studies of these pyrazine analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis cluster_outcome Outcome start 3-Amino-6-chloropyrazine- 2-carboxylic acid analogs Diverse Analogs (Modification at R-group) start->analogs Aminodehalogenation activity Antimycobacterial Assay (MABA) analogs->activity toxicity Cytotoxicity Assay (MTT) analogs->toxicity sar Structure-Activity Relationship (SAR) Determination activity->sar toxicity->sar lead Lead Compound Identification sar->lead

Caption: General workflow for SAR studies of pyrazine analogs.

Pyrazinamide_MOA cluster_bacterium Mycobacterium tuberculosis cluster_targets Proposed Cellular Targets PZA Pyrazinamide (Prodrug) PncA Pyrazinamidase (PncA) PZA->PncA Enters cell POA Pyrazinoic Acid (Active Drug) PncA->POA Hydrolysis FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 Inhibition PanD Aspartate Decarboxylase (PanD) POA->PanD Degradation RpsA Ribosomal Protein S1 (RpsA) POA->RpsA Inhibition of trans-translation Membrane Membrane Energy Disruption POA->Membrane

Caption: Bioactivation and proposed mechanism of action for pyrazinamide.

References

Validation

biological activity of 3-Amino-6-chloropyrazine-2-carboxylic acid derivatives against Mycobacterium tuberculosis

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of 3-Amino-6-chloropyrazine-2-carboxylic acid derivatives against Mycobacterium...

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of 3-Amino-6-chloropyrazine-2-carboxylic acid derivatives against Mycobacterium tuberculosis. The following sections detail quantitative efficacy data, experimental methodologies, and a visual representation of the general workflow for the synthesis and evaluation of these potential anti-tubercular compounds.

Quantitative Biological Data

The anti-mycobacterial efficacy of various derivatives of 3-Amino-6-chloropyrazine-2-carboxylic acid has been evaluated, with key quantitative data summarized below. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Table 1: In Vitro Activity of 3-Benzylaminopyrazine-2-carboxamide Derivatives against Mycobacterium tuberculosis H37Rv
Compound IDSubstituent (R) on Benzyl MoietyMIC (µg/mL)[1]MIC (µM)[1]
1 H≥100≥438
2 3-Cl≥100≥381
3 4-Cl≥100≥381
4 4-CF₃12.542
5 2-F≥100≥406
6 3-F≥100≥406
7 4-F≥100≥406
8 4-CH₃1.566
9 4-NH₂6.2526
10 2-Cl≥100≥381
11 2-F≥100≥406
12 3-CF₃6.2521
13 3-CH₃≥100≥413
14 2-CH₃≥100≥413
15 4-OCH₃≥100≥387
Pyrazinamide (Standard) -12.5 - 25-
Table 2: In Vitro Activity of Leading 3-Benzylaminopyrazine-2-carboxamide Derivatives against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) M. tuberculosis Strains
Compound IDSubstituent (R)MIC (µM) against MDR strains[1]MIC (µM) against XDR strain[1]
8 4-CH₃250250
9 4-NH₂62.562.5
Table 3: In Vitro Activity of 3-Aminopyrazine-2-carboxylate Esters against Mycobacterium tuberculosis H37Rv
Compound IDEster Alkyl ChainMIC (µg/mL)[2]
1 Ethyl>100
2 Propyl>100
3 Isopropyl>100
4 Butyl>100
5 Isobutyl>100
6 Pentyl>100
7 Hexyl6.25
Pyrazinamide (Standard) -12.5

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the general procedures used for the synthesis and anti-mycobacterial evaluation of the compared derivatives.

Synthesis of 3-Benzylaminopyrazine-2-carboxamides[1]

The synthesis of 3-benzylaminopyrazine-2-carboxamides is achieved through aminodehalogenation of a starting material, 3-chloropyrazine-2-carboxamide.

  • Starting Material Synthesis : 3-chloropyrazine-2-carboxamide is prepared from 3-chloro-pyrazine-2-carbonitrile via partial hydrolysis of the nitrile group under controlled pH and temperature conditions.

  • Aminodehalogenation : A mixture of 3-chloropyrazine-2-carboxamide, the appropriately substituted benzylamine, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., N,N-dimethylformamide) is heated under reflux.

  • Work-up and Purification : The reaction mixture is cooled and poured into water. The resulting precipitate is filtered, washed with water, and purified by crystallization or column chromatography to yield the final 3-benzylaminopyrazine-2-carboxamide derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method.

  • Inoculum Preparation : A suspension of the M. tuberculosis strain (e.g., H37Rv) is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted.[3][4]

  • Drug Dilution : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a suitable culture medium (e.g., Middlebrook 7H9 broth or a defined medium).[3][5]

  • Inoculation : The prepared bacterial suspension is added to each well of the microtiter plate.[4]

  • Incubation : The plates are sealed and incubated at 37°C for a defined period, typically ranging from 10 to 31 days.[3][5]

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria.[3] Growth can be assessed visually or by using a growth indicator such as resazurin.

Visualized Workflows and Pathways

To better illustrate the processes involved in the research and development of these compounds, the following diagrams are provided.

experimental_workflow start Synthesis of 3-Amino-6-chloropyrazine-2-carboxylic Acid Derivatives purification Purification and Characterization (NMR, MS, etc.) start->purification Crude Product screening Primary Anti-TB Screening (e.g., M. tuberculosis H37Rv) purification->screening Pure Compounds mic_determination MIC Determination (Broth Microdilution) screening->mic_determination Active Hits mdr_xdr_screening Screening against MDR and XDR Strains mic_determination->mdr_xdr_screening Potent Compounds cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) mic_determination->cytotoxicity mdr_xdr_screening->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis mdr_xdr_screening->sar_analysis cytotoxicity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization SAR Insights

Caption: General workflow for the synthesis and evaluation of novel anti-tuberculosis agents.

synthesis_pathway start_material 3-Chloropyrazine- 2-carbonitrile hydrolysis Partial Hydrolysis start_material->hydrolysis intermediate 3-Chloropyrazine- 2-carboxamide hydrolysis->intermediate aminolysis Aminodehalogenation (Substituted Benzylamine, Base) intermediate->aminolysis final_product 3-Benzylaminopyrazine- 2-carboxamide Derivatives aminolysis->final_product

Caption: Synthetic pathway for 3-benzylaminopyrazine-2-carboxamide derivatives.

References

Comparative

A Comparative Guide to the Cytotoxicity of Novel 3-Amino-6-chloropyrazine-2-carboxylic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cytotoxic potential of novel 3-Amino-6-chloropyrazine-2-carboxylic acid derivatives and their structurally...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of novel 3-Amino-6-chloropyrazine-2-carboxylic acid derivatives and their structurally related analogs. The objective is to offer a valuable resource for researchers engaged in the discovery and development of new anticancer agents by presenting available experimental data, detailed methodologies for key cytotoxicity assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activities of various pyrazine derivatives against several human cancer cell lines. Due to the limited availability of public data on the specific 3-Amino-6-chloropyrazine-2-carboxylic acid scaffold, this guide includes data on closely related 3-aminopyrazine-2-carboxamides to provide insights into the potential of this class of compounds. For a robust comparison, the cytotoxic activities of the standard chemotherapeutic agents, Doxorubicin and Cisplatin, are also presented.

Table 1: In Vitro Cytotoxicity of 3-Aminopyrazine-2-carboxamide Derivatives against the HepG2 Human Liver Cancer Cell Line

Compound IDSubstituent (R)IC50 (µM)
Novel Compound Analog
14-(trifluoromethyl)phenyl41.4
22,4-dimethoxyphenyl> 50
34-methoxyphenyl> 250
4hexyl389
Closest Structural Analog to 3-Amino-6-chloropyrazine Scaffold
53-[(4-methylbenzyl)amino]pyrazine-2-carboxamide≥ 250[1][2]

Table 2: In Vitro Cytotoxicity of Standard Chemotherapeutic Drugs against Various Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
Doxorubicin
MCF-7 (Breast)2.50
HepG2 (Liver)12.18
A549 (Lung)> 20
HCT116 (Colon)Not explicitly found in the provided results
Cisplatin
MCF-7 (Breast)Varies significantly based on culture conditions
HepG2 (Liver)Varies significantly based on culture conditions
A549 (Lung)16.48
HCT116 (Colon)Not explicitly found in the provided results

Experimental Protocols

Detailed methodologies for the most common in vitro cytotoxicity assays are provided below to facilitate the replication and validation of experimental findings.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control substances. Include untreated and vehicle-treated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 540 and 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates several times with water to remove the TCA and air dry.

  • SRB Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.

  • Solubilization of Bound Dye: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance using a microplate reader at approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for cytotoxicity screening and a simplified overview of a key signaling pathway involved in apoptosis.

experimental_workflow cluster_setup 1. Assay Setup cluster_treatment 2. Compound Treatment cluster_assay 3. Cytotoxicity Assay cluster_analysis 4. Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h add_compounds Add Test Compounds & Controls incubate_24h->add_compounds incubate_exposure Incubate for 24-72h add_compounds->incubate_exposure add_reagent Add MTT or Fix & Stain with SRB incubate_exposure->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent solubilize Solubilize Formazan / Bound Dye incubate_reagent->solubilize read_absorbance Read Absorbance on Plate Reader solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_execution Execution Phase extrinsic Extrinsic Signals (e.g., FasL, TNF-α) initiator_caspases Initiator Caspases (Caspase-8, Caspase-9) extrinsic->initiator_caspases intrinsic Intrinsic Signals (e.g., DNA Damage) intrinsic->initiator_caspases effector_caspases Effector Caspases (Caspase-3, -6, -7) initiator_caspases->effector_caspases Activation parp_cleavage PARP Cleavage effector_caspases->parp_cleavage dna_fragmentation DNA Fragmentation effector_caspases->dna_fragmentation apoptotic_bodies Formation of Apoptotic Bodies parp_cleavage->apoptotic_bodies dna_fragmentation->apoptotic_bodies apoptosis Apoptosis apoptotic_bodies->apoptosis

References

Validation

A Head-to-Head Comparison of Synthetic Protocols for Pyrazinamide Analogs

For Researchers, Scientists, and Drug Development Professionals The development of novel pyrazinamide analogs is a critical area of research in the fight against tuberculosis. The efficiency, scalability, and environment...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel pyrazinamide analogs is a critical area of research in the fight against tuberculosis. The efficiency, scalability, and environmental impact of the synthetic protocols employed are paramount to accelerating the discovery and development of new anti-tubercular agents. This guide provides a head-to-head comparison of three prominent methods for the synthesis of pyrazinamide analogs: the Yamaguchi amidation, conventional heating methods, and microwave-assisted synthesis.

At a Glance: Comparison of Synthetic Protocols

ParameterYamaguchi AmidationConventional Heating (Thionyl Chloride/CDI)Microwave-Assisted Synthesis
Reaction Time 1-24 hours8-15 hours2-30 minutes[1]
Reaction Temperature Room temperature to 66°C[2]Reflux temperatures (e.g., 60-80°C)120-140°C[3]
Yield Up to 86%[2]24-91.2%[4][5]Generally higher than conventional methods[3][6]
Key Reagents 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent), DMAP, TriethylamineThionyl chloride or 1,1'-Carbonyldiimidazole (CDI), DMFSolvent (e.g., Methanol), Base (e.g., Pyridine)
Advantages High yields, mild reaction conditionsWell-established methodsSignificantly reduced reaction times, higher yields, improved conversions[7][8]
Disadvantages Use of a specific, potentially costly reagentThionyl chloride is a controlled substance and toxic[2][9], CDI is less reactive[2][9]Requires specialized microwave reactor equipment

Synthetic Strategies Overview

The synthesis of pyrazinamide analogs typically involves the coupling of a pyrazinecarboxylic acid derivative with a variety of amines. The efficiency of this amide bond formation is the central challenge addressed by different synthetic protocols. Below is a generalized workflow.

G cluster_start Starting Materials cluster_activation Activation of Carboxylic Acid cluster_reaction Reaction Conditions cluster_product Final Product start1 Pyrazine-2-carboxylic Acid act Activating Agent (e.g., Yamaguchi Reagent, SOCl2, CDI) start1->act start2 Amine (R-NH2) cond Heating Method (Conventional or Microwave) start2->cond act->cond prod Pyrazinamide Analog cond->prod

Caption: Generalized workflow for the synthesis of pyrazinamide analogs.

Experimental Protocols

Yamaguchi Amidation

This method utilizes 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride with the pyrazinecarboxylic acid, which then readily reacts with an amine.

General Procedure: A solution of pyrazine-2-carboxylic acid (1 equivalent) in an appropriate solvent such as THF is treated with 2,4,6-trichlorobenzoyl chloride (1 equivalent) and triethylamine (1 equivalent). The mixture is stirred at room temperature for approximately 20 minutes. Subsequently, 4-dimethylaminopyridine (DMAP) (1 equivalent) and the desired amine (0.25-1 equivalent) are added. The reaction mixture is then heated to reflux (around 66°C) for 1 hour to drive the reaction to completion.[2] Yields for this method have been reported to be as high as 86%.[2]

Conventional Heating with Thionyl Chloride

A traditional and widely used method involves the conversion of the carboxylic acid to a more reactive acyl chloride.

General Procedure: Pyrazine-2-carboxylic acid (1 equivalent) is dissolved in a solvent like methylene chloride, and a catalytic amount of N,N-dimethylformamide (DMF) is added. The mixture is cooled in an ice bath. Thionyl chloride (4 equivalents) is then added dropwise. After the addition, the reaction is refluxed for 8 hours.[4] The resulting pyrazine-2-carbonyl chloride is then reacted with the desired amine to form the final pyrazinamide analog. This synthetic route is noted for its simplicity and can produce high yields, ranging from 79.6% to 91.2%.[4] However, the use of thionyl chloride is a significant drawback due to its hazardous nature and its inclusion on the Chemical Weapons Convention list.[2][9]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields.

General Procedure: For the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, the starting chloro-substituted pyrazinamide derivative is reacted with a substituted benzylamine in a solvent such as methanol with pyridine as a base.[5] The reaction is carried out in a microwave reactor at a set temperature (e.g., 140°C) and power (e.g., 120W) for a short duration, typically around 30 minutes.[3] This method offers a significant reduction in reaction time compared to conventional heating and often results in higher yields.[3][7]

Concluding Remarks

The choice of synthetic protocol for preparing pyrazinamide analogs depends on several factors, including the desired scale of the reaction, available equipment, and regulatory considerations regarding certain reagents. The Yamaguchi amidation offers a high-yield route under relatively mild conditions. Conventional heating with thionyl chloride is a well-established and high-yielding method, but the hazardous and controlled nature of thionyl chloride is a major drawback. For rapid synthesis and optimization, microwave-assisted synthesis presents a clear advantage with its dramatically reduced reaction times and often improved yields. For greener and more sustainable approaches, enzyme-catalyzed methods are also being developed and show great promise.[9][10] Researchers should carefully consider these factors to select the most appropriate method for their specific needs in the development of new pyrazinamide-based antitubercular agents.

References

Comparative

Assessing the Metabolic Stability of 3-Amino-6-chloropyrazine-2-carboxylic Acid Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides a comparative overview of the metabolic stability of 3-amino-6-chloropyrazine-2-carboxylic acid derivatives and related heterocyclic compounds, offering insights for lead optimization in drug discovery programs. Due to the limited availability of public data on the specific metabolic stability of 3-amino-6-chloropyrazine-2-carboxylic acid, this guide utilizes data from structurally related compounds, such as piperazin-1-ylpyridazines, to illustrate key concepts and comparative analyses.

Data Presentation: In Vitro Metabolic Stability

The following table summarizes the in vitro metabolic stability of a series of piperazin-1-ylpyridazine derivatives in mouse and human liver microsomes. This data, adapted from a study on structurally related heterocyclic compounds, serves as a surrogate to demonstrate how structural modifications can significantly impact metabolic clearance.[1] The key parameters presented are the in vitro half-life (t½) and the calculated intrinsic clearance (CLint).

Compound IDR GroupMouse Liver Microsomes (MLM) t½ (min)Human Liver Microsomes (HLM) t½ (min)MLM CLint (µL/min/mg)HLM CLint (µL/min/mg)
1 H~3~3>231>231
2 4-F15204635
3 3-Cl45601512
4 2-Me8108769
5 3-MeO30402317
6 4-CN>120>120<6<6

Experimental Protocols

A common and robust method for assessing in vitro metabolic stability is the liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Liver Microsomal Stability Assay Protocol

1. Reagents and Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human or other species liver microsomes (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • Control compounds (high and low clearance)

2. Incubation Procedure:

  • Prepare a reaction mixture containing phosphate buffer, MgCl₂, and liver microsomes.

  • Pre-warm the reaction mixture and the test compound solution to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Terminate the reaction in the aliquots by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

3. Analytical Method:

  • Analyze the supernatant from each time point using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents (Microsomes, Buffer, NADPH) mix Mix Reagents and Pre-warm to 37°C reagents->mix test_compound Prepare Test Compound Stock Solution test_compound->mix initiate Initiate Reaction with NADPH mix->initiate sampling Collect Aliquots at Time Points initiate->sampling terminate Terminate Reaction with Acetonitrile sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms quantify Quantify Parent Compound Remaining lcms->quantify calculate Calculate t½ and CLint quantify->calculate

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Putative Metabolic Pathway of 3-Amino-6-chloropyrazine-2-carboxylic Acid Derivatives

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 3-Amino-6-chloropyrazine- 2-carboxylic Acid Derivative Hydroxylation Ring Hydroxylation Parent->Hydroxylation Dealkylation N- or O-Dealkylation (if applicable) Parent->Dealkylation Oxidation Side-Chain Oxidation Parent->Oxidation Glucuronidation Glucuronide Conjugation Hydroxylation->Glucuronidation Sulfation Sulfate Conjugation Hydroxylation->Sulfation Dealkylation->Glucuronidation Oxidation->Glucuronidation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: A potential metabolic pathway for 3-amino-6-chloropyrazine-2-carboxylic acid derivatives.

References

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-6-chloropyrazine-2-carboxylic Acid

For Immediate Implementation: This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 3-Amino-6-chloropyrazine-2-carboxylic acid (CAS No. 2727-13-1).

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 3-Amino-6-chloropyrazine-2-carboxylic acid (CAS No. 2727-13-1). Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.

Recommended Personal Protective Equipment

A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling 3-Amino-6-chloropyrazine-2-carboxylic acid, based on best practices for similar chemical structures.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes, dust, and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.Prevents skin contact which may cause irritation. Regular glove changes are recommended.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is advised.Minimizes the risk of inhaling dust or vapors, which may cause respiratory tract irritation.

Safe Handling and Operational Workflow

A systematic approach to handling, from preparation to disposal, is crucial. The following workflow diagram outlines the key steps to be followed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe gather_materials Assemble Materials & Chemical gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Work Area perform_exp->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste (Follow Institutional Guidelines) decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe

Caption: This workflow illustrates the essential steps for the safe handling of 3-Amino-6-chloropyrazine-2-carboxylic acid, from initial preparation to final disposal.

Emergency Procedures: First Aid

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are vital to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2-8°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

The following logical diagram outlines the decision-making process for waste disposal.

start Waste Generated is_contaminated Is material contaminated with the chemical? start->is_contaminated liquid_waste Liquid Waste (e.g., reaction mixtures) solid_waste Solid Waste (e.g., contaminated labware) is_contaminated->solid_waste Yes consult_ehs Consult Institutional EHS for Guidance is_contaminated->consult_ehs No dispose_solid Dispose as Hazardous Solid Chemical Waste solid_waste->dispose_solid dispose_liquid Dispose as Hazardous Liquid Chemical Waste liquid_waste->dispose_liquid

Caption: This diagram provides a simplified decision-making flowchart for the proper segregation and disposal of waste contaminated with 3-Amino-6-chloropyrazine-2-carboxylic acid.

By implementing these safety measures and handling protocols, researchers can significantly mitigate the risks associated with 3-Amino-6-chloropyrazine-2-carboxylic acid, fostering a safer laboratory environment. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheets.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-chloropyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-6-chloropyrazine-2-carboxylic acid
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